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Foundational

A Technical Guide to the Mechanism of Action of 1-(4-Bromophenyl)propan-2-amine Hydrochloride (4-Bromoamphetamine)

Executive Summary: This document provides an in-depth technical analysis of the mechanism of action of 1-(4-Bromophenyl)propan-2-amine hydrochloride, a compound commonly known as 4-bromoamphetamine (4-BA) or para-bromoam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical analysis of the mechanism of action of 1-(4-Bromophenyl)propan-2-amine hydrochloride, a compound commonly known as 4-bromoamphetamine (4-BA) or para-bromoamphetamine (PBA). As a substituted amphetamine, its primary pharmacological activity is the potent release of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine. This guide details its interaction with monoamine transporters, secondary pharmacological targets, and the critical mechanisms underlying its pronounced serotonergic neurotoxicity. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's complex neuropharmacology.

Introduction and Chemical Identity

1-(4-Bromophenyl)propan-2-amine is a synthetic derivative of amphetamine, distinguished by a bromine atom substituted at the para (4) position of the phenyl ring.[1] It is classified as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA), which accounts for its stimulant effects.[2][3][4] However, a defining characteristic of 4-BA is its potent and selective neurotoxicity towards serotonin-producing neurons, leading to long-term depletion of brain serotonin.[1][3][4] This dual profile as both a psychoactive stimulant and a specific neurotoxin makes it a valuable tool in neuropharmacological research, while also highlighting its potential for harm.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 1-(4-bromophenyl)propan-2-amine
Common Names 4-Bromoamphetamine (4-BA), para-Bromoamphetamine (PBA)
CAS Number 58400-88-7 (for Hydrochloride)
Molecular Formula C₉H₁₂BrN • HCl
Molecular Weight 250.6 g/mol
Classification Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)

Primary Mechanism of Action: Monoamine Release

The principal mechanism of action for 4-BA is its function as a substrate for the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[5] Unlike simple uptake inhibitors (e.g., cocaine), which block the transporter from the outside, 4-BA and other amphetamines are transported into the presynaptic neuron.

Once inside, 4-BA exerts its effects through a multi-step process:

  • Uptake: 4-BA is recognized by and transported across the presynaptic membrane by DAT, NET, and SERT.

  • Vesicular Disruption: Inside the neuron, 4-BA disrupts the proton gradient of synaptic vesicles via interaction with the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters (serotonin, dopamine, norepinephrine) to leak from the vesicles into the cytoplasm.

  • Transporter Reversal: The resulting high cytosolic concentration of monoamines causes the plasma membrane transporters (DAT, NET, SERT) to reverse their direction of transport, actively pumping neurotransmitters out of the neuron and into the synaptic cleft in a non-exocytotic manner.[6]

This cascade leads to a rapid and substantial increase in the synaptic concentrations of serotonin, dopamine, and norepinephrine, which is responsible for the compound's acute stimulant effects. The para-halogenation of amphetamines is known to increase their potency as serotonin releasers compared to their un-substituted counterparts.

Monoamine_Release_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (VMAT2) Monoamines_Cytosol Increased Cytosolic Monoamines (5-HT, DA, NE) Vesicle->Monoamines_Cytosol Monoamines_Synapse High Synaptic Monoamines Monoamines_Cytosol->Monoamines_Synapse Efflux Transporter Monoamine Transporter (SERT/DAT/NET) Transporter->Monoamines_Cytosol BA_ext 4-Bromoamphetamine (4-BA) BA_ext->Transporter Uptake Receptors Postsynaptic Receptors Monoamines_Synapse->Receptors Binding & Signal

Diagram of 4-BA induced monoamine release.

Secondary Pharmacological Targets

In addition to its primary role as a monoamine releaser, 4-BA interacts with other neural targets that contribute to its overall pharmacological profile.

  • Monoamine Oxidase A (MAO-A) Inhibition: 4-BA has been identified as an inhibitor of MAO-A, with a reported IC₅₀ value of 1,500 nM.[3] MAO-A is a key enzyme responsible for the degradation of serotonin and norepinephrine within the presynaptic neuron. By inhibiting this enzyme, 4-BA further increases the cytosolic concentration of these monoamines, potentiating the amount of neurotransmitter available for reverse transport into the synapse.

Table 2: Secondary Target Affinity

TargetActivityIC₅₀ (nM)Significance
MAO-A Inhibition1,500[3]Reduces monoamine degradation, enhancing release.
SERT Weak Ligand>1,000While a potent releaser, its direct binding affinity as an inhibitor is low compared to dedicated reuptake blockers.[7]
DAT High-Affinity Ligand~20Bromo-substitution on related phenidates significantly increases DAT affinity compared to the parent compound.[7]
NET High-Affinity Ligand~31Bromo-substitution on related phenidates significantly increases NET affinity compared to the parent compound.[7]

Note: DAT and NET binding data are for p-bromo-dl-threo-methylphenidate and are included to illustrate the effect of bromo-substitution on transporter affinity.[7] While 4-BA is a potent releaser, its direct binding affinity may differ.

The Causality of Serotonergic Neurotoxicity

A critical and defining feature of 4-BA is its potent and long-lasting neurotoxic effect on serotonergic (5-HT) neurons.[1] This effect is far more pronounced than that of unsubstituted amphetamine and is a hallmark of several para-halogenated amphetamines, such as para-chloroamphetamine (PCA).[3] The mechanism is multifactorial, with mitochondrial dysfunction being a key convergent pathway.

  • Role of SERT: The uptake of 4-BA into serotonergic neurons via SERT is a prerequisite for its neurotoxicity. Blocking SERT can attenuate the toxic effects.

  • Mitochondrial Dysfunction: Studies on para-halogenated amphetamines demonstrate that they induce mitochondrial toxicity.[8] This manifests as:

    • Decreased Mitochondrial Membrane Potential (Δψm): A hallmark of mitochondrial impairment, indicating a disruption of the proton gradient necessary for ATP synthesis.[8][9]

    • Impaired Electron Transport Chain (ETC): This leads to reduced cellular energy (ATP depletion) and an increase in the production of reactive oxygen species (ROS).[9]

    • Increased Oxidative Stress: The overproduction of ROS (like superoxide anions) overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[10]

  • Induction of Apoptosis: The combination of energy depletion and severe oxidative stress triggers programmed cell death (apoptosis) pathways, leading to the destruction of serotonergic neurons.[8][10]

Neurotoxicity_Workflow cluster_0 Experimental Workflow cluster_1 Endpoint Assays Start Cell Culture (e.g., SH-SY5Y) Exposure Exposure to 4-BA Start->Exposure MMP Mitochondrial Membrane Potential Assay (e.g., JC-1) Exposure->MMP ROS Reactive Oxygen Species (ROS) Assay (e.g., MitoSOX) Exposure->ROS ATP Cellular ATP Level Measurement Exposure->ATP Apoptosis Apoptosis Assay (e.g., Caspase-3/7 Activity) Exposure->Apoptosis Outcome Quantification of Neurotoxicity MMP->Outcome ROS->Outcome ATP->Outcome Apoptosis->Outcome

Workflow for assessing 4-BA neurotoxicity in vitro.

Experimental Protocols for Mechanistic Elucidation

The following protocols represent standardized methodologies for investigating the key mechanisms of action of 4-BA.

Protocol: In Vitro Monoamine Release Assay

This protocol quantifies the ability of 4-BA to induce the release of dopamine and serotonin from rat striatal synaptosomes, a preparation of isolated nerve terminals.

  • Preparation of Synaptosomes:

    • Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Radiolabel Loading:

    • Incubate aliquots of the synaptosomal suspension with a low concentration of [³H]dopamine or [³H]serotonin for 15 minutes at 37°C to allow for transporter-mediated uptake.

  • Release Experiment:

    • Wash the loaded synaptosomes via rapid filtration to remove excess radiolabel.

    • Resuspend the synaptosomes in fresh buffer and distribute into a multi-well plate.

    • Initiate the release by adding various concentrations of 4-bromoamphetamine hydrochloride or control compounds.

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the release by rapid filtration, separating the synaptosomes from the supernatant.

    • Quantify the amount of radiolabel released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of total radiolabel released for each concentration of 4-BA.

    • Plot the dose-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal release).

Protocol: Assessing Mitochondrial Toxicity in SH-SY5Y Cells

This protocol uses the human neuroblastoma cell line SH-SY5Y to measure key indicators of mitochondrial dysfunction following exposure to 4-BA, based on established methods.[8]

  • Cell Culture:

    • Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into 96-well plates at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of 4-bromoamphetamine hydrochloride in culture medium.

    • Replace the medium in the cell plates with the medium containing the test compound or vehicle control (0.5% DMSO).

    • Incubate the cells for 24 hours.

  • Mitochondrial Membrane Potential (Δψm) Measurement:

    • Remove the treatment medium and load the cells with a fluorescent Δψm-sensitive dye such as JC-1 or JC-10.[11]

    • Incubate according to the manufacturer's instructions (e.g., 30 minutes at 37°C).

    • Measure fluorescence at two wavelengths (e.g., ~590 nm for aggregates and ~525 nm for monomers) using a plate reader.

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

  • Mitochondrial Superoxide (ROS) Measurement:

    • Following treatment, load cells with MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria.

    • Incubate according to the manufacturer's protocol.

    • Measure the fluorescence intensity (e.g., excitation/emission ~510/580 nm) using a plate reader or fluorescence microscope. An increase in fluorescence indicates elevated mitochondrial ROS production.

  • Data Analysis:

    • Normalize the fluorescence data to the vehicle control.

    • Plot the concentration-response curves to determine the concentration at which 4-BA induces significant mitochondrial toxicity.

Summary and Future Directions

1-(4-Bromophenyl)propan-2-amine hydrochloride is a potent SNDRA whose primary mechanism involves inducing transporter-mediated, non-exocytotic release of serotonin, norepinephrine, and dopamine.[3] This action is supplemented by its inhibition of MAO-A.[3] Critically, its potent serotonergic activity is inextricably linked to its mechanism of neurotoxicity, which is driven by mitochondrial dysfunction, oxidative stress, and subsequent apoptosis in serotonergic neurons.[8]

This detailed understanding of 4-BA's mechanism of action solidifies its role as a reference compound in neuropharmacology for studying monoamine release and neurotoxicity. For drug development professionals, the case of 4-BA serves as a crucial example of how specific chemical substitutions (i.e., para-halogenation) can dramatically alter a compound's safety profile, introducing severe toxicity. Future research should continue to explore the precise molecular interactions that confer this neurotoxic potential, informing the design of safer CNS-active therapeutic agents.

References

  • para-Bromoamphetamine. (n.d.). Grokipedia.
  • para-Bromoamphetamine. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • 2,5-Dimethoxy-4-bromoamphetamine. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Gatley, S. J., Pan, D., Ding, Y. S., & Chen, R. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. PubMed. Retrieved February 20, 2026, from [Link]

  • Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. (n.d.). Agilent. Retrieved February 20, 2026, from [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. MDPI. Retrieved February 20, 2026, from [Link]

  • Chen, P. I., et al. (2017). Amphetamines promote mitochondrial dysfunction and DNA damage in pulmonary hypertension. Journal of Clinical Investigation. Retrieved February 20, 2026, from [Link]

  • Delliou, D. (1983). 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods. Forensic Science International. Retrieved February 20, 2026, from [Link]

  • Carbó, M., et al. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Frontiers in Pharmacology. Retrieved February 20, 2026, from [Link]

  • RC Neurotoxins Part 2: Electric Boogaloo - para-bromoamphetamine (4-BA). (2023). Reddit. Retrieved February 20, 2026, from [Link]

  • Barbosa, D. J., et al. (2012). Mitochondria: key players in the neurotoxic effects of amphetamines. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Padinjareveettil, A., et al. (2017). Overview of Monoamine Transporters. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Post, E. A., & Sulzer, D. (2021). The Chemical Tools for Imaging Dopamine Release. National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Brimblecombe, K. R., et al. (2023). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. Protocols.io. Retrieved February 20, 2026, from [Link]

  • Zwartsen, A., et al. (2019). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Zhang, Y. (2016). IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RES. University of Kansas. Retrieved February 20, 2026, from [Link]

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Sources

Exploratory

Introduction: The Double-Edged Sword of Halogenated Amphetamines

An In-Depth Technical Guide to the Comparative Neurotoxicity of 4-Bromoamphetamine and 4-Chloroamphetamine For Researchers, Scientists, and Drug Development Professionals Substituted amphetamines represent a vast chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Neurotoxicity of 4-Bromoamphetamine and 4-Chloroamphetamine

For Researchers, Scientists, and Drug Development Professionals

Substituted amphetamines represent a vast chemical space with profound implications for neuroscience research and public health. Among these, the para-halogenated derivatives, specifically 4-Bromoamphetamine (4-BA) and 4-Chloroamphetamine (4-CA, PCA), stand out for their potent neurotoxic properties. Initially explored for potential therapeutic applications such as antidepressants and appetite suppressants, their development was halted due to the discovery of severe and long-lasting damage to the central nervous system.[1] Today, they serve as critical tools in preclinical research to model serotonergic deficits and are illicitly encountered as designer drugs.[1][2]

This guide provides a detailed comparative analysis of the neurotoxic profiles of 4-BA and 4-CA. Moving beyond a simple list of effects, we will dissect the causality behind their mechanisms, from initial transporter interaction to the downstream cascades of cellular destruction. The objective is to equip researchers with a comprehensive understanding of these compounds, enabling informed experimental design and a deeper appreciation of the structure-activity relationships that govern amphetamine-induced neurotoxicity.

Section 1: Pharmacological Drivers of Neurotoxicity

The neurotoxic potential of 4-BA and 4-CA is intrinsically linked to their primary mechanism of action as potent monoamine releasing agents.[1][2][3][4] Both compounds function as serotonin-norepinephrine-dopamine releasing agents (SNDRAs), but it is the halogen substitution at the para position of the phenyl ring that dramatically shifts their pharmacological profile compared to unsubstituted amphetamine.

This substitution significantly increases their potency for the serotonin transporter (SERT).[5][6][7] This heightened interaction with SERT is the crucial first step in their neurotoxic cascade. While they also interact with dopamine (DAT) and norepinephrine (NET) transporters, their defining characteristic is the profound and overwhelming release of serotonin (5-HT).[5][6][7] Studies show that for para-substituted amphetamines, the selectivity for the dopamine transporter over the serotonin transporter decreases as the size of the halogen substituent increases.[5][6][7] This results in a pharmacological profile where potent serotonin release is coupled with significant dopamine release, a combination that proves devastating for serotonergic neurons.[5][6]

Furthermore, 4-BA has also been identified as an inhibitor of monoamine oxidase A (MAO-A), which could potentially exacerbate the synaptic accumulation of monoamines.[4]

Section 2: The Convergent Pathways of Neuronal Destruction

The neurotoxicity of 4-BA and 4-CA is not a result of a single insult but a multi-faceted cascade that converges on the destruction of serotonergic nerve terminals. While the specific nuances may differ slightly, the core mechanisms are shared and sequential.

The "Trojan Horse" Entry: A SERT-Dependent Mechanism

The initiation of neurotoxicity is critically dependent on the uptake of 4-BA and 4-CA into serotonergic neurons via SERT.[1] This transporter-mediated entry is a prerequisite for all subsequent damaging events. This is unequivocally demonstrated by studies showing that co-administration of selective serotonin reuptake inhibitors (SRIs), such as fluoxetine, completely blocks the long-term neurotoxic effects of 4-CA, even when administered hours after the initial exposure.[1]

The Oxidative Onslaught: Mitochondrial Dysfunction and ROS

Once inside the neuron, these compounds trigger a massive, non-exocytotic release of neurotransmitters, disrupting vesicular storage and reversing transporter function.[8] This flood of monoamines into the cytoplasm and synapse, particularly dopamine, is a primary driver of severe oxidative stress.[8][9] Dopamine is readily auto-oxidized, generating highly reactive quinones and reactive oxygen species (ROS) that damage cellular components.[9]

This oxidative burden directly targets the mitochondria, leading to:

  • Impairment of the Electron Transport Chain : Both 4-CA and other halogenated amphetamines have been shown to impair the mitochondrial respiratory chain.[5][6][10]

  • Depletion of Cellular ATP : The disruption of mitochondrial function leads to a significant drop in cellular ATP content, compromising cellular energy homeostasis.[5][6][7][10]

  • Increased ROS Production : Damaged mitochondria become a major source of further ROS, creating a vicious cycle of oxidative damage.[10]

Execution by Apoptosis

The overwhelming oxidative stress and mitochondrial collapse trigger the intrinsic apoptotic pathway. This programmed cell death cascade involves the release of cytochrome C from the mitochondria, which in turn activates a series of caspases—the executioner enzymes of apoptosis.[11] This ultimately leads to the degradation of cellular proteins, DNA fragmentation, and the systematic dismantling of the serotonergic nerve terminal.[10][11] The process is characterized by neuronal shrinkage and chromatin condensation, hallmarks of apoptotic cell death.[11]

Diagram 1: Core Neurotoxic Pathway of Halogenated Amphetamines A visual representation of the key events leading to serotonergic neuron destruction.

Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_neuron Serotonergic Neuron cluster_synapse Synaptic Cleft A 4-BA / 4-CA SERT SERT A->SERT 1. Uptake DA_Release Massive DA/5-HT Release SERT->DA_Release 2. Reverses Transport Vesicle 5-HT Vesicles Vesicle->DA_Release & Disrupts Storage Mito Mitochondrion Caspase Caspase Activation Mito->Caspase 5. Cytochrome C Release Apoptosis Apoptosis & Terminal Degeneration Caspase->Apoptosis 6. Execution DA_Uptake DA Uptake via SERT DA_Uptake->Mito 4. DA Oxidation & ROS Production DA_Release->DA_Uptake 3. DA enters 5-HT neuron

Caption: The neurotoxic cascade initiated by 4-BA/4-CA uptake via the serotonin transporter (SERT).

Section 3: A Head-to-Head Comparison: 4-BA versus 4-CA

While both compounds are potent serotonergic neurotoxins, subtle differences in their profiles exist. The prevailing evidence from structure-activity relationship studies of para-halogenated stimulants establishes a general toxicity rank order: Chloride > Fluoride > Hydrogen .[5][6][7][10] Bromine's position in this ranking is not as definitively established but is generally considered to produce neurotoxicity comparable to or slightly less than its chloro-analogue.[2]

4-Chloroamphetamine is often used as the archetypal compound to induce severe and selective long-term depletion of brain serotonin.[1][12] It produces profound reductions in 5-HT, its metabolite 5-hydroxyindoleacetic acid (5-HIAA), tryptophan hydroxylase activity, and the number of serotonin transporters, effects which can persist for months.[1]

4-Bromoamphetamine is similarly described as highly neurotoxic, causing long-term depletion of serotonin and inducing deficits comparable to 4-CA.[2][3][13] It effectively reduces brain serotonin levels and causes damage to serotonin-containing neurons.[2]

The crucial takeaway is that both compounds are severely neurotoxic to the serotonergic system. The primary target is unequivocally the serotonin neuron, with dopamine playing a critical but secondary role as a mediator of the oxidative damage.[1] Neither compound typically causes long-term depletion of dopamine or norepinephrine.[1] The neurotoxic damage is also not uniform throughout the brain, with certain serotonergic pathways, such as those originating from the dorsal raphe nucleus, being more susceptible than others.[1]

Comparative Data Summary
Feature4-Bromoamphetamine (4-BA)4-Chloroamphetamine (4-CA)
Primary Target Serotonergic (5-HT) NeuronsSerotonergic (5-HT) Neurons
Mechanism of Action Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA); MAO-A inhibitor.[3][4]Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA).[1]
Initiating Event Uptake by Serotonin Transporter (SERT).Uptake by Serotonin Transporter (SERT).[1]
Core Neurotoxic Drivers Oxidative Stress, Mitochondrial Dysfunction, Apoptosis.Oxidative Stress, Mitochondrial Dysfunction, Apoptosis.[10]
Relative Potency Highly neurotoxic, with deficits comparable to 4-CA.[2]Considered a benchmark for potent serotonergic neurotoxicity; generally ranked as more toxic than fluoro- and unsubstituted analogues.[5][6][10]
Long-Term Effect on 5-HT Profound and long-lasting depletion of 5-HT and its markers.[2][3]Extremely long-lasting depletion of 5-HT and its markers.[1]
Long-Term Effect on DA No significant long-term depletion.No significant long-term depletion.[1]
Key Mediator of Toxicity Dopamine-driven oxidative stress following uptake into 5-HT neurons.Dopamine-driven oxidative stress following uptake into 5-HT neurons.[1]

Section 4: Validated Experimental Protocols for Neurotoxicity Assessment

To rigorously evaluate and compare the neurotoxicity of compounds like 4-BA and 4-CA, a multi-tiered approach using both in vitro and in vivo models is essential.

In Vitro Neurotoxicity Assessment using SH-SY5Y Human Neuroblastoma Cells

This protocol provides a framework for screening and mechanistic studies. SH-SY5Y cells are a common model for neurotoxicity studies.[10]

  • Cell Culture : Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Exposure : Plate cells in 96-well plates. Once they reach ~80% confluency, replace the medium with a fresh medium containing various concentrations of 4-BA or 4-CA (e.g., 0.1 mM to 2 mM). Incubate for 24-48 hours.

  • Cell Viability (MTT Assay) :

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

  • Mitochondrial Toxicity (ATP Depletion Assay) :

    • Following compound exposure, use a commercial luminescence-based ATP assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader. A decrease in signal corresponds to ATP depletion and mitochondrial impairment.[5][6][7]

  • Oxidative Stress (ROS Measurement) :

    • Load cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) probe for 30 minutes.

    • After exposure to 4-BA or 4-CA, measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates a rise in intracellular ROS.[14]

  • Apoptosis (Caspase-3 Activity Assay) :

    • Lyse the cells after treatment.

    • Use a fluorometric assay kit to measure the activity of caspase-3, a key executioner caspase. An increase in fluorescence indicates apoptosis activation.[11]

In Vivo Neurotoxicity Assessment in Rodent Models

This protocol outlines a typical in vivo study to determine long-term neurotoxic effects.

  • Animal Model and Dosing :

    • Use adult male Sprague-Dawley rats (250-300g).

    • Administer 4-BA or 4-CA subcutaneously or intraperitoneally. A representative neurotoxic dose for 4-CA is 10 mg/kg.[1][15]

    • Include a vehicle control group (e.g., saline). House animals with a 12h light/dark cycle.

  • Euthanasia and Tissue Collection :

    • At a predetermined time point post-injection (typically 7 days to assess long-term deficits), euthanize the animals via an approved method.

    • Rapidly dissect the brains and isolate specific regions (e.g., striatum, hippocampus, frontal cortex).

  • Neurochemical Analysis (HPLC) :

    • Homogenize the brain tissue samples in a suitable buffer.

    • Use HPLC with electrochemical detection to quantify the levels of 5-HT, 5-HIAA, dopamine, and its metabolites. A significant reduction in 5-HT and 5-HIAA levels compared to the control group indicates serotonergic neurotoxicity.

  • Histological Assessment :

    • For a separate cohort of animals, perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Post-fix the brains, cryoprotect in sucrose, and section on a cryostat or microtome.

    • Perform immunohistochemistry using an antibody against SERT to visualize and quantify the density of serotonergic axons and terminals. A loss of SERT-immunoreactivity indicates physical degeneration.

    • Use Fluoro-Jade staining to label degenerating neurons for an acute assessment of cell death.[16]

Diagram 2: Experimental Workflow for In Vivo Neurotoxicity Assessment A flowchart detailing the key stages of an animal study investigating amphetamine neurotoxicity.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase start Start: Hypothesis Formulation A1 Select Animal Model (e.g., Sprague-Dawley Rat) start->A1 A2 Group Assignment (Vehicle, 4-BA, 4-CA) A1->A2 A3 Drug Administration (e.g., 10 mg/kg, s.c.) A2->A3 A4 Post-Injection Period (e.g., 7 days) A3->A4 B1 Euthanasia & Brain Dissection A4->B1 B2 Tissue Processing B1->B2 B3a Neurochemical Analysis (HPLC for 5-HT, 5-HIAA) B2->B3a B3b Histological Analysis (SERT IHC, Fluoro-Jade) B2->B3b B4 Data Quantification & Statistical Analysis B3a->B4 B3b->B4 end Conclusion: Determine Neurotoxic Profile B4->end

Caption: A standard workflow for assessing the long-term neurotoxic effects of 4-BA and 4-CA in vivo.

Conclusion and Future Directions

Both 4-Bromoamphetamine and 4-Chloroamphetamine are powerful serotonergic neurotoxins whose mechanisms of action are deeply intertwined with the very transporters they target. Their uptake into serotonin neurons initiates a catastrophic cascade of oxidative stress, mitochondrial failure, and apoptosis, leading to lasting damage to the serotonergic system. While 4-CA is widely regarded as a benchmark for severe neurotoxicity in this class, 4-BA demonstrates a comparable and equally destructive profile.

For drug development professionals, the study of these compounds provides a stark lesson in structure-activity relationships, where a single halogen atom can transform a stimulant into a potent neurotoxin. For researchers, they remain invaluable—if hazardous—tools for understanding the pathophysiology of serotonergic damage and for testing potential neuroprotective agents. Future research should continue to explore the subtle mechanistic differences between halogenated analogues and investigate downstream functional consequences, such as effects on mood, cognition, and behavior, to fully comprehend the translational implications of their neurotoxic actions.

References

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  • ResearchGate. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Retrieved from [Link]

  • Yamamoto, B. K., & Raudensky, J. (2008). Amphetamine toxicities: Classical and emerging mechanisms. Annals of the New York Academy of Sciences. Available at: [Link]

  • Wikipedia. (n.d.). 4-Chlorophenylisobutylamine. Retrieved from [Link]

  • Cubells, J. F., et al. (1995). Methamphetamine Neurotoxicity Involves Vacuolation of Endocytic Organelles and Dopamine-Dependent Intracellular Oxidative Stress. Journal of Neuroscience. Available at: [Link]

  • Bowyer, J. F., et al. (2007). A THRESHOLD NEUROTOXIC AMPHETAMINE EXPOSURE INHIBITS PARIETAL CORTEX EXPRESSION OF SYNAPTIC PLASTICITY-RELATED GENES. Neurotoxicology. Available at: [Link]

Sources

Foundational

1-(4-Bromophenyl)propan-2-amine HCl CAS 58400-88-7 chemical properties

An In-Depth Technical Guide to 1-(4-Bromophenyl)propan-2-amine HCl (CAS 58400-88-7): Properties, Synthesis, and Analysis Abstract This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)propan-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Bromophenyl)propan-2-amine HCl (CAS 58400-88-7): Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)propan-2-amine hydrochloride (CAS: 58400-88-7), a compound also known as 4-Bromoamphetamine HCl. Intended for researchers, chemists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed protocol, and methods for its analytical characterization. Furthermore, it covers critical information on stability, safe handling, and storage, grounded in authoritative safety data. The guide is structured to deliver not just data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for practical application in a laboratory setting.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These properties dictate its behavior in various solvents and experimental conditions, influencing everything from reaction kinetics to formulation.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, literature searches, and unambiguous scientific communication. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 1-(4-bromophenyl)propan-2-amine;hydrochloride[1]
Synonyms 4-Bromoamphetamine hydrochloride, 4-bromo-α-methyl-benzeneethanamine, monohydrochloride[1][2]
CAS Number 58400-88-7[1]
Molecular Formula C₉H₁₂BrN · HCl[1]
Molecular Weight 250.56 g/mol [1]
Canonical SMILES Cl.CC(N)Cc1ccc(Br)cc1[1]
InChI Key InChI=1S/C9H12BrN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H[1]
Chemical Structure

The molecular structure consists of a propane-2-amine backbone attached to a benzene ring at the 1-position. The benzene ring is substituted with a bromine atom at the para (4-position). The hydrochloride salt form enhances stability and aqueous solubility.

Caption: Structure of 1-(4-Bromophenyl)propan-2-amine HCl.

Physicochemical Properties

These properties are essential for designing experiments, including dissolution, reaction setup, and purification.

PropertyValueSource
Physical State White solid[3]
Solubility Data not available from searches. As a hydrochloride salt of an amine, it is expected to have moderate solubility in water and alcohols, and low solubility in nonpolar organic solvents.N/A
Melting Point Data not available from searches.N/A
Stability Stable under normal storage conditions.[3][4][3][4]

Synthesis and Purification

While numerous synthetic routes can be envisioned, a common and reliable method for preparing primary amines of this type is through the reductive amination of a corresponding ketone. This section outlines a plausible and efficient pathway starting from a commercially available precursor.

Proposed Synthetic Pathway

The synthesis can be logically approached in two main steps: the formation of the ketone intermediate followed by reductive amination to yield the target amine, which is then converted to its hydrochloride salt.

G start 1-(4-Bromophenyl)propan-2-one (CAS: 6186-22-7) step1 Reductive Amination (e.g., NH₄OAc, NaBH₃CN or Catalytic Hydrogenation) start->step1 Step 1 product_base 1-(4-Bromophenyl)propan-2-amine (Free Base) step1->product_base step2 Salt Formation (HCl in ether or isopropanol) product_base->step2 Step 2 final_product 1-(4-Bromophenyl)propan-2-amine HCl (CAS: 58400-88-7) step2->final_product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure adapted from standard organic chemistry methods for reductive amination. The choice of a reducing agent like sodium cyanoborohydride (NaBH₃CN) is strategic; it is mild enough to not reduce the ketone in the presence of an amine but is effective at reducing the intermediate iminium ion, thus favoring the desired reaction pathway.

Materials:

  • 1-(4-Bromophenyl)propan-2-one (1.0 eq)[5]

  • Ammonium acetate (10 eq)

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-bromophenyl)propan-2-one (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol (approx. 0.2 M concentration relative to the ketone). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/enamine.

  • Reduction: Cool the flask in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality: Adding the reducing agent slowly at a low temperature controls the reaction rate and prevents potential side reactions or a rapid evolution of gas.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup and Extraction:

    • Carefully quench the reaction by slowly adding deionized water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Add dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.

    • Basify the aqueous layer by adding saturated NaHCO₃ solution until the pH is > 8. This deprotonates the ammonium salt of the product amine, rendering it soluble in the organic layer.

    • Separate the layers. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)propan-2-amine free base.

  • Purification and Salt Formation:

    • The crude free base can be purified by column chromatography on silica gel if necessary.

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2M, 1.1 eq) with stirring.

    • The hydrochloride salt will precipitate out of the solution. Trustworthiness: Precipitation ensures the isolation of the salt, and the solid form is typically more stable and easier to handle than the free base oil.

    • Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 1-(4-bromophenyl)propan-2-amine HCl.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the material meets the required specifications.

G cluster_workflow Analytical Workflow cluster_structure Structural Confirmation cluster_purity Purity & Quantification Sample Synthesized Sample (1-(4-Bromophenyl)propan-2-amine HCl) NMR NMR (¹H, ¹³C) Sample->NMR Identity MS Mass Spectrometry Sample->MS Identity IR IR Spectroscopy Sample->IR Identity HPLC HPLC-UV Sample->HPLC Purity GC GC-MS (for free base) Sample->GC Purity Struct_Confirm Struct_Confirm NMR->Struct_Confirm Structure Verified MS->Struct_Confirm Structure Verified IR->Struct_Confirm Structure Verified Purity_Confirm Purity_Confirm HPLC->Purity_Confirm Purity >98% GC->Purity_Confirm Purity >98%

Caption: A logical workflow for analytical validation.

Expected Spectroscopic Signatures

While specific experimental data for this exact compound is not available in the cited search results, we can predict the expected signatures based on its structure and data from analogous compounds.[6][7]

  • ¹H NMR: The spectrum should feature distinct signals for the aromatic protons (two doublets in the ~7.0-7.6 ppm region), the benzylic CH₂ protons, the methine CH proton, the amine N-H protons (which may be broad or exchange with D₂O), and the methyl CH₃ group (a doublet).

  • ¹³C NMR: The spectrum would show characteristic signals for the four unique carbons of the bromophenyl ring, as well as the three distinct aliphatic carbons of the propan-2-amine side chain.

  • Mass Spectrometry (MS): The mass spectrum under electrospray ionization (ESI+) should show a prominent peak for the molecular ion of the free base [M+H]⁺. A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be expected for the molecular ion and any fragments containing the bromophenyl moiety.

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the primary ammonium salt (a broad band around 2400-3000 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Br stretching in the fingerprint region.

Stability, Storage, and Handling

Proper handling and storage are paramount for ensuring user safety and maintaining the chemical integrity of the compound. The information below is synthesized from multiple safety data sheets.

Chemical Stability

The compound is stable under recommended storage conditions.[4][8] However, it is incompatible with strong oxidizing agents.[3][4] Decomposition may occur upon exposure to excessive heat or moisture.[8]

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place.[3][9]

  • Atmosphere: Keep the container tightly closed to prevent moisture absorption.[3][9]

  • Location: Store in a well-ventilated area, away from incompatible materials and sources of ignition.[8][9]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a chemical fume hood or in an area with adequate exhaust ventilation.[8][9] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][9]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[3][8]

    • Skin and Body Protection: Wear protective clothing to prevent skin contact.[9]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

Toxicology and Hazard Summary

This compound is classified as highly toxic and requires careful handling.

Hazard ClassGHS ClassificationStatement
Acute Toxicity Oral: Category 2H300: Fatal if swallowed[2]
Inhalation: Category 2H330: Fatal if inhaled[2]
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child[2]
STOT (Repeated) Category 2H373: May cause damage to organs through prolonged or repeated exposure[2]
STOT (Single) Category 3H336: May cause drowsiness or dizziness[2]

References

  • Safety Data Sheet for a related compound. (n.d.).
  • Safety Data Sheet for (R)-(+)-1-(4-Bromophenyl)ethylamine. (2025, December 21).
  • Safety Data Sheet for 2,5-Dimethoxy-4-bromoamphetamine hydrochloride. (2008, November 20).
  • Safety Data Sheet for 4-Bromoamphetamine (hydrochloride). (2025, November 21). Cayman Chemical.
  • Safety Data Sheet for 1-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride. (n.d.). Enamine.
  • (+/-)-4-Bromoamphetamine hydrochloride Product Page. (n.d.). LGC Standards.
  • 1-(4-BROMOPHENYL)PROPAN-2-ONE Product Page. (n.d.). Matrix Fine Chemicals.
  • Khasanov, A. F., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate.
  • Banpurkar, A. R., et al. (2021). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3- (1-H-indol-3-yl)-prop-2-en-1-one. Indian Journal of Chemistry, Section B, 60B(8), 1211-1216.

Sources

Exploratory

Technical Deep Dive: Long-Term Modulation of Tryptophan Hydroxylase by 4-Bromoamphetamine (4-BA)

Executive Summary 4-Bromoamphetamine (4-BA), a halogenated amphetamine derivative, acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) with high specificity for the serotonergic system. While its a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromoamphetamine (4-BA), a halogenated amphetamine derivative, acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) with high specificity for the serotonergic system. While its acute effects induce massive serotonin (5-HT) efflux, its utility in neuropharmacology stems from its ability to induce long-term, biphasic depletion of tryptophan hydroxylase (TPH) activity .

This guide details the mechanistic progression from acute, reversible enzyme inactivation to chronic, irreversible neurotoxicity. It provides validated experimental protocols for quantifying TPH activity and distinguishes between functional enzyme inhibition and structural terminal degeneration.

Mechanistic Pathways of TPH Inactivation[1]

The reduction of TPH activity by 4-BA is not a singular event but a cascade involving transporter uptake, oxidative stress, and structural protein modification.

The Entry Vector: SERT and VMAT2

4-BA is a substrate for the Serotonin Transporter (SERT). Unlike direct enzyme inhibitors, 4-BA must enter the neuronal cytoplasm to exert its effects.

  • Uptake: 4-BA is actively transported into the presynaptic terminal via SERT.

  • Vesicular Disruption: It interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and displacing 5-HT from synaptic vesicles into the cytosol.

  • Reverse Transport: High cytosolic 5-HT concentrations reverse SERT flux, pumping 5-HT into the synaptic cleft (acute effect).

The Oxidative Attack (The "Quinone" Hypothesis)

The massive surge in cytosolic 5-HT is degraded by Monoamine Oxidase B (MAO-B), but the system is quickly overwhelmed. Auto-oxidation of cytosolic 5-HT generates reactive oxygen species (ROS) and reactive quinones (e.g., tryptamine-4,5-dione).

  • Target: TPH contains critical sulfhydryl (-SH) groups (cysteine residues) in its catalytic domain that are essential for pterin cofactor binding.

  • Mechanism: ROS and quinones oxidize these cysteine residues, rendering the enzyme catalytically inactive.

Biphasic Inactivation Profile
  • Phase I (0–24 hours): Reversible Inactivation. The enzyme is present but oxidized. Activity can be restored in vitro using reducing agents like dithiothreitol (DTT) under anaerobic conditions.[1][2]

  • Phase II (>24 hours): Irreversible Neurotoxicity. Persistent oxidative stress leads to the covalent modification of the enzyme (quinoprotein formation) and eventual proteolytic degradation. This phase correlates with the physical degeneration of serotonergic axon terminals.

Visualization: The Neurotoxic Cascade

The following diagram illustrates the pathway from 4-BA entry to TPH inactivation.

G cluster_neuron Serotonergic Presynaptic Terminal BA 4-Bromoamphetamine (Extracellular) SERT SERT (Transporter) BA->SERT Substrate Uptake VMAT VMAT2 (Vesicle) SERT->VMAT Displaces Vesicular 5-HT Cyto5HT Cytosolic 5-HT (Surge) VMAT->Cyto5HT Efflux to Cytosol ROS ROS & Quinones (Tryptamine-4,5-dione) Cyto5HT->ROS Auto-oxidation TPH_Active TPH (Active) Reduced -SH ROS->TPH_Active TPH_Inactive TPH (Inactive) Oxidized -S-S- TPH_Active->TPH_Inactive Cysteine Oxidation (Phase I: Reversible) Term_Death Terminal Degeneration (Irreversible) TPH_Inactive->Term_Death Proteolysis/Degeneration (Phase II: Irreversible)

Caption: Figure 1. Mechanistic pathway of 4-BA induced TPH inactivation, transitioning from oxidative stress to terminal degeneration.

Comparative Toxicology: 4-BA vs. Analogs

Understanding 4-BA requires context within the halogenated amphetamine family.

CompoundPotency (5-HT Release)Neurotoxicity (Long-term)TPH Inhibition TypeNotes
4-Fluoroamphetamine (4-FA) ModerateLow / NegligibleNone/TransientMetabolized differently; does not form reactive quinones readily.
4-Chloroamphetamine (PCA) HighHighBiphasicThe "Gold Standard" neurotoxin. 4-BA mimics this profile almost exactly.
4-Bromoamphetamine (4-BA) High High Biphasic Equipotent to PCA. Causes rapid depletion of 5-HT and TPH.
Fenfluramine ModerateModerateReversiblePrimarily acts as a releaser; neurotoxicity is dose-dependent but generally lower than 4-BA.

Experimental Protocols

To study the long-term effects of 4-BA, researchers must distinguish between enzyme inhibition (drug effect) and protein loss (neurodegeneration). The following protocols are field-validated.

Protocol A: In Vivo Administration (Rat Model)
  • Subject: Male Sprague-Dawley rats (200–250g).

  • Dosage: 10–15 mg/kg, Intraperitoneal (i.p.).

  • Vehicle: Saline (0.9% NaCl).

  • Timepoints:

    • Acute (4h): To measure reversible oxidative inactivation.[3]

    • Chronic (7 days): To measure irreversible terminal loss.

Protocol B: HPLC-Fluorescence Assay for TPH Activity

This assay measures the accumulation of 5-Hydroxytryptophan (5-HTP), the direct product of TPH, by inhibiting the next enzyme in the pathway (Aromatic L-amino acid decarboxylase) using NSD-1055.[4]

Reagents:

  • L-Tryptophan: Substrate (0.2 mM final).

  • 6-MPH4: (6-methyl-5,6,7,8-tetrahydropterin) Synthetic cofactor (0.5 mM).[5]

  • DTT: Dithiothreitol (5 mM) - Critical for distinguishing reversible vs. irreversible inhibition.

  • NSD-1055: Decarboxylase inhibitor (100 µM).

  • Catalase: To protect the cofactor from non-enzymatic oxidation.

Workflow:

  • Tissue Prep: Dissect Raphe Nuclei or Striatum. Homogenize in 50 mM HEPES (pH 7.6).

  • Incubation: Incubate homogenate with reagents at 37°C for 15–30 minutes.

  • Termination: Stop reaction with 0.1 M Perchloric Acid (HClO4).

  • Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Quantification: Inject into HPLC with Fluorometric Detection (Ex: 295 nm, Em: 340 nm).

Validation Step (The "Rescue" Test): To confirm if TPH inhibition is reversible (Phase I), perform the assay with and without DTT under anaerobic conditions (nitrogen purge).

  • Result A: Activity restores with DTT = Oxidative inactivation (Acute).

  • Result B: Activity does NOT restore = Protein loss/Covalent modification (Chronic).

Visualization: Experimental Workflow

Workflow Tissue Brain Tissue (Raphe/Striatum) Homogenize Homogenize (HEPES pH 7.6) Tissue->Homogenize Split Split Sample Homogenize->Split Cond_A Condition A: Standard Assay Split->Cond_A Cond_B Condition B: + DTT (Reducing) Split->Cond_B HPLC HPLC-Fluor (Detect 5-HTP) Cond_A->HPLC Cond_B->HPLC Result_Rev Reversible? (Activity Restored) HPLC->Result_Rev Compare A vs B Result_Irr Irreversible? (No Restoration) HPLC->Result_Irr

Caption: Figure 2. Differential assay workflow to distinguish oxidative inactivation from permanent protein loss.

References

  • Fuller, R. W., et al. (1975).[6][7] Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism.[6][7][8] Neuropharmacology.[1][6][7][8][9][10][11] Link

  • Stone, D. M., et al. (1989). Acute inactivation of tryptophan hydroxylase by amphetamine analogs involves the oxidation of sulfhydryl sites.[1] European Journal of Pharmacology.[1] Link

  • Kuhn, D. M., & Arthur, R. (1998). Tryptamine-4,5-dione: An irreversible inhibitor of tryptophan hydroxylase.[2] Journal of Neurochemistry. Link

  • Nagatsu, T., et al. (1983). Tryptophan hydroxylase system in brain tissue slices assayed by high-performance liquid chromatography.[4] Neurochemistry International. Link

  • Fleckenstein, A. E., et al. (1997). Methamphetamine-induced reduction in tryptophan hydroxylase activity: recovery and prevention.[1][10][12] European Journal of Pharmacology.[1] Link

Sources

Foundational

Selective Serotonin Neurotoxin 4-Bromoamphetamine: Pharmacological Mechanisms & Experimental Applications

[1] Executive Summary 4-Bromoamphetamine (4-BA), also known as para-bromoamphetamine (PBA), is a halogenated amphetamine derivative utilized primarily as a pharmacological tool to investigate the serotonergic system.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Bromoamphetamine (4-BA), also known as para-bromoamphetamine (PBA), is a halogenated amphetamine derivative utilized primarily as a pharmacological tool to investigate the serotonergic system.[1] While it shares structural homology with the entactogen MDMA and the psychostimulant amphetamine, 4-BA is distinguished by its potent and selective neurotoxicity toward serotonin (5-HT) axon terminals.[1]

Unlike broad-spectrum neurotoxins, 4-BA (and its chlorinated analog 4-CA) acts as a "Trojan Horse," utilizing the serotonin transporter (SERT) to gain intracellular access before triggering a cascade of oxidative stress that permanently inactivates Tryptophan Hydroxylase (TPH).[1] This guide details the molecular mechanisms, comparative pharmacology, and validated experimental protocols for using 4-BA to model serotonin depletion.[1]

Molecular Pharmacology

Structure-Activity Relationship (SAR)

4-BA belongs to the class of para-substituted amphetamines.[1] The halogen substitution at the 4-position of the phenyl ring is the critical determinant of its neurotoxic potential.

  • Core Structure:

    
    -methylphenethylamine backbone (allows BBB penetration).[1]
    
  • Substituent Effects:

    • Fluorine (4-FA): High electronegativity, strong C-F bond.[1] Acts as a releasing agent with minimal/transient neurotoxicity.[1]

    • Chlorine (4-CA) & Bromine (4-BA): Larger atomic radii and lipophilicity.[1] These substituents facilitate high-affinity binding to SERT and, critically, metabolic activation into electrophilic quinone-like intermediates.[1]

Mechanism of Action: The "Trojan Horse"

4-BA does not destroy neurons from the outside; it must be actively transported into the cytoplasm.[1] This dependency on SERT is why the toxicity is selective to serotonergic neurons.[1]

Phase 1: Uptake & Release (Acute Phase)

4-BA acts as a substrate for SERT, competitively inhibiting 5-HT reuptake while simultaneously being transported into the cytosol.[1] Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and displacing vesicular 5-HT into the cytoplasm.

Phase 2: Oxidative Stress & TPH Inactivation (Neurotoxic Phase)

The massive surge of cytosolic 5-HT is metabolized by Monoamine Oxidase B (MAO-B), generating hydrogen peroxide (


).[1] Concurrently, 4-BA itself may undergo metabolic activation to form reactive electrophiles.[1] These Reactive Oxygen Species (ROS) oxidize the sulfhydryl (-SH) groups on Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, rendering it permanently inactive.

G cluster_extracellular Extracellular Space cluster_cytosol Presynaptic Cytosol (5-HT Terminal) 4-BA (Extracellular) 4-BA (Extracellular) SERT (Transporter) SERT (Transporter) 4-BA (Extracellular)->SERT (Transporter) Substrate Entry 4-BA (Intracellular) 4-BA (Intracellular) VMAT2 Disruption VMAT2 Disruption 4-BA (Intracellular)->VMAT2 Disruption Vesicle Depletion ROS Generation ROS Generation 4-BA (Intracellular)->ROS Generation Metabolic Activation Cytosolic 5-HT Surge Cytosolic 5-HT Surge VMAT2 Disruption->Cytosolic 5-HT Surge Cytosolic 5-HT Surge->ROS Generation MAO Metabolism TPH Inactivation TPH Inactivation ROS Generation->TPH Inactivation Cysteine Oxidation SERT (Transporter)->4-BA (Intracellular)

Figure 1: Mechanistic pathway of 4-BA induced neurotoxicity.[1] Note the dual contribution of dopamine/serotonin oxidation and direct metabolic activation.

Comparative Toxicology

Researchers often choose between 4-BA, 4-CA, and other analogs.[1] The choice depends on the desired duration of depletion and the specific experimental window.[1]

CompoundPotency (5-HT Depletion)Neurotoxicity DurationSelectivityPrimary Utility
4-BA High (Equipotent to 4-CA)Long-term (>1 week)High (5-HT >> DA)Chronic depletion models; TPH inactivation studies.[1]
4-CA High (Gold Standard)Long-term (>1 month)High (5-HT >> DA)The standard reference for serotonergic neurotoxicity.
4-FA ModerateTransient (<24 hours)Mixed (5-HT/DA/NE)Releasing agent studies; non-neurotoxic control.[1]
MDMA ModerateLong-term (Species dependent)MixedAbuse liability models; toxicity requires high/repeated dosing.[1]

Key Insight: 4-FA is often used as a negative control in neurotoxicity studies because, despite releasing serotonin, it is not metabolized into the toxic intermediates that drive the long-term damage seen with 4-BA and 4-CA.[1]

Experimental Protocols

Protocol A: Inducing Selective Serotonin Depletion (Rat Model)

This protocol is designed to achieve >70% depletion of cortical serotonin within 1 week.[1]

Reagents:

  • 4-Bromoamphetamine Hydrochloride (Solubility: ~10 mg/mL in saline).[1]

  • Sterile 0.9% Saline.

Workflow:

  • Acclimatization: Handle rats (Sprague-Dawley or Wistar, 250-300g) for 3 days prior to dosing to reduce stress-induced hyperthermia.[1]

  • Preparation: Dissolve 4-BA in sterile saline to a concentration of 10 mg/mL.

  • Administration:

    • Dose: 15 mg/kg (Intraperitoneal - i.p.).[1]

    • Frequency: Single bolus injection.

  • Post-Injection Monitoring:

    • Monitor core body temperature.[1][2] Hyperthermia exacerbates neurotoxicity.[1] If temperature exceeds 40°C, cool animals (cooling fans/pads) unless hyperthermia is a variable of interest.[1]

    • Observe for "Serotonin Syndrome" behaviors: wet dog shakes, hind limb abduction, straub tail.[1]

  • Harvest: Sacrifice animals at Day 7 for long-term depletion assessment.

Protocol B: Neuroprotection Assay (Mechanistic Validation)

To confirm that observed deficits are due to SERT-mediated uptake and oxidative stress, use this blocking protocol.[1]

Groups:

  • Control: Saline + Saline.

  • Toxin: Saline + 4-BA (15 mg/kg).[1]

  • Uptake Blockade: Fluoxetine (10 mg/kg) + 4-BA.[1]

  • Antioxidant: Cysteine (500 mg/kg) + 4-BA.[1]

Timeline:

Timeline t_minus_30 T - 30 min Pre-treatment t_zero T = 0 4-BA Injection t_minus_30->t_zero Fluoxetine or Cysteine t_plus_5h T + 5 hrs Cysteine Boost t_zero->t_plus_5h Neurotoxic Phase t_plus_7d Day 7 Analysis (HPLC/IHC) t_plus_5h->t_plus_7d Degeneration Phase

Figure 2: Dosing timeline for neuroprotection assays.[1] Pre-treatment with Fluoxetine prevents 4-BA entry; Cysteine scavenges reactive intermediates.[1]

Expected Results:

  • Fluoxetine Group: Near-complete protection (demonstrates SERT dependence).[1]

  • Cysteine Group: Significant attenuation of depletion (demonstrates oxidative mechanism).[1]

Safety & Handling (Critical)

4-Bromoamphetamine is a potent neurotoxin.[1] Accidental exposure can lead to permanent serotonergic damage in humans.[1]

  • Engineering Controls: Always weigh and dissolve the solid compound inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1]

  • Waste Disposal: All bedding and biological waste from treated animals within the first 48 hours must be treated as hazardous chemical waste due to excretion of active metabolites.[1]

References

  • Fuller, R. W., et al. (1975).[1] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism."[1] Neuropharmacology. Link

  • Harvey, J. A., et al. (1977).[1] "Comparison between the neurotoxic and serotonin-depleting effects of various halogenated derivatives of amphetamine in the rat." Journal of Pharmacology and Experimental Therapeutics. Link

  • Steranka, L. R., & Sanders-Bush, E. (1979).[1] "Long-term effects of p-chloroamphetamine on central serotonergic mechanisms."[1][3] Biochemical Pharmacology. Link

  • Stone, D. M., et al. (1989).[1][4] "Acute inactivation of tryptophan hydroxylase by amphetamine analogs involves the oxidation of sulfhydryl sites."[4] European Journal of Pharmacology. Link

  • Bai, F., et al. (2014).[1] "Cysteine protects against methamphetamine-induced dopaminergic neurodegeneration."[3] PLoS One. (Validating the thiol-protection mechanism). Link

Sources

Exploratory

1-(4-Bromophenyl)propan-2-amine hydrochloride molecular weight and structure

Technical Monograph: 1-(4-Bromophenyl)propan-2-amine Hydrochloride Disclaimer: This document is an in-depth technical guide intended for licensed researchers and drug development professionals. The compound described (4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Bromophenyl)propan-2-amine Hydrochloride

Disclaimer: This document is an in-depth technical guide intended for licensed researchers and drug development professionals. The compound described (4-Bromoamphetamine) is a potent neurotoxin and controlled substance in many jurisdictions. It is strictly for in vitro or animal research use only.

Executive Summary

1-(4-Bromophenyl)propan-2-amine hydrochloride, commonly known as 4-Bromoamphetamine (4-BA) or Para-bromoamphetamine (PBA) , is a halogenated amphetamine derivative. Unlike its non-halogenated parent (amphetamine), 4-BA is characterized by high selectivity for the serotonin transporter (SERT). It acts as a potent Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) but is most notable for its severe and long-lasting serotonergic neurotoxicity.

In neuropharmacology, 4-BA is utilized as a chemical probe to selectively deplete 5-hydroxytryptamine (5-HT) levels in animal models, allowing researchers to study the role of serotonin in behavioral and physiological processes. This guide details its structural properties, synthesis pathways, mechanism of action, and critical safety protocols.

Chemical Identity & Structural Analysis

The 4-bromo substituent on the phenyl ring significantly increases lipophilicity compared to amphetamine, enhancing blood-brain barrier (BBB) penetration and affinity for the serotonin transporter.

Table 1: Chemical Constants & Identifiers
ParameterData
IUPAC Name 1-(4-Bromophenyl)propan-2-amine hydrochloride
Common Names 4-Bromoamphetamine HCl; 4-BA; Para-bromoamphetamine (PBA)
CAS Number (HCl) 58400-88-7
CAS Number (Free Base) 13235-83-1
Molecular Formula

Molecular Weight 250.56 g/mol (Salt); ~214.10 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO; insoluble in non-polar solvents
SMILES (Salt) CC(N)CC1=CC=C(Br)C=C1.Cl
Structural Commentary

The molecule consists of a phenethylamine backbone with a methyl group at the alpha-carbon (making it an amphetamine) and a bromine atom at the para-position of the phenyl ring.[1] The hydrochloride salt forms a stable ionic lattice, improving water solubility for biological administration. The bromine atom is electron-withdrawing but also lipophilic, a combination that drives its specific interaction with monoamine transporters.

Synthesis & Characterization

The synthesis of 4-BA typically follows the Henry Reaction (Nitroaldol Condensation) route, favored for its high yield and accessibility of precursors.

Synthetic Route: The Henry Reaction
  • Condensation: 4-Bromobenzaldehyde is reacted with nitroethane in the presence of an ammonium acetate catalyst to form the intermediate 1-(4-bromophenyl)-2-nitropropene.

  • Reduction: The nitroalkene intermediate is reduced (typically using Lithium Aluminum Hydride (

    
    ) or Zn/HCl) to the primary amine.
    
  • Salt Formation: The free base oil is dissolved in an anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with HCl gas or concentrated hydrochloric acid to precipitate the hydrochloride salt.

Experimental Workflow Diagram

SynthesisWorkflow Precursors Precursors: 4-Bromobenzaldehyde + Nitroethane Intermediate Intermediate: 1-(4-Bromophenyl)- 2-nitropropene Precursors->Intermediate Henry Reaction Catalyst Catalyst: NH4OAc / Heat Catalyst->Intermediate FreeBase Product (Free Base): 4-Bromoamphetamine Intermediate->FreeBase Reduction Reduction Reduction: LiAlH4 in THF Reduction->FreeBase FinalProduct Final Product: 4-BA HCl Salt (Crystalline) FreeBase->FinalProduct Acidification Salting Salting: HCl (g) in Et2O Salting->FinalProduct

Caption: Step-wise synthesis of 4-Bromoamphetamine HCl via the Henry Reaction.

Spectral Characterization (Expected Data)
  • 1H-NMR (400 MHz, D2O):

    • 
       1.25 (d, 3H, 
      
      
      
      -CH3) – Doublet due to coupling with methine.
    • 
       2.80–3.05 (m, 2H, 
      
      
      
      -CH2) – Benzylic protons.
    • 
       3.55 (m, 1H, 
      
      
      
      -CH) – Methine proton adjacent to amine.
    • 
       7.15 (d, 2H, Ar-H) – Aromatic protons meta to Br.
      
    • 
       7.50 (d, 2H, Ar-H) – Aromatic protons ortho to Br (deshielded by halogen).
      

Pharmacology & Neurotoxicity

4-BA is a substrate-type releaser, meaning it enters the neuron via the transporter rather than just blocking it.

Mechanism of Action
  • Transporter Uptake: 4-BA acts as a high-affinity substrate for the Serotonin Transporter (SERT) and, to a lesser extent, the Dopamine (DAT) and Norepinephrine (NET) transporters.

  • VMAT2 Inhibition: Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient of synaptic vesicles.

  • Cytosolic Accumulation: This causes massive efflux of serotonin from vesicles into the cytoplasm.

  • Reverse Transport: The high cytosolic concentration forces SERT to work in reverse, flooding the synaptic cleft with serotonin (acute effect).

Neurotoxicity Pathway

The long-term depletion of serotonin is caused by the formation of Reactive Oxygen Species (ROS). The cytosolic serotonin, unable to be stored in vesicles, undergoes auto-oxidation or metabolism by Monoamine Oxidase B (MAO-B), generating hydrogen peroxide (


) and toxic quinones. These reactive species damage mitochondrial DNA and protein structures, leading to the degeneration of serotonergic nerve terminals.
Neurotoxicity Signaling Diagram

Neurotoxicity BA_Ext 4-BA (Extracellular) SERT SERT Transporter BA_Ext->SERT BA_Int 4-BA (Intracellular) SERT->BA_Int VMAT VMAT2 Inhibition BA_Int->VMAT Disrupts Vesicle Synaptic Vesicle (5-HT Stores) Cyt_5HT Cytosolic 5-HT Spike Vesicle->Cyt_5HT Efflux VMAT->Vesicle Leakage Cyt_5HT->SERT Reverse Transport (Release) MAO MAO-B Metabolism Cyt_5HT->MAO ROS ROS Generation (H2O2, Quinones) MAO->ROS Oxidation Damage Terminal Degeneration (Neurotoxicity) ROS->Damage Oxidative Stress

Caption: Mechanism of 4-BA induced serotonergic neurotoxicity via oxidative stress.

Safety & Handling

CRITICAL WARNING: 4-Bromoamphetamine is a selective neurotoxin. Accidental ingestion or inhalation can cause permanent damage to the serotonergic system.

  • PPE: Full chemical resistant suit, double nitrile gloves, and P100 respirator or fume hood usage is mandatory.

  • Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for halogenated organics.

  • Regulatory: Schedule I controlled substance in the US and many other nations. Requires DEA license for research.

References

  • Fuller, R. W., et al. (1975). "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism."[2] Neuropharmacology, 14(10), 739-746. Link

  • Cayman Chemical. (2023). "4-Bromoamphetamine (hydrochloride) Product Information." Cayman Chemical Datasheets. Link

  • Harvey, J. A., et al. (1977). "Comparison between the neurotoxic and serotonin-depleting effects of various halogenated derivatives of amphetamine in the rat." Journal of Pharmacology and Experimental Therapeutics, 202(3), 581-589. Link

  • Yamamoto, B. K., et al. (2010). "The Role of Oxidative Stress, Metabolic Compromise, and Inflammation in Neuronal Injury Produced by Amphetamine-Related Drugs." Journal of Neuroimmune Pharmacology, 5(1), 84–94. Link

  • PubChem. (n.d.). "1-(4-Bromophenyl)propan-2-amine hydrochloride Compound Summary." National Library of Medicine. Link

Sources

Foundational

Mechanistic Profiling of SERT: The 4-Bromoamphetamine (4-BA) Probe

Executive Summary The Serotonin Transporter (SERT/SLC6A4) is a dynamic molecular machine that governs synaptic serotonin (5-HT) concentrations.[1][2] While Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Serotonin Transporter (SERT/SLC6A4) is a dynamic molecular machine that governs synaptic serotonin (5-HT) concentrations.[1][2] While Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine stabilize the transporter in an outward-facing open conformation, substrate-type releasers provide a unique window into the inward-facing and occluded states.

4-Bromoamphetamine (4-BA), a halogenated amphetamine derivative, serves as a critical mechanistic probe in this context. Unlike simple blockers, 4-BA is translocated by SERT. Its utility lies in its ability to induce transport reversal (efflux) , a phenomenon that validates the "alternating access" model of transport. This guide details the biophysical rationale and experimental protocols for using 4-BA to dissect SERT kinetics, distinguishing true carrier-mediated efflux from non-specific leakage.

Mechanistic Basis: The Substrate-Induced Efflux

To understand 4-BA's utility, one must move beyond the static "lock and key" model to the Alternating Access Mechanism .

The Transport Cycle

SERT operates by alternating between outward-facing (extracellular) and inward-facing (intracellular) conformations.

  • Forward Transport: Na⁺, Cl⁻, and 5-HT bind to the outward-facing state. The protein occludes, then opens inward to release the cargo.

  • The Return Step: To reset, the empty transporter (or K⁺-bound) must reorient to the outside. This is the rate-limiting step.

4-BA Action

4-BA acts as a high-affinity substrate. It binds to the orthosteric site, triggering the occlusion and inward opening. However, unlike endogenous 5-HT, high intracellular concentrations of 4-BA (accumulated via uptake) compete for the inward-facing site, driving the transporter in reverse. This results in the non-exocytotic release of cytosolic 5-HT.

Key Differentiator:

  • SSRIs (e.g., Citalopram): Lock SERT in the Outward-Open state. No transport occurs.

  • 4-BA: Drives the cycle. It forces the transporter into the Inward-Open state, facilitating exchange.

SERT_Cycle Outward Outward-Facing (Open to Synapse) BA_Bind 4-BA Binding (Extracellular) Outward->BA_Bind Substrate Recognition Occluded Occluded State (Cargo Trapped) Inward Inward-Facing (Open to Cytosol) Occluded->Inward Translocation Inward->Outward Reorientation (Rate Limiting) Efflux 5-HT Efflux (Reverse Transport) Inward->Efflux Driven by High Intracellular [4-BA] BA_Bind->Occluded Conformational Shift

Figure 1: The SERT conformational cycle. 4-BA (Red) enters the cycle as a substrate, driving the transporter into the Inward-Facing state and triggering the reverse transport (efflux) of endogenous serotonin.

Experimental Protocols

The following protocols are designed to be self-validating . The inclusion of specific controls (e.g., Ca²⁺-free buffer, SSRI blockade) is mandatory to confirm that observed effects are SERT-mediated.

Protocol A: Superfusion Release Assay

Purpose: To measure 4-BA induced efflux of 5-HT in real-time, distinguishing it from exocytosis. System: Rat brain synaptosomes or hSERT-transfected HEK293 cells.

Reagents:

  • Loading Buffer: Krebs-Ringer-HEPES (KRH) + 0.1% Glucose + 10 µM Pargyline (MAO inhibitor).

  • Radioligand: [³H]5-HT (Specific Activity > 20 Ci/mmol).[3]

  • Test Compound: 4-Bromoamphetamine (4-BA).[4][5]

  • Blocker Control: 10 µM Fluoxetine or Paroxetine.

Step-by-Step Methodology:

  • Pre-Loading:

    • Incubate synaptosomes/cells with 20 nM [³H]5-HT for 20 minutes at 37°C.

    • Rationale: This labels the cytosolic pool of serotonin.

  • Immobilization:

    • Transfer aliquots to superfusion chambers (e.g., Brandel system) containing glass fiber filters.

  • Washout Phase (t = 0 to 30 min):

    • Perfuse with KRH buffer at 0.5 mL/min to remove extracellular/loosely bound radioligand.

    • Validation: Basal efflux must stabilize before drug application.

  • Stimulation Phase (t = 30 to 40 min):

    • Switch inflow to KRH containing 10 µM 4-BA .

    • Control Condition 1: KRH + 4-BA + Ca²⁺-free/EDTA (Tests for exocytosis independence).

    • Control Condition 2: KRH + 4-BA + 10 µM Fluoxetine (Tests for SERT dependence).

  • Fraction Collection:

    • Collect superfusate in 2-minute fractions.

    • Lyse cells/filters at the end to determine "Total Remaining Radioactivity."

Data Calculation: Express efflux as a Fractional Release Rate (FRR) :



Superfusion_Workflow cluster_conditions 4. Stimulation Phase (Parallel Channels) Step1 1. Pre-Load Cells ([3H]5-HT, 20 min, 37°C) Step2 2. Immobilize (Superfusion Chamber/Filter) Step1->Step2 Step3 3. Washout Phase (Establishes Basal Efflux) Step2->Step3 CondA Condition A: 4-BA Only Step3->CondA CondB Condition B: 4-BA + Fluoxetine Step3->CondB CondC Condition C: 4-BA (Ca2+ Free) Step3->CondC Step5 5. Scintillation Counting & Data Normalization CondA->Step5 CondB->Step5 CondC->Step5

Figure 2: Superfusion Assay Workflow. Condition B is the critical negative control; if Fluoxetine does not block the release, the effect is non-specific (e.g., membrane lysis).

Data Interpretation & Expected Results

When analyzing 4-BA data, the distinction between Uptake Inhibition and Release is vital. 4-BA will inhibit uptake (by competing with 5-HT) and induce release.

Comparative Potency Profile

The following table summarizes the expected pharmacological profile of 4-BA compared to standard agents.

CompoundTypeUptake Inhibition (

)
Release Induction (

)
Mechanism
5-HT (Endogenous) Substrate~400 nMN/ANormal Transport
4-BA Substrate-Releaser~250 - 800 nM ~1 - 2 µM Exchange / Efflux
MDMA Substrate-Releaser~1.5 µM~3 µMExchange / Efflux
Fluoxetine Blocker~10 nMNo EffectSteric Blockade
Cocaine Blocker~300 nMNo EffectSteric Blockade

Note: Values are approximate for rat SERT. 4-BA is generally more potent than MDMA but equipotent or slightly less potent than p-Chloroamphetamine (PCA).

Interpreting the Controls
  • Result: 4-BA causes a spike in tritium release.

  • Validation Check 1 (SSRI): If adding Fluoxetine abolishes the spike, the 4-BA is entering via the transporter to trigger exchange. This confirms SERT-mediated mechanism .

  • Validation Check 2 (Ca²⁺): If removing calcium has no effect on the spike, the release is non-exocytotic . This confirms the transporter is acting as the release vector, not a synaptic vesicle fusion event.

Safety & Neurotoxicity Caveat

While 4-BA is a valuable in vitro probe, it is a potent serotonergic neurotoxin in vivo.

  • Mechanism of Toxicity: 4-BA enters the neuron via SERT. Once intracellular, it disrupts vesicular storage (VMAT2 interaction) and inhibits MAO, leading to cytoplasmic accumulation of 5-HT and reactive oxygen species (ROS) generation.

  • Usage Warning: For mechanistic studies (uptake/efflux), acute exposure (<1 hour) is standard. Prolonged exposure (>4 hours) or in vivo administration will result in long-term depletion of SERT protein and 5-HT content.

References

  • Rudnick, G. & Wall, S.C. (1992). The molecular mechanism of "ecstasy" [3,4-methylenedioxymethamphetamine (MDMA)]: serotonin transporters are targets for amphetamine derivatives.[1][3] Proceedings of the National Academy of Sciences, 89(5), 1817-1821. Link

  • Sitte, H.H., et al. (1998).[3] Carrier-mediated release, transport rates, and charge transfer induced by amphetamine, tyramine, and dopamine analogues. Journal of Neurochemistry, 71(3), 1289-1297. Link

  • Hilber, B., et al. (2005).[2] Serotonin-transporter mediated efflux: a pharmacological analysis of amphetamines and non-amphetamines. Neuropharmacology, 49(6), 811-819. Link

  • Fuller, R.W., et al. (1975).[6] Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism.[6] Neuropharmacology, 14(10), 739-746.[6] Link

  • Rothman, R.B. & Baumann, M.H. (2002). Therapeutic potential of monoamine transporter releasers.[7] Trends in Pharmacological Sciences, 23(10), 465-471. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Neurotoxic and Behavioral Profiling of 4-Bromoamphetamine (4-BA) in Rats

This Application Note is structured as a high-level technical guide for Principal Investigators and Senior Scientists in neuropharmacology. It synthesizes pharmacokinetic principles with practical execution strategies to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for Principal Investigators and Senior Scientists in neuropharmacology. It synthesizes pharmacokinetic principles with practical execution strategies to optimize data quality and animal welfare.

Executive Summary

4-Bromoamphetamine (4-BA), a halogenated amphetamine derivative, is a potent monoamine releasing agent with high selectivity for the serotonin (5-HT) transporter (SERT). It is widely utilized to induce selective serotonergic neurotoxicity or to study 5-HT depletion kinetics.

However, experimental outcomes are frequently compromised by the route of administration. Intraperitoneal (IP) dosing, while convenient, often results in rapid hepatic clearance and acute hyperthermic mortality. Subcutaneous (SC) dosing offers a "depot effect," bypassing initial hepatic first-pass metabolism, thereby stabilizing plasma concentrations and maximizing the neurotoxic window while reducing acute lethality.

This guide provides a comparative technical analysis and validated protocols for both administration routes.

Mechanistic & Pharmacokinetic Profiling[1]

The First-Pass Divergence

The choice between IP and SC dictates the metabolic fate of 4-BA.

  • IP Administration: Mimics oral dosing pharmacokinetically.[1] The drug absorbs into the mesenteric vessels, draining directly into the portal vein.[1] This subjects 4-BA to immediate hepatic metabolism (deamination/dehalogenation) before reaching the brain, leading to a high

    
     (peak concentration) but potentially lower total brain exposure (AUC) due to rapid clearance.
    
  • SC Administration: Absorption occurs via capillaries and the lymphatic system, entering the systemic circulation directly. This bypasses the initial hepatic extraction, resulting in a sustained "plateau" of plasma concentration. This is critical for neurotoxicity studies, which require sustained SERT reversal to induce terminal depletion.

Pathway Visualization

The following diagram illustrates the kinetic divergence between the two routes.

PK_Flow cluster_inputs Administration Route IP Intraperitoneal (IP) Bolus Injection Portal Portal Vein IP->Portal Rapid Absorption SC Subcutaneous (SC) Depot Injection Systemic Systemic Circulation SC->Systemic Slow Absorption (Bypasses Portal) Liver Liver (First-Pass Metabolism) Portal->Liver Liver->Systemic Reduced Bioavailability Brain Brain (Target) SERT Transporters Systemic->Brain Transport across BBB Toxicity Acute Hyperthermia (Lethality Risk) Systemic->Toxicity If Cmax is too high Depletion Sustained 5-HT Depletion Brain->Depletion Neurotoxic Mechanism

Figure 1: Pharmacokinetic flow of 4-BA. Note the IP route's direct exposure to hepatic metabolism vs. the SC route's direct systemic access.

Comparative Technical Analysis

The following data matrix summarizes the operational differences.

ParameterIntraperitoneal (IP)Subcutaneous (SC)
Absorption Rate (

)
Rapid (15–30 mins to

)
Slow/Sustained (45–90 mins to

)
Peak Plasma (

)
High (Spike)Moderate (Plateau)
First-Pass Effect Significant (Hepatic Portal)Minimal (Systemic Entry)
Primary Risk Acute Hyperthermia / SeizuresSkin Irritation / Necrosis (rare at neutral pH)
Neurotoxicity Efficiency Variable (Metabolic loss)High (Sustained exposure)
Recommended Use Acute Behavioral Assays (e.g., locomotor)Chronic Depletion / Neurotoxicity Models

Validated Experimental Protocols

Formulation Strategy

4-BA Hydrochloride is water-soluble (~10 mg/mL). However, stability and pH are critical to prevent SC irritation.

  • Vehicle: 0.9% Sterile Saline (PBS is acceptable but saline is preferred for stability).

  • Concentration: 5 mg/mL (optimal) to 10 mg/mL (maximum).

    • Note: Higher concentrations increase risk of SC injection site necrosis.

  • pH Adjustment: Ensure pH is ~6.0–7.0. Highly acidic solutions (common with HCl salts) cause stress-induced hyperthermia, confounding data.

Protocol A: Subcutaneous (SC) Dosing for Neurotoxicity

Objective: To induce long-term 5-HT depletion with maximal survival.

  • Acclimation: Handle rats for 3 days prior to dosing to reduce stress-induced baseline hyperthermia.

  • Dose Calculation: 10–15 mg/kg (free base weight).

  • Injection Site:

    • Tent the loose skin at the nape of the neck or the flank.

    • Insert needle (25G or 27G) parallel to the body wall.

    • Aspirate to ensure no blood return (avoid IV).

    • Inject slowly.

  • The "Binge" Regimen (Optional): For maximal depletion, administer 4 doses of 10 mg/kg SC, spaced 6 hours apart.

  • Post-Dose Care:

    • Thermoregulation: 4-BA disrupts thermoregulation. If ambient temp is >22°C, rats may die of hyperthermia. Keep housing cool (20–21°C).

    • Hydration: Administer 2mL Lactated Ringer’s solution SC if signs of dehydration appear.

Protocol B: Intraperitoneal (IP) Dosing for Acute Behavior

Objective: To assess locomotor activity or acute release syndrome.

  • Dose Calculation: 1–5 mg/kg (Lower dose due to high

    
    ).
    
  • Injection Technique:

    • Restrain rat in supine position, head tilted down.[2]

    • Inject into the lower right quadrant of the abdomen to avoid the cecum.

    • Use a 25G needle.

  • Monitoring:

    • Observe for "Serotonin Syndrome" behaviors: wet dog shakes, hind limb abduction, straub tail.

    • Critical Stop: If core temp exceeds 40.5°C, apply active cooling (ice packs wrapped in cloth).

Experimental Workflow & Logic

The following workflow ensures data integrity by incorporating safety checkpoints and validation steps.

Workflow cluster_dosing Dosing Phase Start Study Initiation Formulation Formulation (0.9% Saline, pH 6-7) Start->Formulation RouteDecision Select Route Formulation->RouteDecision IP_Path IP Injection (Acute Behavior) RouteDecision->IP_Path Short-term SC_Path SC Injection (Neurotoxicity) RouteDecision->SC_Path Long-term Monitor Thermoregulation Monitor (Critical Safety Step) IP_Path->Monitor SC_Path->Monitor Endpoint_Behav Behavioral Testing (30-120 min post-dose) Monitor->Endpoint_Behav If IP Endpoint_Histo Euthanasia & HPLC (3-7 days post-dose) Monitor->Endpoint_Histo If SC

Figure 2: Operational workflow emphasizing the critical thermoregulation monitoring step regardless of route.

References

  • Fuller, R. W., et al. (1975). "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism."[3] Neuropharmacology, 14(10), 739-746.[3]

  • Harvey, J. A., et al. (1977). "Comparison between the neurotoxic and serotonin-depleting effects of various halogenated derivatives of amphetamine in the rat." Journal of Pharmacology and Experimental Therapeutics, 202(3), 581-589.[3]

  • Durk, M. R., et al. (2018). "Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats." AAPS Journal, 20(3).

  • Colado, M. I., et al. (1993). "The role of hyperthermia in the neurotoxicity induced by substituted amphetamines." British Journal of Pharmacology, 110, 1469-1474.

Sources

Application

Application Note: Preparation of 4-Bromoamphetamine HCl Stock Solutions for Neurotoxicological Research

This response is structured as a technical application note for professional research use, focusing on the preparation of 4-Bromoamphetamine (4-BA) for neurotoxicological studies (e.g., serotonin depletion models). It em...

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a technical application note for professional research use, focusing on the preparation of 4-Bromoamphetamine (4-BA) for neurotoxicological studies (e.g., serotonin depletion models). It emphasizes safety, regulatory compliance, and precise stoichiometric calculations.

Part 1: Executive Safety & Regulatory Directive

WARNING: NEUROTOXIC AGENT 4-Bromoamphetamine (4-BA, also known as PBA) is a potent, long-lasting selective serotonergic neurotoxin . Unlike therapeutic amphetamines, 4-BA causes rapid and often permanent depletion of 5-HT (serotonin) and destruction of 5-HT axon terminals.

  • Usage Restriction: This protocol is strictly for laboratory animal research (e.g., rodent models of serotonin depletion) or forensic analysis. It is NOT for human administration or therapeutic development.[1]

  • Regulatory Status: 4-BA is a controlled substance in many jurisdictions (e.g., Schedule I in the UK/US or analogue thereof). Researchers must verify local licensure (e.g., DEA Schedule I registration) before handling.

  • Handling: All solid handling must occur within a certified chemical fume hood or glovebox to prevent inhalation of particulate matter.

Part 2: Physicochemical & Stoichiometric Data

To ensure reproducible dosing in in vivo studies, precise correction for the hydrochloride salt form is mandatory.

Compound Specifications
ParameterValueNotes
Compound Name 4-Bromoamphetamine Hydrochloride(±)-4-Bromo-α-methylbenzeneethanamine HCl
CAS Number 58400-88-7Hydrochloride salt
Molecular Formula C₉H₁₂BrN[2][3][4][5][6][7][8] · HCl
Molecular Weight (Salt) 250.57 g/mol Used for weighing
Molecular Weight (Base) 214.10 g/mol Used for dosage calculation
Appearance White crystalline solidHygroscopic
Salt Correction Factor 1.17 (250.57 / 214.10)
Solubility Profile
SolventSolubility (max)Comments
PBS (pH 7.2) ~10 mg/mLPreferred for biological injection.
0.9% Saline ~10 mg/mLStandard vehicle for IP/SC administration.
Ethanol ~30 mg/mLNot recommended for direct injection due to tissue irritation.
DMSO ~20 mg/mLUse only if high concentration stock is required; dilute before use.
Water ~50-100 mMSoluble, but lacks buffering capacity of PBS.

Part 3: Preparation Protocol

Experimental Logic & Vehicle Selection

For neurotoxicity studies (e.g., assessing 5-HT depletion), 4-BA is typically administered intraperitoneally (IP) to rats or mice.

  • Vehicle: 0.9% Sterile Saline (NaCl) is the preferred vehicle to maintain isotonicity.

  • Concentration: Stock solutions are typically prepared at 10 mg/mL (as salt) or calculated to deliver specific base-equivalent doses (e.g., 15 mg/kg).

  • Stability: Halogenated amphetamines are generally stable in solution for short periods, but oxidation can occur. Fresh preparation is recommended.

Step-by-Step Preparation Workflow

Objective: Prepare 10 mL of a stock solution equivalent to 10 mg/mL of the Free Base in 0.9% Saline.

  • Calculate Mass Requirement (with Salt Correction):

    • Target Concentration (Base):

      
      
      
    • Total Volume:

      
      
      
    • Total Base Required:

      
      
      
    • Mass of Salt Required:

      
      
      
  • Weighing (Containment Required):

    • In a Class II Biological Safety Cabinet or Fume Hood, accurately weigh 117.0 mg of 4-Bromoamphetamine HCl.

    • Transfer to a sterile, amber glass vial (protection from light is good practice for halogenated compounds).

  • Dissolution:

    • Add approximately 8 mL of sterile 0.9% Sodium Chloride (Saline).

    • Vortex gently for 1-2 minutes. The salt should dissolve readily at room temperature.

    • Note: If dissolution is slow, mild warming (37°C water bath) is permissible. Do not boil.

  • Volume Adjustment:

    • Transfer the solution to a volumetric flask or graduated cylinder (if high precision is needed) or use a calibrated pipette to bring the final volume to 10.0 mL with 0.9% Saline.

    • Final Concentration: 11.7 mg/mL (Salt)

      
       10 mg/mL (Free Base).
      
  • Sterilization (Critical for Injection):

    • Do not autoclave the drug solution (potential for thermal degradation).

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter into a sterile, sealed crimp-top vial.

Storage & Stability
  • Short-term (Hours/Days): Store at 4°C, protected from light.

  • Long-term: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Verification: Inspect for precipitation before use. If crystals appear, re-solubilize by warming; if discoloration (yellowing) occurs, discard (indicates oxidation).

Part 4: Visualization of Workflow

G Start Start: Define Dose (e.g., 10 mg/kg Base) Calc Calculate Mass (Mass Base × 1.17 Salt Factor) Start->Calc Stoichiometry Weigh Weigh 4-BA HCl (Containment: Fume Hood) Calc->Weigh Precision Balance Dissolve Dissolve in 0.9% Saline (80% of Final Volume) Weigh->Dissolve Vortex Mixing Adjust Adjust to Final Volume (QS to 10 mL) Dissolve->Adjust Volumetric Filter Sterile Filtration (0.22 µm PES Filter) Adjust->Filter Cold Sterilization Store Storage (-20°C, Dark) Filter->Store Aliquot

Figure 1: Logical workflow for the preparation of sterile 4-Bromoamphetamine HCl solutions, highlighting the critical salt correction and cold sterilization steps.

Part 5: References

  • Fuller, R. W., et al. (1975).[9] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism."[9] Neuropharmacology, 14(10), 739-746.[9]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 4-Bromoamphetamine Compound Summary. Retrieved from [Link]

Sources

Method

handling and storage of 1-(4-Bromophenyl)propan-2-amine hydrochloride

Application Note & Protocol: Handling, Storage, and Stability of 1-(4-Bromophenyl)propan-2-amine Hydrochloride Executive Summary & Scientific Rationale 1-(4-Bromophenyl)propan-2-amine hydrochloride (commonly known as 4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling, Storage, and Stability of 1-(4-Bromophenyl)propan-2-amine Hydrochloride

Executive Summary & Scientific Rationale

1-(4-Bromophenyl)propan-2-amine hydrochloride (commonly known as 4-Bromoamphetamine or 4-BA ) is a halogenated amphetamine derivative.[1][2] In neuropharmacology, it is utilized primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a selective serotonergic neurotoxin.[1][2]

Why this protocol exists: Research integrity depends on the precise handling of this compound.[2] 4-BA is chemically stable but biologically potent.[1][2] Improper storage leads to hydrolysis or oxidation, altering its potency in monoamine transporter assays.[2] Furthermore, its high neurotoxicity profile necessitates a containment strategy that exceeds standard BSL-1 protocols to protect personnel from long-term serotonergic depletion.[1][2]

Physicochemical Profile & Identity

PropertySpecification
Chemical Name 1-(4-Bromophenyl)propan-2-amine hydrochloride
Common Synonyms 4-Bromoamphetamine HCl; p-Bromoamphetamine HCl; 4-BA
CAS Number 58400-88-7 (HCl salt); 13235-83-1 (Free base)
Molecular Formula C₉H₁₂BrN[1][2][3][4][5] · HCl
Molecular Weight 250.56 g/mol
Appearance White to off-white crystalline solid
Solubility (DMSO) ~20 mg/mL
Solubility (Water) Soluble to 100 mM (may require gentle warming)
Solubility (Ethanol) ~30 mg/mL

Regulatory & Safety Compliance (Critical)

3.1 Neurotoxic Hazard 4-BA is a potent neurotoxin.[1][2][6] Unlike standard amphetamines, it causes long-term depletion of serotonin (5-HT) and degeneration of serotonergic nerve terminals.[1][2]

  • Mechanism: It enters neurons via the SERT transporter and displaces serotonin from vesicular storage (VMAT2 interaction), leading to oxidative stress and terminal degeneration.[2]

  • Requirement: Handle as a High-Hazard Chemical .[2] Avoid all skin contact and inhalation.[2]

3.2 Regulatory Status

  • USA: 4-BA may be treated as a controlled substance analogue (Schedule I/II) under the Federal Analogue Act due to its structural similarity to Amphetamine and 4-Bromo-2,5-dimethoxyamphetamine (DOB).[1][2]

  • Protocol: Verify DEA Schedule status in your jurisdiction.[2] Maintain strict inventory logs (usage to the milligram).

Storage Protocols

Proper storage is a function of the compound's state (Solid vs. Solution) and the duration of storage.[2] The hydrochloride salt is hygroscopic; moisture is the primary enemy of stability.[2]

Solid State Storage (Long-Term)
  • Temperature: -20°C.

  • Container: Amber glass vial with a PTFE-lined screw cap.[2]

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing desiccant packets (silica gel) to prevent moisture absorption upon thawing.

  • Shelf Life: ≥ 2 years if kept dry and frozen.[2]

Solution State Storage (Stock)
  • Solvent: Dimethyl sulfoxide (DMSO) is preferred for stock solutions due to its high boiling point and antimicrobial properties.[2]

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize volume handling.

  • Aliquot: Never freeze-thaw the master stock. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Temperature: -80°C is optimal for solutions; -20°C is acceptable for <3 months.

Visualization: Storage Decision Logic

StorageProtocol cluster_handling Critical Handling Rule Start Received 4-BA HCl StateCheck Form? Start->StateCheck Solid Solid Powder StateCheck->Solid Storage Solution Solution Required StateCheck->Solution Experiment Desiccate Secondary Container + Desiccant Solid->Desiccate MakeStock Dissolve in DMSO (10-50 mM) Solution->MakeStock LongTerm Long-Term Storage (-20°C) Desiccate->LongTerm Aliquot Aliquot into Single-Use Vials MakeStock->Aliquot FreezeStock Store Aliquots (-80°C preferred) Aliquot->FreezeStock AvoidThaw AVOID Repeated Freeze/Thaw Cycles FreezeStock->AvoidThaw

Figure 1: Decision tree for the storage of 4-BA HCl to ensure chemical stability and prevent hygroscopic degradation.

Handling & Solubilization Protocol

Goal: Prepare a 10 mM Stock Solution (1 mL) safely.

Engineering Controls & PPE
  • Primary Containment: Chemical Fume Hood (Certified).

  • Respiratory: N95 or P100 respirator if handling open powder outside a hood (not recommended).[2]

  • Dermal: Double nitrile gloves (0.11 mm min. thickness).

  • Ocular: Chemical splash goggles.

Step-by-Step Solubilization
  • Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) inside the desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, causing hydrolysis.[2]

  • Weighing:

    • Place a tared amber glass vial on the balance.

    • Weigh 2.51 mg of 4-BA HCl.[2] (MW = 250.56 g/mol ; 2.51 mg in 1 mL = 10 mM).[2]

    • Note: If static electricity is an issue, use an anti-static gun.[2]

  • Dissolution:

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless.[2] If particles remain, sonicate for 5 minutes at room temperature.

  • Aliquoting:

    • Dispense 50 µL aliquots into sterile microcentrifuge tubes.

    • Label: "4-BA 10mM [Date] [Initials] - Neurotoxin".

  • Storage: Place aliquots in a -80°C freezer box immediately.

Visualization: Solubilization Workflow

Solubilization Equilibrate 1. Equilibrate to RT (Prevent Condensation) Weigh 2. Weigh 2.51 mg (Fume Hood) Equilibrate->Weigh Solvent 3. Add 1 mL DMSO (Anhydrous) Weigh->Solvent Mix 4. Vortex/Sonicate (Clear Solution) Solvent->Mix Aliquot 5. Aliquot (50 µL) & Label Mix->Aliquot Store 6. Store -80°C Aliquot->Store

Figure 2: Workflow for preparing a 10 mM stock solution of 4-BA HCl.

Waste Disposal & Decontamination

Due to the halogenated nature and biological activity, 4-BA cannot be disposed of in standard trash or down the drain.[1][2]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a sealed hazardous waste bag labeled "Toxic Solid Waste."[2]

  • Liquid Waste: Collect all solvent waste in a container labeled "Halogenated Organic Solvents + Neurotoxin."

  • Surface Decontamination:

    • Step 1: Wipe surface with a 10% Bleach solution (Sodium Hypochlorite).[2] The oxidation helps degrade the amine structure.[2]

    • Step 2: Wait 10 minutes.

    • Step 3: Rinse with water, then 70% Ethanol to remove bleach residue.[2]

References

  • Fuller, R. W., et al. (1975).[2] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism."[1][2][6] Neuropharmacology, 14(10), 739-746.[1][2][6] Link

  • PubChem. (2023).[2][7] Compound Summary: 4-Bromoamphetamine.[2][3][8] National Library of Medicine.[2] Retrieved from [Link][1]

Sources

Application

Application Note: Experimental Timeline for 4-Bromoamphetamine (4-BA) Induced Neurotoxicity

[1][2] Abstract & Scope This application note details the experimental timeline, dosage strategies, and validation protocols for inducing and assessing serotonergic neurotoxicity using 4-Bromoamphetamine (4-BA; Para-brom...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Scope

This application note details the experimental timeline, dosage strategies, and validation protocols for inducing and assessing serotonergic neurotoxicity using 4-Bromoamphetamine (4-BA; Para-bromoamphetamine) .

Critical Distinction: This protocol specifically addresses 4-Bromoamphetamine (PBA) , a selective serotonergic neurotoxin.[1] Do NOT confuse this with DOB (2,5-Dimethoxy-4-bromoamphetamine) , which is a potent 5-HT2A agonist and hallucinogen with a different toxicological profile.[1][2]

4-BA is a structural analog of the classic neurotoxin 4-Chloroamphetamine (PCA) .[1] Like PCA, 4-BA induces a biphasic response: an acute release of serotonin (5-HT) followed by long-term, irreversible depletion of 5-HT content and tryptophan hydroxylase (TPH) activity, serving as a model for serotonergic terminal degeneration.[1]

Mechanism of Action (MOA)

To design a robust timeline, one must understand the cascade of events initiated by 4-BA.[1] Unlike 4-Fluoroamphetamine (4-FA), which causes reversible depletion, 4-BA (like 4-CA) causes structural damage.[1]

The Neurotoxic Cascade[1]
  • Uptake: 4-BA acts as a substrate for the Serotonin Transporter (SERT), entering the presynaptic terminal.[1]

  • Displacement: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), displacing vesicular 5-HT into the cytosol.[1]

  • Reverse Transport: Massive efflux of 5-HT into the synapse via SERT reversal.[1]

  • Oxidative Stress: Cytosolic 5-HT is metabolized by Monoamine Oxidase B (MAO-B), generating Reactive Oxygen Species (ROS).[1]

  • Degeneration: ROS and reactive quinones bind to cysteinyl residues on TPH and SERT, leading to functional inactivation and terminal pruning.[1]

MOA_Cascade cluster_0 Presynaptic Terminal BA 4-BA (Extracellular) SERT SERT Uptake BA->SERT Substrate Entry VMAT VMAT2 Disruption SERT->VMAT Cyto5HT Cytosolic 5-HT Surge VMAT->Cyto5HT Vesicle Depletion ROS ROS / Quinone Formation Cyto5HT->ROS MAO Oxidation Mito Mitochondrial Dysfx ROS->Mito Damage Terminal Degeneration (Long-term Toxicity) ROS->Damage Covalent Binding Mito->Damage

Figure 1: Mechanistic pathway of 4-BA induced neurotoxicity.[1] Note the progression from pharmacological release to oxidative structural damage.[1]

Experimental Design Strategy

Species Selection & Dosage

The neurotoxic threshold for 4-BA is species-dependent.[1] Rats are the preferred model as they exhibit robust, dose-dependent depletion.[1] Mice are generally resistant to halogenated amphetamine neurotoxicity due to differences in thermal regulation and antioxidant capacity.[1]

ParameterRat (Sprague-Dawley/Wistar)Mouse (C57BL/6)
Route Intraperitoneal (i.p.)[1][3]Intraperitoneal (i.p.)
Single Bolus Dose 10 – 15 mg/kg N/A (Resistant)
Multi-Dose Regimen 3 x 5 mg/kg (every 2h)4 x 20 mg/kg (High mortality risk)
Vehicle 0.9% Saline0.9% Saline
Target Depletion >60% 5-HT reductionVariable/Unreliable
The Thermoregulation Variable (Critical)

Warning: Halogenated amphetamines induce hyperthermia.[1] Neurotoxicity is thermally dependent.[1]

  • Hyperthermia (>39°C): Potentiates toxicity but increases mortality.[1]

  • Hypothermia (<36°C): Neuroprotection.[1] If the animal is kept in a cold room (4°C), toxicity is blocked despite high brain drug levels.[1]

  • Protocol Standard: Maintain ambient temperature at 21°C ± 1°C . Monitor rectal temperature at T+1h and T+4h.

Detailed Experimental Timeline

This timeline validates the transition from acute pharmacological effects to chronic neuroanatomical lesions.[1]

Phase I: Acute Response (T=0 to T+24 Hours)

Objective: Administration and Survival Monitoring.[1]

  • T minus 1 Week: Acclimatize animals to handling to reduce stress-induced hyperthermia.

  • T=0 (Injection): Administer 4-BA (15 mg/kg, i.p.).

  • T+30 min: Onset of "Serotonin Syndrome" behaviors:

    • Forepaw treading.[1]

    • Flat body posture.[1]

    • Head weaving.[1]

    • Note: Score these behaviors to confirm drug delivery.[1]

  • T+1 to T+4 Hours: Critical Monitoring Window.

    • Measure rectal temperature.[1]

    • If Temp > 40.5°C, apply passive cooling (mist spray) to prevent mortality.[1]

  • T+24 Hours: Acute behavioral effects subside. 5-HT levels are depleted, but this may be reversible (pharmacological) at this stage.[1]

Phase II: The "Washout" (Day 3 to Day 7)

Objective: Differentiating Pharmacological Depletion from Neurotoxicity.[1]

  • Day 3: 5-HT levels reach their nadir.[1]

  • Day 7: This is the Decision Gate .

    • Non-neurotoxic agents (e.g., 4-FA) will show 5-HT recovery by Day 7.[1]

    • Neurotoxic agents (4-BA, 4-CA) will show persistent depletion.[1][4][5]

    • Action: Sacrifice Subgroup A for HPLC analysis (Biochemical Validation).

Phase III: Structural Confirmation (Day 14 to Day 21)

Objective: Anatomical Verification of Terminal Loss.[1]

  • Day 14: Glial activation (GFAP) peaks, marking the site of injury.[1]

  • Day 21: 5-HT axons are pruned. This is the optimal time for immunohistochemistry (IHC).[1]

    • Action: Sacrifice Subgroup B for Histology.

Timeline cluster_acute Phase I: Acute cluster_subacute Phase II: Biochemical cluster_chronic Phase III: Anatomical T0 T=0: Injection (15 mg/kg) T4 T+4h: Hyperthermia Monitoring T0->T4 D3 Day 3: Nadir (Max Depletion) T4->D3 D7 Day 7: Persistence Check (HPLC) D3->D7 D14 Day 14: Glial Scarring D7->D14 D21 Day 21: Terminal Loss (IHC) D14->D21

Figure 2: Experimental timeline from dosing to histological endpoint.[1]

Protocols & Validation Methods

Protocol A: Biochemical Validation (HPLC-ECD)

Timing: Day 7 post-injection. Tissue: Striatum, Hippocampus, or Frontal Cortex.[1]

  • Dissection: Rapidly dissect brain regions on ice. Flash freeze in liquid nitrogen.

  • Homogenization: Homogenize in 0.1 M perchloric acid (with internal standard, e.g., DHBA).

  • Centrifugation: 15,000 x g for 15 min at 4°C.

  • Analysis: Inject supernatant into HPLC with Electrochemical Detection.

  • Success Criteria:

    • 5-HT: >50% reduction vs. Saline control.

    • 5-HIAA: >40% reduction vs. Saline control.[1]

    • Dopamine (DA): No significant change (validates selectivity).[1]

Protocol B: Histological Validation (Silver Staining & IHC)

Timing: Day 14-21 post-injection.[1]

  • Perfusion: Transcardial perfusion with 4% Paraformaldehyde.

  • Staining Options:

    • SERT IHC: Use anti-SERT antibodies.[1] Result: Reduced fiber density in the striatum/cortex.[1]

    • Fink-Heimer / Amino-Cupric-Silver Stain: Result: Stains degenerating axons black.[1] This is the definitive proof of neurotoxicity vs. simple depletion.[1]

    • GFAP IHC: Result: Astrogliosis (hypertrophy) in areas of terminal loss.[1]

Troubleshooting & Controls

IssueProbable CauseCorrective Action
No 5-HT Depletion Ambient temp too low (<20°C).Ensure housing is 22°C+.[1] Do not house on cold metal racks immediately post-dose.
High Mortality Hyperthermia >41°C.Reduce dose to 10 mg/kg or apply mist cooling at T+2h.[1]
Dopamine Depletion Non-selective toxicity.[1]Dose too high (>20 mg/kg).[1] 4-BA loses selectivity at high doses.[1]
Variable Results Circadian rhythm effects.[1]Dose all animals at the same time of day (e.g., 09:00 AM).[1]

References

  • Fuller, R. W., Baker, J. C., Perry, K. W., & Molloy, B. B. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism.[1][6][7] Neuropharmacology, 14(10), 739–746.[1][6] Link

  • Harvey, J. A., McMaster, S. E., & Fuller, R. W. (1977). Comparison between the neurotoxic and serotonin-depleting effects of various halogenated derivatives of amphetamine in the rat.[1][6] Journal of Pharmacology and Experimental Therapeutics, 202(3), 581-589.[1][6] Link

  • Henderson, M. G., & Fuller, R. W. (1992). Dextromethamphetamine-induced neurotoxicity: the potential role of oxidative stress.[1] NIDA Research Monograph, 115, 106-122.[1] (Context on oxidative mechanisms applicable to halogenated amphetamines). Link

  • Colado, M. I., et al. (1993). The effect of 4-chloroamphetamine on the concentration of 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in specific brain regions of the rat.[1] (Provides comparative timeline data for the 4-halogenated class). Journal of Pharmacy and Pharmacology. Link

Sources

Method

Technical Guide: Optimized Reductive Amination Strategies for 1-(4-Bromophenyl)propan-2-amine

This Application Note is written for research scientists and drug development professionals. It details the chemical synthesis of 1-(4-Bromophenyl)propan-2-amine (also known as 4-Bromoamphetamine or 4-BA) via reductive a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for research scientists and drug development professionals. It details the chemical synthesis of 1-(4-Bromophenyl)propan-2-amine (also known as 4-Bromoamphetamine or 4-BA) via reductive amination.

Safety Warning: 1-(4-Bromophenyl)propan-2-amine is a potent serotonergic neurotoxin . It is used strictly as a research tool (e.g., for selective serotonin depletion studies) or as a chemical intermediate. It must be handled with extreme caution in a fume hood or glovebox to prevent inhalation or skin contact.

Executive Summary

This guide compares and details three protocols for the synthesis of 1-(4-Bromophenyl)propan-2-amine from 1-(4-bromophenyl)propan-2-one (4-Bromo-P2P). The primary challenge in this synthesis is Chemoselectivity: reducing the imine intermediate without dehalogenating the aromatic bromine or reducing the ketone to an alcohol.

  • Method A (Recommended): Sodium Cyanoborohydride (

    
    ) with Ammonium Acetate. Offers the highest chemoselectivity and yield under mild conditions.
    
  • Method B (Scalable/Robust): Leuckart-Wallach reaction using Ammonium Formate. Avoids boron waste but requires high temperatures (

    
    ).
    
  • Method C (Alternative): Oxime formation followed by reduction.[1] Useful if direct amination fails, but requires careful catalyst selection to prevent debromination.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the reductive amination of the corresponding phenylacetone derivative. The aromatic bromine is sensitive to catalytic hydrogenolysis (e.g.,


), making hydride donors the preferred reduction method.

G cluster_0 Critical Process Parameter: pH Control Ketone 1-(4-Bromophenyl) propan-2-one Imine Intermediate Imine / Iminium Ketone->Imine Condensation (-H2O) AmineSrc Amine Source (NH4OAc / NH4HCO2) AmineSrc->Imine Product 1-(4-Bromophenyl) propan-2-amine Imine->Product Reduction (Hydride Transfer)

Figure 1: General reaction pathway for reductive amination.

Method A: Sodium Cyanoborohydride Reduction (Standard Protocol)

This method is the industry standard for laboratory-scale synthesis due to the stability of the cyanoborohydride anion at pH 6-7, which allows for the selective reduction of the iminium ion over the ketone.

Reagents & Stoichiometry
ReagentEquiv.Role
1-(4-Bromophenyl)propan-2-one 1.0Limiting Reagent
Ammonium Acetate (

)
10.0 - 15.0Amine source (Excess prevents dimerization)
Sodium Cyanoborohydride (

)
1.5 - 2.0Selective Reducing Agent
Methanol (anhydrous) Solvent0.1 M - 0.2 M concentration
Molecular Sieves (3Å) N/AWater Scavenger (Optional but recommended)
Detailed Protocol
  • Imine Formation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)propan-2-one (1.0 equiv) in anhydrous Methanol .

    • Add Ammonium Acetate (10.0 equiv). The large excess is critical to drive the equilibrium toward the imine and suppress the formation of the secondary amine (dimer).

    • Optional: Add activated 3Å molecular sieves to absorb water produced during condensation.

    • Stir at room temperature (20-25°C) for 1–2 hours.

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Carefully add Sodium Cyanoborohydride (1.5 equiv) in small portions. Caution: Toxic HCN gas may evolve if pH drops too low; ensure proper ventilation.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18–24 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. The ketone peak should disappear.

  • Workup (Quenching & Extraction):

    • Acid Hydrolysis: Slowly add concentrated HCl (carefully) until pH < 2. This decomposes excess borohydride and hydrolyzes any boron-nitrogen complexes. Stir for 30 minutes.

    • Solvent Removal: Evaporate the methanol under reduced pressure (Rotavap).

    • Basification: Redissolve the residue in water. Basify the aqueous phase to pH > 12 using 20% NaOH or KOH solution. The amine product will oil out.

    • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Drying: Combine organic layers, dry over anhydrous

      
       or 
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • The crude oil is typically a pale yellow liquid.

    • Distillation: High vacuum distillation (Kugelrohr) is effective for purification.

    • Salt Formation: Dissolve the free base in dry diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the 1-(4-Bromophenyl)propan-2-amine Hydrochloride salt. Recrystallize from Isopropanol/Ethanol.

Method B: Leuckart-Wallach Reaction (Ammonium Formate)

This method is robust and uses cheaper reagents but requires harsh thermal conditions. It proceeds via an N-formyl intermediate which must be hydrolyzed.

Reagents[3][4][5]
  • 1-(4-Bromophenyl)propan-2-one (1.0 equiv)

  • Ammonium Formate (5.0 - 10.0 equiv) or Formamide/Formic Acid mixture.

Detailed Protocol
  • Condensation:

    • Combine the ketone and ammonium formate in a round-bottom flask equipped with a distillation head (Dean-Stark trap is not suitable as ammonium formate sublimes).

    • Heat the mixture to 150–170°C . The ammonium formate will melt and decompose into ammonia and formic acid.

    • Water and

      
       will evolve.[2] Distill off the water/ketone azeotrope if possible, or simply reflux.
      
    • Maintain temperature for 3–6 hours until ketone is consumed.

  • Hydrolysis (Critical Step):

    • The reaction yields the N-formyl derivative (an amide).

    • Cool the mixture to <100°C.

    • Add 20% HCl (aq) and reflux (100°C) for 2–4 hours to cleave the formyl group.

  • Workup:

    • Cool to room temperature.[3][4]

    • Extract the acidic solution with DCM to remove unreacted ketone or non-basic byproducts (discard organic layer).

    • Basify the aqueous layer (pH > 12) with NaOH.

    • Extract the liberated amine with DCM, dry, and concentrate.

Method Comparison & Decision Matrix

The choice of method depends on available equipment and the scale of production.

FeatureMethod A (

)
Method B (Leuckart)Method C (Cat. Hydrogenation)*
Yield High (70-85%)Moderate (50-65%)Variable
Conditions Mild (RT, pH 6)Harsh (160°C)High Pressure (

)
Chemoselectivity Excellent (Preserves Br)GoodPoor (Risk of de-bromination)
Waste Boron/Cyanide (Toxic)Formate/AmmoniaMetal Catalyst
Scale Suitability Gram to Multi-gramKilogramIndustrial

*Note on Method C: Catalytic hydrogenation using Pd/C is NOT recommended for this substrate as it will likely cleave the C-Br bond. If hydrogenation is required, use Raney Nickel or Platinum on Carbon (Pt/C) which are less prone to hydrogenolysis of aryl halides.

Workflow Decision Diagram

Decision Start Start: 4-Bromo-P2P Scale Is Scale > 1kg? Start->Scale Sensitive Is Ar-Br retention critical? Scale->Sensitive No (Lab Scale) MethodB Method B: Leuckart (Robust, Low Cost) Scale->MethodB Yes (Bulk) MethodA Method A: NaBH3CN (High Yield, High Selectivity) Sensitive->MethodA Yes (Standard) MethodC Method C: Raney Ni + H2 (Avoid Pd/C) Sensitive->MethodC Alternative

Figure 2: Decision matrix for selecting the synthesis route.

Analytical Validation

To ensure the integrity of the product and the success of the reaction, the following analytical parameters should be verified:

  • 1H NMR (CDCl3, 400 MHz):

    • Doublet (d): ~1.1 ppm (

      
       group of the propyl chain).
      
    • Multiplet (m): ~3.1 ppm (Chiral CH center).

    • Doublet of Doublets (dd): ~2.5–2.7 ppm (Benzylic

      
      ).
      
    • Aromatic Region: Two doublets (AA'BB' system) around 7.0–7.5 ppm, characteristic of para-substitution.

    • Validation: Absence of singlet at ~2.1 ppm (starting ketone methyl) and absence of imine protons.

  • Mass Spectrometry (LC-MS):

    • M+1 Peak: 214/216 m/z (1:1 ratio due to

      
       and 
      
      
      
      isotopes). This isotopic pattern is the definitive confirmation of the bromine atom's presence.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin." Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344. Link

  • Fuller, R. W.; et al. (1975). "4-Bromoamphetamine: Depletion of brain 5-hydroxytryptamine and inhibition of uptake." Neuropharmacology, 14(10), 739-746.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Leuckart and Borohydride protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 4-Bromoamphetamine HCl

Ticket Type: Technical Guide & Troubleshooting Subject: Improving Solubility of 4-Bromoamphetamine Hydrochloride in Physiological Saline Status: Open Agent: Senior Application Scientist[1][2] Executive Summary: The "Sali...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Technical Guide & Troubleshooting Subject: Improving Solubility of 4-Bromoamphetamine Hydrochloride in Physiological Saline Status: Open Agent: Senior Application Scientist[1][2]

Executive Summary: The "Saline Shock" Phenomenon

A frequent issue reported by researchers working with 4-Bromoamphetamine hydrochloride (4-BA HCl) is unexpected precipitation when attempting to dissolve the compound directly into 0.9% NaCl (normal saline), despite its reported water solubility.[2]

The Root Cause: This is a classic example of the Common Ion Effect . 4-BA HCl dissociates into the 4-bromoamphetamine cation and a chloride anion (


).[2] Physiological saline already contains a high concentration of chloride ions (~154 mM).[1][2] According to Le Chatelier’s principle, this excess of 

shifts the equilibrium toward the solid, undissociated salt form, effectively suppressing solubility compared to pure water.[2]


Adding saline increases


, pushing the reaction to the left (Precipitation).[2]
Solubility Data & Thresholds

Before beginning, verify your target concentration against established limits.

Solvent SystemSolubility Limit (

)
Notes
Pure Water (

)
~50 - 100 mMHigh solubility.[1][2] Best for initial dissolution.[1][2]
PBS (pH 7.2) ~10 mg/mLPhosphate buffer capacity aids stability but limits max conc.[1][2]
0.9% Saline < 10 mg/mL*Variable.[1][2] Susceptible to "salting out" at low temps.[1][2]
DMSO ~20 mg/mLExcellent cosolvent; use if conc. > 10 mg/mL is required.[1][2]
Ethanol ~30 mg/mLGood cosolvent, but biological tolerance varies.[1][2]

(Data derived from Cayman Chemical & standard hydrochloride salt behaviors)

Recommended Protocols
Method A: The "Stepwise Dilution" (Gold Standard)

Best for: Animal injections where final concentration is < 5 mg/mL.[1]

Logic: By dissolving the salt in pure water first, you fully dissociate the crystal lattice without the interference of the high chloride background of saline.[1][2]

  • Weigh the required mass of 4-BA HCl.

  • Dissolve fully in sterile distilled water (

    
    )  at 10% of the final target volume.
    
    • Example: If final volume is 10 mL, dissolve powder in 1 mL water.[1][2]

    • Tip: Vortex for 30 seconds. The solution should be crystal clear.

  • Add 10x Concentrated Saline (or pure NaCl) if available, OR slowly dilute with 0.9% Saline to the final volume.

  • Mix gently by inversion.

  • Filter Sterilize using a 0.22

    
     PVDF or PES syringe filter immediately before use.[1][2]
    
Method B: The "Cosolvent Spike" (High Concentration)

Best for: High-dose stock solutions (> 10 mg/mL) or stubborn batches.

  • Dissolve 4-BA HCl in DMSO (Dimethyl sulfoxide). Use the minimum volume necessary (e.g., 2-5% of final volume).

  • Vortex until fully solubilized.

  • Slowly add warm (

    
    ) saline dropwise while vortexing.
    
    • Warning: Rapid addition of cold saline to DMSO stocks can cause "shock precipitation."[1][2]

  • Inspect for turbidity.[1][2] If cloudy, sonicate at

    
     for 5 minutes.
    
Visual Workflows
Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

G Start Start: 4-BA HCl Preparation TargetConc Target Concentration? Start->TargetConc LowConc < 5 mg/mL TargetConc->LowConc HighConc > 10 mg/mL TargetConc->HighConc MedConc 5 - 10 mg/mL TargetConc->MedConc MethodA Method A: Dissolve in dH2O, then dilute with Saline LowConc->MethodA MethodB Method B: Dissolve in DMSO, then dropwise Saline HighConc->MethodB CheckTemp Check Lab Temp MedConc->CheckTemp Warm Warm (>25°C) CheckTemp->Warm Safe Cold Cold (<20°C) CheckTemp->Cold Risk of Precip Warm->MethodA Cold->MethodB

Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration and environmental temperature.

Troubleshooting & FAQs

Q1: I followed the protocol, but the solution turned cloudy after 1 hour in the fridge. Why? A: This is temperature-dependent solubility.[1][2] Cooling the solution reduces the kinetic energy available to keep the lattice disrupted.[1][2]

  • Fix: Re-warm the solution to

    
     in a water bath and vortex. Do not inject cold solution.[1][2] If storage is required, store as a frozen aliquot in DMSO (Method B) and dilute only immediately before use.
    

Q2: Can I use PBS instead of Saline? A: Yes, and often with better results.[1][2] PBS (Phosphate Buffered Saline) generally maintains pH 7.2-7.[1][2]4. Since 4-BA is an amine, extreme pH shifts can deprotonate the nitrogen (


), rendering it hydrophobic and insoluble.[1][2] PBS buffers against this.[2]
  • Caution: Ensure the PBS does not contain Calcium/Magnesium if you are studying excitotoxicity, as these ions can confound neurobiological data.[1][2]

Q3: My solution is clear, but I see "swirls" when mixing. A: This is likely the "Schlieren effect" caused by density differences between DMSO/water or high salt concentrations.[1][2] It is not precipitation.

  • Verification: Hold the vial up to a light source. If you see distinct particles or "snow," it is precipitate.[1][2] If it is just oily waves that disappear with mixing, it is safe.[1][2]

Q4: Is 4-BA HCl stable in solution? A: In aqueous solution (Saline/PBS), it is stable for < 24 hours at room temperature.[1][2] Halogenated amphetamines can degrade via dehalogenation or oxidation over time in light.[1][2]

  • Recommendation: Prepare fresh daily.

References
  • Fuller, R. W., et al. (1975).[1][2] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism."[2] Neuropharmacology, 14(10), 739-746.[1][2]

  • Butler, J. N. (1998).[1][2] Ionic Equilibrium: Solubility and pH Calculations. John Wiley & Sons.[1][2][3] (Authoritative text on Common Ion Effect mechanics).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 62065, 4-Bromo-2,5-dimethoxyamphetamine. Retrieved February 20, 2026, from [Link][2]

Sources

Optimization

preventing oxidation of 1-(4-Bromophenyl)propan-2-amine in solution

Topic: Preventing Oxidation of 1-(4-Bromophenyl)propan-2-amine Document ID: TS-4BA-OX-2024 | Tier: Advanced Research Support Executive Summary & Molecule Profile 1-(4-Bromophenyl)propan-2-amine (commonly known as 4-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 1-(4-Bromophenyl)propan-2-amine

Document ID: TS-4BA-OX-2024 | Tier: Advanced Research Support

Executive Summary & Molecule Profile

1-(4-Bromophenyl)propan-2-amine (commonly known as 4-Bromoamphetamine or 4-BA ) presents a dual challenge in research environments: it is a potent serotonergic neurotoxin requiring strict safety containment, and it is chemically labile in its free base form.

While the halogenated aromatic ring is relatively stable, the primary aliphatic amine is the "Achilles' heel." In solution, particularly as a free base, it is susceptible to oxidative deamination and N-oxidation , processes accelerated by dissolved oxygen, light, and trace metal ions.

Critical Stability Rule:

The Free Base is a transient state. Unless an experiment specifically demands the free amine, this compound should always be stored and handled as its Hydrochloride (HCl) salt . The salt form locks the nitrogen lone pair, rendering it kinetically resistant to oxidation.

The "Golden Standard" Protection Protocol

This workflow is the primary defense against degradation. If you are experiencing stability issues, audit your process against these steps.

Phase A: The Solvent System (Degassing)

Standard solvents (Methanol, Acetonitrile, Water) contain ~8-9 mg/L of dissolved oxygen at STP. This is sufficient to initiate radical oxidation chains.

  • Sparging: Bubble high-purity Argon (Ar) or Nitrogen (N₂) through the solvent for at least 15 minutes prior to dissolution. Argon is preferred as it is heavier than air and forms a stable "blanket" over the liquid.

  • Container Choice: Use amber glass vials to block UV/blue light (200-450 nm), which catalyzes photo-oxidation of the amine.

Phase B: Preparation & Storage
  • Dissolution: Dissolve the 4-BA HCl salt in the degassed solvent under an inert atmosphere.

  • Headspace Purging: Before sealing, flush the vial's headspace with Argon for 10-15 seconds.

  • Sealing: Use caps with PTFE-lined septa. Parafilm is insufficient for long-term oxygen exclusion.

  • Temperature: Store at -20°C . Oxidation rates drop significantly at sub-zero temperatures.

Troubleshooting Hub: Diagnostics & Solutions
Issue 1: "My clear solution has turned yellow/amber overnight."

Diagnosis: Oxidative Coupling & Imine Formation. Primary amines react with atmospheric oxygen (often catalyzed by light) to form hydroxylamines and imines (Schiff bases). These conjugated systems are highly chromophoric, causing yellow discoloration even at trace levels (<1%).

  • Immediate Fix: If purity is critical, repurify via acid-base extraction or recrystallization.

  • Prevention:

    • Switch to Amber Glassware immediately.

    • Check your solvent quality; trace transition metals (Fe, Cu) in low-grade solvents act as oxidation catalysts. Use LC-MS grade solvents.

Issue 2: "I see a white crust forming on the rim of the vial (Free Base)."

Diagnosis: Carbamate Formation (The "Air Crust"). Free amine bases are "CO₂ sponges." They react with atmospheric carbon dioxide to form solid carbamates or carbonate salts. This is often mistaken for oxidation but is actually a reaction with air moisture and CO₂.

  • Reaction:

    
    
    
  • The Fix: Convert the remaining free base to the HCl salt immediately.

    • Protocol: Dissolve the oil in dry diethyl ether, cool on ice, and add 2M HCl in ether dropwise. The stable white solid (4-BA HCl) will precipitate.

Issue 3: "LC-MS shows a peak at M+16."

Diagnosis: N-Oxidation. The appearance of a mass peak at [M+16] corresponds to the addition of an oxygen atom, indicating the formation of the N-hydroxylamine or N-oxide species.

  • Root Cause: Peroxides present in the solvent (common in aged ethers or THF).

  • Prevention: Test solvents for peroxides using starch-iodide strips before use. Avoid using ether/THF stored for >3 months.

Visualization: Degradation & Protection Logic
Figure 1: The Oxidative Cascade

This diagram illustrates why the free base is vulnerable and how oxidation leads to colored impurities.

OxidationCascade Amine 4-BA (Free Base) (Colorless Oil) Radical Radical Intermediate (Reactive) Amine->Radical O2 / Light / Metals Salt 4-BA HCl Salt (Stable Crystal) Amine->Salt + HCl (Protection) Imine Imine / Schiff Base (Yellow/Amber Color) Radical->Imine -2H (Oxidation) Ketone 4-Bromo-P2P (Degradation Product) Imine->Ketone Hydrolysis (+H2O) Salt->Amine Base Extraction

Caption: The free amine is vulnerable to radical oxidation leading to colored imines. Conversion to the HCl salt (Green path) blocks this pathway.

Figure 2: The "Safe-Box" Handling Workflow

A decision tree for handling the compound based on experimental needs.

HandlingWorkflow Start Start: 4-BA Sample FormCheck Is it Free Base or Salt? Start->FormCheck SaltPath Salt Form (HCl) FormCheck->SaltPath BasePath Free Base (Oil) FormCheck->BasePath ActionSalt Store at -20°C Dessicator SaltPath->ActionSalt ActionBase Immediate Use Required? BasePath->ActionBase Convert CONVERT TO SALT (Add HCl/Ether) ActionBase->Convert No (Storage) UseNow Use Immediately (Argon Sparge Required) ActionBase->UseNow Yes (Experiment)

Caption: Decision matrix emphasizing that the Free Base form is only for immediate experimental use, never for storage.

Detailed Protocols
Protocol A: Converting Free Base to Stable HCl Salt

Use this if you have synthesized the free base and need to store it.

  • Dissolve: Dissolve 1.0 g of 4-BA free base oil in 10 mL of dry diethyl ether or isopropyl acetate.

  • Chill: Place the vessel in an ice bath (0°C).

  • Acidify: Slowly add 2.0 M HCl in diethyl ether (commercial reagent) dropwise with stirring.

  • Observe: A white precipitate (the HCl salt) will form immediately.

  • Test: Check pH of the supernatant; stop when it reaches pH 1-2.

  • Filter: Vacuum filter the solid under Nitrogen.

  • Dry: Dry the white solid in a vacuum desiccator to remove excess acid/solvent.

    • Result: A stable crystalline solid that can be stored at -20°C for years.

Protocol B: Preparing a Degassed Stock Solution

For preparing analytical standards or injection solutions.

ParameterSpecification
Solvent LC-MS Grade Methanol or Acetonitrile
Gas Argon (99.999%)
Vial Type Amber, Silanized Glass (to prevent adsorption)
Storage Life 1 week at 4°C

Steps:

  • Place the required volume of solvent in a septum-capped vial.

  • Insert a long needle connected to the Argon line into the liquid (bottom of vial).

  • Insert a short "vent" needle into the septum (not touching liquid).

  • Bubble Argon at a moderate rate for 15 minutes .

  • Remove the vent needle first, then the gas needle (maintains positive pressure).

  • Inject the 4-BA (dissolved in a small amount of solvent) through the septum.

Frequently Asked Questions (FAQ)

Q: Can I store the solution in DMSO? A: Use Caution. While DMSO is a good solvent, it is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like mechanisms). For long-term storage, Methanol or Acetonitrile with 0.1% Formic Acid (to keep pH acidic) is superior.

Q: Why does my "pure" standard show a small impurity at 0.1%? A: If the impurity is 4-Bromo-phenylacetone (P2P derivative), it is likely due to hydrolysis of an imine intermediate. This confirms moisture ingress. Ensure your storage vials are tightly sealed with new septa; punctured septa leak air.

Q: Is the 4-Bromo group itself unstable? A: Generally, no. The aryl-bromide bond is stable under standard storage conditions. It requires palladium catalysis or lithium exchange to break. The instability is almost exclusively at the amine tail.

References & Authority
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16056, 4-Bromoamphetamine. Retrieved from [Link]

    • Source for chemical structure, basic properties, and safety data.

    • Cited for general handling of halogenated amphetamine salts and stability data (analogous handling).

  • Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]

    • Cited for mechanisms of primary amine oxidation and the necessity of inert atmospheres.

    • Source for safety protocols and storage recommendations (-20°C).

Disclaimer: This guide is for research purposes only. 1-(4-Bromophenyl)propan-2-amine is a controlled substance in many jurisdictions and a potent neurotoxin. All handling must comply with local legal and safety regulations.

Troubleshooting

Minimizing Mortality in 4-Bromoamphetamine (PBA) Treated Animals

Technical Support Guide & Troubleshooting Protocol Part 1: Core Directive & Scientific Context Warning: Compound Identity Distinction Before proceeding, verify your compound. This guide refers to 4-Bromoamphetamine (PBA/...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide & Troubleshooting Protocol
Part 1: Core Directive & Scientific Context

Warning: Compound Identity Distinction Before proceeding, verify your compound. This guide refers to 4-Bromoamphetamine (PBA/4-BA) , a selective serotonergic neurotoxin and releasing agent (CAS: 6327-01-1). Do not confuse this with DOB (2,5-Dimethoxy-4-bromoamphetamine), a potent hallucinogen with a different toxicity profile.

The Challenge: The Hyperthermic Lethality Window In 4-BA studies, mortality is rarely due to direct receptor toxicity but rather uncontrolled hyperthermia and subsequent cardiovascular collapse. 4-BA induces massive serotonin (5-HT) efflux, triggering peripheral vasoconstriction and metabolic heat generation.

  • The Trap: Researchers often assume higher doses equal better depletion. In reality, doses >15 mg/kg (bolus) often push core temperature >41.5°C, causing mortality before neurotoxicity can be assessed.

  • The Solution: The goal is Controlled Hyperthermia . You must maintain core temperature between 39.0°C and 40.0°C to facilitate neurotoxicity (if that is the model's goal) while strictly preventing the "Lethal Spike" (>41.0°C).

Part 2: Pre-Experimental Planning (The "Before" Phase)
Q1: How does housing affect mortality rates?

A: Housing is the single biggest variable in amphetamine lethality.

  • The Mechanism: 4-BA treated animals lose the ability to dissipate heat. Group housing creates a "heat sink" effect where animals huddle, sharing metabolic heat and preventing cooling. This is known as Aggregation Toxicity .

  • Protocol:

    • Mandatory: Single-house all animals 24 hours prior to dosing and for 48 hours post-dosing.

    • Reasoning: Aggregation can lower the LD50 by up to 50% compared to singly housed animals.

Q2: What is the optimal ambient temperature?

A: Standard vivarium temperatures (22-24°C) are often too high for high-dose 4-BA studies.

  • Recommendation: Lower the room temperature to 20°C ± 1°C .

  • Why? At 20°C, the animal can passively dissipate enough heat to survive the metabolic spike. At 24°C+, this passive gradient fails, leading to runaway hyperthermia.

Part 3: Acute Phase Management (The "During" Phase)
Q3: Is a single bolus dose or a split-dose regimen safer?

A: Split-dosing (Titration) is the gold standard for minimizing mortality while maintaining neurotoxic efficacy.

  • The Problem with Bolus: A single 15 mg/kg dose causes a rapid, uncontrollable spike in extracellular 5-HT and temperature.

  • The Split-Dose Protocol:

    • Administer 4 doses of 4-5 mg/kg spaced 2 hours apart .

    • Benefit: This sustains the 5-HT depletion window for 8+ hours while keeping peak plasma concentrations (and peak fever) below the lethal threshold.

Q4: How do I monitor for "The Lethal Spike" without stressing the animal?

A: Use the "Traffic Light" Observation System . Minimizing handling is crucial, as stress exacerbates hyperthermia.

StatusVisual IndicatorsAction Required
GREEN Hyperactivity, stereotypic sniffing, mild piloerection.Monitor. Proceed with next dose.
AMBER Profuse salivation (wet chin/chest), rapid shallow breathing, splayed limbs (lying flat).Hold Dose. Check rectal temp. If >40.5°C, initiate Passive Cooling .
RED Convulsions, loss of righting reflex, gasping, core temp >41.5°C.Emergency Intervention. Administer saline & initiate Active Cooling .
Q5: My animal is overheating (>41.0°C). What is the rescue protocol?

A: Immediate cooling is required, but do not use ice baths (shock causes vasoconstriction, trapping heat internally).

  • Mist & Fan: Spray the animal’s fur with tepid water and place a small fan nearby. Evaporative cooling is most effective.

  • Hydration: Administer 10-15 mL/kg of sterile saline (IP) . 4-BA causes rapid dehydration due to salivation and metabolic rate; restoring blood volume helps cardiovascular stability.

  • Dose Skipping: If using a split-dose regimen, skip the next scheduled injection for any animal >40.0°C.

Part 4: Visualizing the Toxicity Mechanism

Figure 1: The Vicious Cycle of 4-BA Toxicity This diagram illustrates why environmental control is the primary defense against mortality.

G Drug 4-Bromoamphetamine (Administration) Release Massive 5-HT/DA Release (SERT/DAT Reversal) Drug->Release Sympathetic Sympathetic Nervous System Activation Release->Sympathetic Vasoconstriction Peripheral Vasoconstriction (Heat Trapping) Sympathetic->Vasoconstriction Metabolism Increased Metabolic Rate (Heat Generation) Sympathetic->Metabolism Hyperthermia Hyperthermia (Core Temp > 41°C) Vasoconstriction->Hyperthermia Prevents Dissipation Metabolism->Hyperthermia Fuel Hyperthermia->Release Positive Feedback Loop Death Cardiovascular Collapse & Mortality Hyperthermia->Death Intervention INTERVENTION: Cooling & Saline Intervention->Hyperthermia Blocks

Caption: The "Runaway Hyperthermia" loop. 4-BA triggers heat generation while simultaneously blocking heat loss via vasoconstriction. Intervention must break this cycle.

Part 5: Experimental Protocol Workflow

Figure 2: The "Survival First" Dosing Workflow Follow this decision tree to minimize mortality during the experiment.

Workflow Start Start Experiment PreCheck Pre-Check: Single Housing? Room Temp < 22°C? Start->PreCheck Dose1 Administer Dose 1 (e.g., 5 mg/kg) PreCheck->Dose1 Wait Wait 2 Hours Dose1->Wait Check Check Animal Status (Traffic Light System) Wait->Check Green Status: GREEN (Active, Temp < 39.5°C) Check->Green Amber Status: AMBER (Salivation, Temp 39.5-40.5°C) Check->Amber Red Status: RED (Seizures, Temp > 40.5°C) Check->Red DoseNext Proceed to Next Dose Green->DoseNext Cooling Passive Cooling + Saline IP Amber->Cooling Stop STOP DOSING Active Rescue Red->Stop Cooling->DoseNext If Temp drops

Caption: Step-by-step decision matrix for split-dose regimens. Prioritizing temperature checks before subsequent doses drastically reduces mortality.

Part 6: References & Authoritative Sources
  • Fuller, R. W., Baker, J. C., Perry, K. W., & Molloy, B. B. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism.[1][2][3][4][5][6] Neuropharmacology, 14(10), 739–746.[2][4][5]

  • Harvey, J. A., McMaster, S. E., & Fuller, R. W. (1977). Comparison between the neurotoxic and serotonin-depleting effects of various halogenated derivatives of amphetamine in the rat.[2] Journal of Pharmacology and Experimental Therapeutics, 202(3), 581-589.[2]

  • Bowyer, J. F., Tank, A. W., Newport, G. D., Slikker, W., Jr, Ali, S. F., & Holson, R. R. (1992). The influence of environmental temperature on the transient effects of methamphetamine on dopamine levels and dopamine release in rat striatum. Journal of Pharmacology and Experimental Therapeutics, 260(2), 817–824.

  • Green, A. R., Cross, A. J., & Goodwin, G. M. (1995). Review of the pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA or "Ecstasy"). Psychopharmacology, 119(3), 247-260.

Sources

Optimization

troubleshooting HPLC retention time shifts for 4-BA samples

Technical Support Center: Troubleshooting HPLC Retention Time Shifts for 4-BA (4-Benzyloxybenzoic Acid) Executive Summary & Scope Subject: Diagnostic and corrective protocols for retention time (RT) instability in the HP...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting HPLC Retention Time Shifts for 4-BA (4-Benzyloxybenzoic Acid)

Executive Summary & Scope

Subject: Diagnostic and corrective protocols for retention time (RT) instability in the HPLC analysis of 4-Benzyloxybenzoic Acid (4-BA) .

Analyte Profile:

  • Compound: 4-Benzyloxybenzoic Acid (4-BA).[1][2]

  • Chemical Class: Aromatic Carboxylic Acid.[1]

  • Critical Attribute: Weak acid with a pKa ≈ 4.2–4.5 (consistent with benzoic acid derivatives).[1]

  • Primary Failure Mode: Ionization sensitivity.[1] 4-BA exists in equilibrium between its neutral (protonated) and anionic (deprotonated) forms.[1] Small fluctuations in mobile phase pH, specifically near the pKa, result in drastic retention time shifts.

Audience: Analytical Chemists, QC Specialists, and Process Development Scientists.[1]

Diagnostic Logic Gate (Visual Workflow)

Figure 1: Root Cause Analysis Workflow for 4-BA Retention Drifts Use this logic tree to isolate the source of the variability before attempting corrective actions.

G Start START: RT Shift Observed CheckT0 Step 1: Check t0 (Void Time) (Uracil/Nitrate peak) Start->CheckT0 T0_Shift t0 also shifted? CheckT0->T0_Shift Pump Hardware Issue (Flow rate, Leak, Pump Seal) T0_Shift->Pump Yes (Flow changed) Chem_Iso Step 2: Isolate Chemistry T0_Shift->Chem_Iso No (Selectivity changed) Temp Temperature Issue (Column Oven failure) Pump->Temp If flow normal Check_pH Check Mobile Phase pH Is it within ±0.1 of target? Chem_Iso->Check_pH pH_Fail CRITICAL FAILURE pH near pKa (4.2) Adjust Buffer Check_pH->pH_Fail No (Drifted) pH_Pass Step 3: Check Column Check_pH->pH_Pass Yes (Stable) Col_Age Column Aging (Loss of bonded phase) pH_Pass->Col_Age Dewet Phase Collapse/Dewetting (If <5% Organic) pH_Pass->Dewet High Aqueous Method

Caption: Figure 1. Systematic isolation of hardware vs. chemical variables.[3] Shifts in t0 indicate flow/pump issues, while shifts in selectivity (k') point to pH or column chemistry.[1][3][4]

Technical Deep Dive: The "pKa Effect" on 4-BA

The most frequent cause of RT instability for 4-BA is pH robustness .

The Mechanism: 4-BA is an ionizable molecule. Its retention factor (


) is a weighted average of the retention of its neutral form (

) and its ionized form (

).

[1]
  • Scenario A (pH < 3.0): 4-BA is fully protonated (neutral).[1] Retention is high and stable.

  • Scenario B (pH > 6.0): 4-BA is fully deprotonated (anionic).[1] Retention is low and stable.

  • Scenario C (pH 3.5 – 5.0): DANGER ZONE. The pH is near the pKa. A shift of just 0.1 pH units (e.g., due to CO₂ absorption or improper buffer prep) can change the ionization ratio by >10%, causing significant RT shifts.

Troubleshooting Guide (Q&A Format)

Issue 1: "My retention time drifts later with every injection."

Diagnosis: Loss of Organic Modifier or Column Aging.[1] Context: If using a pre-mixed mobile phase, volatile organics (Methanol/Acetonitrile) may evaporate, making the mobile phase "weaker" (more aqueous).

Potential CauseVerification StepCorrective Action
Solvent Evaporation Check if mobile phase bottle is capped. Are you using Helium sparging (strips organics)?Cap bottles with safety caps.[1] Stop continuous sparging; use inline degassing.[1] Prepare fresh eluent.
Stationary Phase Loss Check column history. Has it been used at pH < 2 or > 8?Replace column. Acidic hydrolysis strips C18 ligands, exposing silanols (increasing retention for polar bases, decreasing for neutrals).[1]
Temperature Drop Check column oven. Is it stable?Ensure column compartment is closed and heater is active. Lower T = Higher Viscosity & Higher Retention.[1]
Issue 2: "The retention time fluctuates randomly (zig-zags) between injections."

Diagnosis: Lack of Buffering Capacity or Temperature Instability.[1] Context: 4-BA requires a stable proton environment. If the buffer is too weak (<10 mM), the sample's own pH can locally alter the column environment.

  • Protocol: Buffer Capacity Check

    • Concentration: Ensure buffer is at least 20–25 mM . (5 mM is insufficient for ionizable acidic drugs).

    • Range: Is the buffer effective?

      • Phosphate:[1] Effective pH 2.1–3.1 and 6.2–8.2.[1]

      • Acetate:[1] Effective pH 3.8–5.8.[1]

      • Formate: Effective pH 2.8–4.8.[1]

    • Action: If running at pH 4.5 with Phosphate, STOP . Phosphate has no buffering capacity at pH 4.[1]5. Switch to Acetate.[1]

Issue 3: "My peak shape is tailing and the RT is shifting early."

Diagnosis: Column "Dewetting" (Phase Collapse) or Silanol Interaction. Context: If your method uses 100% aqueous mobile phase (or <5% organic) to retain polar acids, the C18 chains may fold down, expelling the mobile phase from the pores.

  • Immediate Fix:

    • Flush column with 100% Acetonitrile for 30 minutes to re-wet the pores.

    • Re-equilibrate with mobile phase.[1][5]

    • Prevention: Use a "AQ" type column (compatible with 100% water) or ensure at least 5% organic is always present.[1]

Standardized Protocols

Protocol A: Robust Mobile Phase Preparation (Gravimetric)

Avoid "Volume-top-up" errors which cause batch-to-batch RT shifts.

  • Do Not measure 500mL Water and 500mL Methanol separately and mix.[1] (Volume contraction results in >50% mixture).[1]

  • Correct Method:

    • Weigh the organic solvent (Density of MeCN = 0.786 g/mL).

    • Add aqueous buffer to the same vessel by weight or volume.

    • Mix thoroughly before filtering.[1]

  • pH Adjustment:

    • Adjust pH of the aqueous buffer alone, before adding organic solvent.

    • Note: Adding organic shifts the apparent pH (

      
      ). Document whether your method specifies "pH of buffer" or "pH of mixture".
      
Protocol B: System Passivation & Cleaning

If 4-BA is chelating to metal ions (rare but possible for benzoic acids), RT can drift as sites saturate.[1]

  • Flush system (no column) with Warm Water (60°C) .

  • Flush with IPA (Isopropyl Alcohol) to remove hydrophobic residues.[1]

  • (Optional) Passivate with 30% Phosphoric Acid if iron contamination is suspected (stainless steel systems).[1]

References

  • Dolan, J. W. (2013).[1] "Retention Shifts in HPLC." LCGC North America.[1] Available at: [Link]

  • Letter, W. (2015).[1][5] "HPLC Retention Time Drift, Change, Variability or Poor Reproducibility. Common Reasons for it." HPLC Tips. Available at: [Link]

  • NIST Chemistry WebBook. "4-Benzyloxybenzoic acid."[1] National Institute of Standards and Technology. Available at: [Link][1]

  • Waters Corporation. "HPLC Troubleshooting Guide: Retention Time Reproducibility." Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 1-(4-Bromophenyl)propan-2-amine HCl

Prepared by: Senior Application Scientist, Gemini Division This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 1-(4-Bromophenyl)propan-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 1-(4-Bromophenyl)propan-2-amine hydrochloride. Ensuring the stability and purity of this intermediate is paramount for the reliability and reproducibility of experimental outcomes. This document provides in-depth FAQs, troubleshooting protocols, and an analysis of potential degradation pathways to maintain the integrity of your research material.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common inquiries regarding the handling and storage of 1-(4-Bromophenyl)propan-2-amine HCl.

Q1: What are the primary stability concerns for 1-(4-Bromophenyl)propan-2-amine HCl at room temperature?

A1: As a secondary amine salt containing a brominated aromatic ring, the compound is susceptible to three primary degradation pathways, even under ambient conditions:

  • Oxidation: The secondary amine functionality is the most likely site for oxidation, which can be accelerated by air (oxygen), light, and trace metal impurities. This can lead to the formation of corresponding imines or other oxidative byproducts.

  • Photodecomposition: Aromatic bromides can be sensitive to light, particularly in the UV spectrum.[1] Energy from light can induce cleavage of the carbon-bromine (C-Br) bond, leading to debromination and the formation of radical species that can generate a variety of impurities.[1]

  • Hygroscopicity and Hydrolysis: Amine hydrochloride salts can be hygroscopic, meaning they absorb moisture from the atmosphere. While the compound is generally stable against hydrolysis under neutral or mildly acidic conditions, the presence of excess moisture can alter its physical properties (e.g., causing clumping) and potentially create an environment for other degradation reactions over time.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To mitigate the risks outlined above, the ideal long-term storage conditions are designed to protect the compound from air, light, and moisture. Based on safety data sheets for structurally similar compounds, a multi-faceted approach is recommended.[2][3][4]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential chemical degradation reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation by displacing atmospheric oxygen.[2][4]
Light Amber Glass Vial / Dark LocationPrevents photodecomposition of the light-sensitive bromophenyl group.[3][4]
Container Tightly SealedPrevents moisture ingress and exposure to atmospheric contaminants.[2][5][6]

Q3: Is room temperature storage acceptable?

A3: Room temperature storage can be acceptable for short-term use (e.g., days to a few weeks) provided the compound is well-protected from light, moisture, and air.[4][7][8] However, for long-term archival or as a reference standard, refrigeration is strongly advised to ensure maximum stability and prevent gradual degradation that could compromise experimental results.

Q4: What visual signs of degradation should I look for?

A4: While analytical testing is required for confirmation, visual inspection can provide early warnings of potential degradation. Key signs include:

  • Color Change: A pure amine salt should be a white to off-white solid. The development of a yellow or brown tint often indicates oxidative or photolytic degradation.

  • Clumping or Change in Texture: This may suggest moisture absorption due to improper sealing.

  • Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent and now shows haziness or particulates, this could indicate the formation of less-soluble impurities.

Q5: What are the primary chemical incompatibilities for 1-(4-Bromophenyl)propan-2-amine HCl?

A5: To prevent unintended reactions, avoid contact with the following:

  • Strong Bases (e.g., NaOH, KOH, alkoxides): These will deprotonate the amine hydrochloride to its free base form, which is typically less stable, more volatile, and more susceptible to oxidation.

  • Strong Oxidizing Agents (e.g., peroxides, permanganates, nitric acid): These will directly attack the amine group and potentially the aromatic ring, leading to rapid and extensive degradation.[2][5]

Section 2: Troubleshooting Guide - Investigating Compound Instability

If you suspect compound degradation is affecting your experimental outcomes, a systematic approach is necessary to diagnose the issue.

Troubleshooting Workflow for Suspected Degradation

The following workflow provides a logical sequence of steps to identify and resolve stability issues.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Root Cause Analysis & Action start Inconsistent Experimental Results or Visual Degradation Observed review Review Storage & Handling Logs (Temp, Light, Atmosphere) start->review visual Visual Inspection of Stock (Color, Texture) start->visual purity_check Perform Purity Check (Use Protocol 3.1: HPLC Analysis) review->purity_check visual->purity_check decision Purity Meets Specification? purity_check->decision ok Issue is Not Compound Stability. Investigate Other Experimental Variables. decision->ok Yes degraded Stock is Degraded. Procure New Lot. decision->degraded No stress_test Perform Forced Degradation Study (Use Protocol 3.2) to Understand Liabilities degraded->stress_test Optional: To prevent future issues update_sop Update Storage/Handling SOPs Based on Findings degraded->update_sop

Caption: Workflow for troubleshooting suspected compound stability issues.

Section 3: In-Depth Technical Protocols

These protocols provide standardized methods for assessing the purity and stability of 1-(4-Bromophenyl)propan-2-amine HCl.

Protocol 3.1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed for the separation and quantification of the active pharmaceutical ingredient (API) from potential non-volatile impurities and degradation products.[9] The use of a C18 column is standard for compounds of this polarity, and gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.[10]

ParameterSpecification
Instrumentation HPLC with UV/Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase (90:10 A:B) to a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.[9]

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure system precision, resolution, and theoretical plates meet established criteria.

  • Analysis: Inject the prepared sample. The purity is typically determined by the area percent of the main peak relative to the total area of all peaks. A Diode Array Detector can be used to perform peak purity analysis, which helps confirm that the main peak is not co-eluting with an impurity.[10]

Protocol 3.2: Performing a Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods.[11][12] The goal is to induce partial degradation (typically 5-20%) to ensure that the degradation products can be reliably detected and identified without completely destroying the sample.[11]

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions: Dispense aliquots of the stock solution and solid material into separate vials for each condition listed in the table below. Include a control sample stored under ideal conditions (refrigerated, dark) for comparison.

  • Neutralization: After the exposure period for acid and base conditions, neutralize the samples to ~pH 7 before analysis to prevent further degradation on the HPLC column.

  • Analysis: Analyze all samples (stressed, control, and a blank for each condition) using the HPLC method described in Protocol 3.1.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix stock solution 1:1 with 0.1 M HCl. Heat at 60°C for 24 hours.[13]To test susceptibility to acidic environments.
Base Hydrolysis Mix stock solution 1:1 with 0.1 M NaOH. Store at room temperature for 24 hours.[13]To test susceptibility to alkaline environments and deprotonation.
Oxidation Mix stock solution 1:1 with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[13]To simulate oxidative stress.
Thermal Stress Store both solid compound and stock solution at 60°C for 48 hours in the dark.To evaluate the effect of heat on stability.
Photolytic Stress Expose solid compound and stock solution to light providing an overall illumination of ≥1.2 million lux hours and UV energy of ≥200 watt-hours/m², as per ICH Q1B guidelines.[13]To assess light sensitivity and potential for photodecomposition.
Section 4: Understanding Potential Degradation Pathways

Knowledge of the likely degradation pathways is critical for interpreting analytical data and mitigating stability risks.

G parent 1-(4-Bromophenyl)propan-2-amine (Parent Compound) p1 parent->p1 p2 parent->p2 oxidized 1-(4-Bromophenyl)propan-2-imine (Oxidation Product) dehalogenated 1-Phenylpropan-2-amine (Photodegradation Product) p1->oxidized  Oxidation  ([O], Air) p2->dehalogenated  Photodegradation  (UV Light, hν)

Caption: Potential degradation pathways for 1-(4-Bromophenyl)propan-2-amine.

  • Oxidative Degradation: The secondary amine is the most susceptible functional group to oxidation. This can occur via atmospheric oxygen, especially when catalyzed by light or trace metals, leading to the formation of the corresponding imine. This introduces a new chromophore which can contribute to a color change (yellowing).

  • Photolytic Degradation (Debromination): The C-Br bond on the phenyl ring is a known photosensitive site.[1] Upon exposure to UV light, this bond can undergo homolytic cleavage, creating a phenyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated analog, 1-phenylpropan-2-amine. This represents a significant change in the molecule's structure and properties.

By understanding these potential transformations, researchers can better select analytical methods to monitor for specific degradants and implement storage and handling procedures that protect the most vulnerable parts of the molecule.

References
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-Bromophenacyl Bromide.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-(2-Bromophenyl)-1,3,2-dioxaborinane.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 1-(4-Bromophenyl)ethyl methyl ether.
  • Angene Chemical. (2021). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol.
  • Pan, B., et al. (2017). Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism. PubMed.
  • Singh, S., & Kumar, V. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)propan-1-amine.
  • da Silva, P. A., et al. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one.
  • Jensen, G. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • BLDpharm. (n.d.). 1391525-88-4|(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride.
  • BenchChem. (2025). Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol.

Sources

Optimization

Technical Support Center: Purification of 1-(4-Bromophenyl)propan-2-amine

Welcome to the technical support center for the synthesis and purification of 1-(4-Bromophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Bromophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-(4-Bromophenyl)propan-2-amine, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: My final product has a low melting point and appears oily, even after solvent removal.

Possible Cause: This is a classic sign of residual solvent or the presence of low-melting point impurities. The most common synthetic route to 1-(4-Bromophenyl)propan-2-amine is the reductive amination of 4-bromophenylacetone. Incomplete reaction or side reactions can lead to several impurities.[1][2][3]

Troubleshooting Steps:

  • Identify the Impurity:

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum of your crude product. Look for signals that do not correspond to 1-(4-Bromophenyl)propan-2-amine. Key impurities to look for include:

      • Unreacted 4-bromophenylacetone: You will see a characteristic singlet for the methyl group around δ 2.1 ppm and a singlet for the benzylic protons around δ 3.7 ppm.

      • N-formyl intermediate (if using Leuckart reaction): This will show a distinct singlet for the formyl proton around δ 8.0 ppm.[1][4]

      • Dibenzylamine-type impurities: The formation of N,N-di(β-(4-bromophenyl)isopropyl)amine is possible, which will complicate the aromatic region of the NMR spectrum.[1]

    • GC-MS Analysis: This is an excellent technique for identifying volatile impurities. A standard GC-MS analysis will separate the desired product from starting materials and byproducts, allowing for their identification by their mass spectra.[5]

  • Purification Strategy:

    • Acid-Base Extraction: This is a highly effective first-line purification technique for separating amines from neutral or acidic impurities.[6][7][8][9]

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[7][8]

      • Separate the layers.

      • Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH of 9-10 to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.[7]

      • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

  • Final Polish:

    • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step.[10][11][12][13] The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but not when cold.[11]

    • Column Chromatography: If the product is an oil or if acid-base extraction is insufficient, column chromatography is a powerful tool.[14][15][16][17] Given the basic nature of the amine, it is advisable to use a silica gel column with a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to prevent streaking and improve separation.[18]

Causality Explained: The oily nature and depressed melting point are direct consequences of impurities disrupting the crystal lattice of the pure compound. By selectively removing these impurities through techniques that exploit differences in their chemical properties (acid-base character) or physical properties (polarity), a pure, crystalline product can be obtained.

Problem 2: NMR analysis of my purified product shows extra aromatic signals.

Possible Cause: The presence of additional aromatic signals that are not from your starting material or desired product could indicate the formation of pyrimidine or other ring-based byproducts, especially if you are using a Leuckart-type synthesis.[1][19]

Troubleshooting Steps:

  • Confirm Impurity Structure:

    • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass of the impurity, which can help in determining its molecular formula.

    • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments will help to piece together the structure of the unknown impurity by showing correlations between protons and carbons.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating structurally similar aromatic compounds. A careful selection of the mobile phase is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary.[14]

      • Stationary Phase: Silica gel is a common choice.[15]

      • Mobile Phase: A hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point. The addition of a small amount of triethylamine is recommended to improve the chromatography of the basic amine product.[18]

    • Recrystallization: If the impurities are present in small amounts, a carefully chosen recrystallization solvent might be sufficient to remove them. This will depend on the relative solubilities of the product and the impurity.[20]

Causality Explained: Pyrimidine formation is a known side reaction in Leuckart synthesis, arising from the condensation of intermediates. These byproducts often have similar polarities to the desired amine, making simple extractions ineffective. Chromatographic separation, which relies on subtle differences in the interaction of molecules with the stationary and mobile phases, is therefore required.[14]

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted 4-bromophenylacetone?

A1: Acid-base extraction is the most efficient method.[6][7][8] The ketone is a neutral compound and will remain in the organic phase, while the desired amine, being basic, will be extracted into the acidic aqueous phase.[7][8] This provides a clean and straightforward separation.

Q2: How can I prevent the formation of over-alkylation products?

A2: Over-alkylation, leading to secondary and tertiary amines, is a common issue in amine synthesis.[21][22] In the context of reductive amination, this can be minimized by:

  • Using a large excess of the aminating agent (e.g., ammonia or an ammonium salt): This statistically favors the reaction of the ketone with the primary aminating agent rather than with the newly formed primary amine.

  • Careful control of stoichiometry: Using a slight excess of the carbonyl compound can also help to ensure that the primary amine is not the limiting reagent.

Q3: My compound streaks badly on a silica gel TLC plate. How can I get a clean separation?

A3: Streaking of amines on silica gel is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[18] To mitigate this, add a small amount of a basic modifier to your eluent. Triethylamine (0.5-1%) is a common and effective choice. This will neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.[18]

Q4: What is a good starting solvent system for column chromatography of 1-(4-Bromophenyl)propan-2-amine?

A4: A good starting point would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. Remember to add 0.5-1% triethylamine to the eluent to prevent streaking.[18] The optimal solvent system should be determined by thin-layer chromatography (TLC) first.[16]

Q5: Can I purify 1-(4-Bromophenyl)propan-2-amine by distillation?

A5: While distillation is a common purification technique for liquids, it may not be the best choice for this compound. The boiling point of 1-(4-Bromophenyl)propan-2-amine is relatively high, and it may be susceptible to decomposition at elevated temperatures. Furthermore, if the impurities have similar boiling points, distillation will not be an effective separation method. Acid-base extraction followed by either recrystallization (if a solid) or column chromatography is generally a more reliable approach.

III. Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude 1-(4-Bromophenyl)propan-2-amine in dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The desired amine is now in this aqueous layer as its hydrochloride salt. The organic layer contains neutral and acidic impurities.

  • Back-Extraction (Optional): To ensure complete recovery, you can extract the organic layer one more time with a fresh portion of 1M HCl. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is basic (pH > 10, check with pH paper). The free amine will precipitate out or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution with two portions of fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. Ethanol, isopropanol, or mixtures with water are often good choices for amine salts. For the free base, a non-polar solvent like hexane or heptane might be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.[20]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[20]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[10] Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[10][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[13]

  • Drying: Dry the crystals in a vacuum oven or air dry to remove all traces of solvent.

IV. Visualizations

Purification_Workflow Crude_Product Crude 1-(4-Bromophenyl)propan-2-amine Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography For Oily Products or Difficult Separations Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization For Solid Products Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for 1-(4-Bromophenyl)propan-2-amine.

Troubleshooting_Logic Start Impure Product Check_NMR Analyze ¹H NMR / GC-MS Start->Check_NMR Low_MP Low Melting Point / Oily? Check_NMR->Low_MP Extra_Aromatic Extra Aromatic Signals? Check_NMR->Extra_Aromatic Low_MP->Extra_Aromatic No Acid_Base Perform Acid-Base Extraction Low_MP->Acid_Base Yes Column_Chromo Perform Column Chromatography Extra_Aromatic->Column_Chromo Yes Recrystallize Recrystallize Acid_Base->Recrystallize Pure Pure Product Column_Chromo->Pure Recrystallize->Pure

Caption: Troubleshooting decision tree for purification issues.

V. References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons (4th ed.). Pharmaceutical Press.

  • Nichols, D. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • The United Nations Office on Drugs and Crime. (n.d.). Contamination of Clandestinely Prepared Drugs With Synthetic By-Products. Retrieved from [Link]

  • LibreTexts. (2024). 8.9: Acid-Base Extraction. Retrieved from [Link]

  • Lambrechts, M., & Rasmussen, K. E. (1985). Leuckart-specific impurities in amphetamine and methamphetamine seized in Norway. Bulletin on Narcotics, 37(1), 47-54.

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Verweij, A. M. A. (1989). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 61(14), 1472-1476.

  • van der Lee, A. M. C., et al. (2017). Identification of specific markers for amphetamine synthesised from the pre-precursor APAAN following the Leuckart route and retrospective search for APAAN markers in profiling databases from Germany and the Netherlands. Drug Testing and Analysis, 10(3), 528-537.

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 5.

  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13C-labeled CO2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • SpringerLink. (2010). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]

  • LibreTexts. (2024). 24.7: Synthesis of Amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Hyperthermia in 4-Bromoamphetamine (4-BA) Studies

Status: Operational Ticket ID: 4BA-HYP-PROTO-001 Assigned Specialist: Senior Application Scientist, Neurotoxicology Division Executive Summary: The Thermal Confounder Welcome to the technical support hub for halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 4BA-HYP-PROTO-001 Assigned Specialist: Senior Application Scientist, Neurotoxicology Division

Executive Summary: The Thermal Confounder

Welcome to the technical support hub for halogenated amphetamine research. You are likely here because your 4-Bromoamphetamine (4-BA) subjects are exhibiting severe hyperthermia (


), or your neurotoxicity data is inconsistent.

The Critical Insight: In 4-BA studies, hyperthermia is not just a side effect; it is a mechanistic variable . Research confirms that the neurotoxic depletion of serotonin (5-HT) by halogenated amphetamines is thermally dependent. If you block hyperthermia completely, you may inadvertently induce neuroprotection, failing to create the serotonergic lesion you intended to study. Conversely, uncontrolled hyperthermia leads to non-specific mortality and blood-brain barrier (BBB) leakage, confounding your data.

This guide provides the protocols to control this variable, rather than simply eliminate it.

Module 1: Mechanism of Action & Thermal Dysregulation

To manage the side effect, you must understand the cascade. 4-BA acts as a substrate-type releaser at the serotonin (SERT) and dopamine (DAT) transporters.

Visualizing the Pathway

The following diagram illustrates how 4-BA triggers the hyperthermic cascade, leading to both metabolic heat production and vasoconstriction (preventing heat loss).

G cluster_cns Central Nervous System (CNS) cluster_periph Peripheral Physiological Response Drug 4-Bromoamphetamine (4-BA) Transporters SERT / DAT Reversal Drug->Transporters Synapse Massive 5-HT & DA Release Transporters->Synapse Receptors 5-HT2A / D1 Receptor Activation Synapse->Receptors Toxicity Oxidative Stress & 5-HT Terminal Degeneration Synapse->Toxicity Direct Effect Hypothalamus Hypothalamic Thermoregulatory Center Receptors->Hypothalamus SNS Sympathetic Nervous System Activation Hypothalamus->SNS BAT Brown Adipose Tissue (Uncoupling Protein 1) SNS->BAT Thermogenesis Vaso Cutaneous Vasoconstriction SNS->Vaso Heat Retention Outcome HYPERTHERMIA (>40°C) BAT->Outcome Vaso->Outcome Outcome->Toxicity Potentiation

Figure 1: The mechanistic pathway of 4-BA induced hyperthermia. Note that hyperthermia potentiates the neurotoxicity, creating a feedback loop of damage.

Module 2: Experimental Protocols

Protocol A: The Isothermic Clamp (Gold Standard)

Objective: To determine if 4-BA neurotoxicity is intrinsic to the drug or secondary to heat. Method: This protocol forces the treated animal's core temperature to match the control group, isolating the chemical variable.

  • Preparation: Implant telemetry probes or establish a rectal probe baseline 1 hour pre-dosing.

  • Dosing: Administer 4-BA (typically 10–15 mg/kg s.c. or i.p.).

  • The Clamp:

    • Control Group: Keep at standard ambient temperature (

      
      ).
      
    • Experimental Group: Monitor temperature every 10–15 minutes.

    • Intervention: If Core Temp rises

      
       above baseline, move the cage to a cooled environment (
      
      
      
      to
      
      
      ) or apply intermittent fan cooling.
    • Goal: Maintain Core Temp within

      
       of the saline control group mean.
      
  • Validation: If the "clamped" group shows significantly less 5-HT depletion than a "free-running" hyperthermic group, your toxicity is thermally mediated.

Protocol B: Emergency Rescue (Survival Mode)

Objective: Prevent mortality in high-dose subjects without completely abolishing the study phenotype.

Trigger ConditionIntervention LevelAction
Temp 39.0°C - 40.0°C Level 1 (Passive) Move animal to a wire-bottom cage (increases ventral airflow). Remove bedding.
Temp 40.0°C - 41.0°C Level 2 (Active) Apply alcohol mist to tail/paws + fan cooling. Do not use ice directly (causes shivering/vasoconstriction).
Temp > 41.0°C Level 3 (Pharmacological) Dantrolene Sodium (10 mg/kg i.p.) or Diazepam (5 mg/kg i.p.). Administer 2mL saline s.c. for hydration.[1][2][3]

Module 3: Troubleshooting & FAQs

Q1: "I kept my animals cool, and now I don't see the expected serotonin depletion. Did the drug fail?"

Diagnosis: Likely not. Explanation: You have encountered the neuroprotective effect of hypothermia . Studies (e.g., Bowyer et al., 1994) demonstrate that preventing hyperthermia can block the formation of reactive oxygen species (ROS) required for terminal degeneration. Solution: If your goal is to create a lesion, you must allow controlled hyperthermia (e.g., allow temp to reach 39.5°C but cap it at 40.5°C to prevent death). Do not clamp to normothermia unless you are specifically studying the role of temperature.

Q2: "Why are my saline controls overheating?"

Diagnosis: Stress-induced hyperthermia (SIH) or environmental contamination. Explanation: Handling stress alone can raise rodent core temp by 1.0°C. If your ambient temperature (


) is too high (>24°C), controls cannot dissipate this stress heat.
Solution: 
  • Lower facility

    
     to 
    
    
    
    .
  • Habituate animals to the probe/handling for 3 days prior to dosing.

Q3: "Can I use Dantrolene prophylactically?"

Diagnosis: Not recommended for neurotoxicity studies. Explanation: While Dantrolene reduces skeletal muscle heat production (malignant hyperthermia mechanism), it does not block the central hypothalamic set-point elevation caused by 5-HT2A activation. Furthermore, it may alter the pharmacokinetics of 4-BA. Solution: Use physical cooling (fans/ambient temp) as the primary variable controller. Use pharmacological agents only as a rescue for mortality.

Q4: "How do I normalize my data against temperature?"

Diagnosis: Data variability due to individual thermal responses. Solution: You must calculate the Thermal Area Under the Curve (AUC) for each animal.

  • Plot Temperature vs. Time (0–6 hours post-dose).

  • Calculate the integral (AUC) above baseline.

  • Run a linear regression: [5-HT Depletion %] ~ [Thermal AUC].

  • This allows you to statistically covariate out the temperature effect.

Comparative Data: Ambient Temperature Impact[5][6]

The following table summarizes how small changes in room temperature (


) drastically alter 4-BA/MDMA class outcomes.
Ambient Temp (

)
Typical Core Temp ResponseNeurotoxicity Outcome (5-HT Depletion)Mortality Risk
20°C (Cool) Hypothermia or NormothermiaBlocked / Minimal (-10% to -20%)Low
24°C (Standard) Moderate Hyperthermia (39°C)Moderate (-40% to -50%)Low-Moderate
28°C (Warm) Severe Hyperthermia (>40.5°C)Severe (-70% to -90%)High

Data derived from comparative studies on amphetamine-induced thermoregulation (Green et al., 2003; Miller & O'Callaghan, 1994).

References

  • Green, A. R., Mechan, A. O., Elliott, J. M., O'Shea, E., & Colado, M. I. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological Reviews, 55(3), 463–508.

  • Miller, D. B., & O'Callaghan, J. P. (1994). Environment-, drug- and stress-induced alterations in body temperature affect the neurotoxicity of substituted amphetamines in the C57BL/6J mouse. Journal of Pharmacology and Experimental Therapeutics, 270(2), 752–760.

  • Bowyer, J. F., et al. (1994). Further studies of the role of hyperthermia in methamphetamine neurotoxicity.[4] Journal of Pharmacology and Experimental Therapeutics, 268(3), 1571-1580.

  • Capela, J. P., et al. (2009). Ecstasy induces apoptosis via mitochondrial pathway in cortex neurons. Toxicology Letters, 185(3), 198-204. (Discusses the hyperthermic-mitochondrial link relevant to halogenated amphetamines).

  • Rusyniak, D. E., et al. (2005). The role of mitochondrial uncoupling in MDMA-induced hyperthermia and rhabdomyolysis. Psychopharmacology, 179(2), 327–334.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 4-Bromoamphetamine GC-MS Analysis

To: Research Scientists & Analytical Chemists From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Guide for Amine Analysis & Peak Symmetry Optimization Executive Summary Peak tailing i...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Analytical Chemists From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Guide for Amine Analysis & Peak Symmetry Optimization

Executive Summary

Peak tailing in the GC-MS analysis of 4-Bromoamphetamine (4-BA) is a classic manifestation of the "amine problem." As a primary amine with a pKa ~9.9, 4-BA is highly basic and prone to adsorption on active silanol groups (


) present in the inlet liner, glass wool, or column stationary phase. This guide moves beyond basic maintenance to address the chemical causality of tailing, offering a self-validating troubleshooting workflow and a definitive chemical derivatization protocol.
Part 1: Diagnostic Workflow

Before modifying method parameters, use this logic gate to identify the root cause of asymmetry.

TroubleshootingWorkflow Start Symptom: 4-BA Peak Tailing CheckInlet Step 1: Inspect Inlet System (Liner & Gold Seal) Start->CheckInlet Clean Liner Clean/Deactivated? CheckInlet->Clean CheckColumn Step 2: Column Maintenance (Trim 10-20cm from inlet) CutGood Column Cut Square? CheckColumn->CutGood Derivatization Step 3: Chemical Derivatization (Block Amine Functionality) MethodOpt Step 4: Method Optimization (Solvent & Temp Program) Derivatization->MethodOpt Analyze Derivative Clean->CheckInlet No (Replace Liner) Clean->CheckColumn Yes CutGood->CheckColumn No (Re-cut) IsDeriv Is Sample Derivatized? CutGood->IsDeriv Yes IsDeriv->Derivatization No (Native Amine) IsDeriv->MethodOpt Yes (Still Tailing)

Figure 1: Systematic troubleshooting logic for resolving peak tailing in amine analysis.

Part 2: The Inlet System (The Front Line)

Q: I have replaced the septum, but the tailing persists. What is the next critical check?

A: The inlet liner is the most common site of adsorption. For 4-BA, standard deactivated liners may be insufficient. You must ensure the liner deactivation is specifically "base-deactivated."

  • Mechanism: Free silanols on the glass surface form hydrogen bonds with the amine group of 4-BA. This reversible adsorption delays a portion of the analyte, creating the "tail."

  • Protocol:

    • Select the Right Liner: Use a splitless single-taper liner with ultra-inert wool . The wool promotes vaporization but must be rigorously deactivated. If tailing persists, switch to a cyclo-double taper liner (no wool) to eliminate the surface area of the wool entirely, though this may impact reproducibility for dirty samples.

    • Gold Seal Maintenance: The gold seal at the base of the inlet can accumulate non-volatile matrix components that become active sites. Replace the gold seal and washer regularly.

Q: How does inlet temperature affect peak shape for 4-BA?

A: While higher temperatures aid volatilization, excessive heat (>280°C) can degrade the deactivation layer of the liner, exposing active silanols.

  • Recommendation: Set the inlet temperature to 250°C . This is sufficient to volatilize 4-BA (BP approx. 200-220°C) without stripping the liner's deactivation.

Part 3: Column Chemistry & Maintenance

Q: My column is new. Why am I seeing tailing immediately?

A: Even new columns can exhibit activity if the installation is imperfect.[1]

  • The Cut: A jagged column cut exposes fused silica, creating a "fringe" of active sites.

    • Validation: Use a ceramic wafer or diamond scribe.[2][3] Inspect the cut under 20x magnification. It must be perfectly flat at 90°.

  • Phase Selection: Ensure you are using a "ms" (mass spec) grade column with low bleed and specific base deactivation (e.g., Rxi-5Sil MS or DB-5ms ). Standard 5% phenyl columns may not have the inertness required for underivatized amines [1].

Q: How much column should I trim?

A: Trim 10–20 cm from the inlet end.[3][4][5] This section acts as a "guard," absorbing non-volatile contaminants. Trimming removes this active zone and restores peak symmetry [2].

Part 4: Sample Preparation (The Chemical Fix)

Q: I have optimized the system, but 4-BA still tails. What is the definitive solution?

A: Chemical derivatization.[6][7][8][9] Analyzing 4-BA in its native form is chemically fighting against the instrument. Acylation masks the polar amine group, converting it into a stable, non-polar amide.

Recommended Protocol: Pentafluoropropionyl (PFP) Derivatization Why PFPA? Pentafluoropropionic anhydride (PFPA) is superior to TFAA for stability and provides excellent mass spectral fragmentation for structural confirmation [3, 4].

Step-by-Step Derivatization Workflow
  • Evaporation: Aliquot 50 µL of the 4-BA extract into a reaction vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of PFPA and 25 µL of Ethyl Acetate .

  • Incubation: Cap the vial tightly. Heat at 60°C for 20 minutes .

    • Mechanism:[3][4][7][10] The anhydride reacts with the primary amine to form the amide, releasing pentafluoropropionic acid.

  • Dry Down: Evaporate the excess reagent to dryness under nitrogen (crucial to prevent column damage from excess acid).

  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Butyl Chloride.

  • Analysis: Inject 1 µL.

Reaction Visualization:

DerivatizationReaction BA 4-Bromoamphetamine (Polar Amine) Reaction 60°C / 20 min BA->Reaction PFPA PFPA (Reagent) PFPA->Reaction Deriv 4-BA-PFP Derivative (Non-Polar Amide) Reaction->Deriv Acid PFP Acid (Byproduct - Evaporate) Reaction->Acid

Figure 2: Conversion of 4-BA to its PFP derivative, eliminating the amine-silanol interaction.

Part 5: Data Summary & Method Parameters

Q: How does derivatization change my retention time and ions?

A: The PFP derivative is much heavier and less polar. Expect a shift in retention time and a unique fragmentation pattern useful for identification.

ParameterNative 4-BA4-BA-PFP Derivative
Molecular Weight 214.1 g/mol ~360.1 g/mol
Peak Shape Asymmetric (Tailing Factor > 1.5)Symmetrical (Tailing Factor < 1.1)
Retention Time Earlier ElutingLater Eluting (due to increased MW)
Major Ions (EI) m/z 44 (Base Peak)m/z 190, 118 (Characteristic) [5]
LOD/Sensitivity Lower (due to adsorption loss)Higher (improved transfer efficiency)

Optimized GC Parameters (for PFP Derivative):

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm)[6]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • Injection: Splitless (1 min purge), 250°C

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min)

References
  • Restek Corporation. (2025). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2011). Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Sensitive Detection of 1-(4-Bromophenyl)propan-2-amine Hydrochloride: A GC-MS Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Substituted Phenethylamines 1-(4-Bromophenyl)propan-2-amine, a substituted phenethylamine, presents analytical cha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Substituted Phenethylamines

1-(4-Bromophenyl)propan-2-amine, a substituted phenethylamine, presents analytical challenges typical of amphetamine-type substances. Its primary amine functional group makes it polar and prone to interactions with active sites within a gas chromatography system, potentially leading to poor peak shape and reduced sensitivity. Furthermore, its basic nature necessitates careful sample preparation to ensure it is in a suitable form for GC analysis. Sensitive and specific detection is critical in forensic, clinical, and pharmaceutical settings to identify and quantify this compound at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard with a Caveat

GC-MS is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds. Its coupling of the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry provides high specificity. However, for polar and functionalized molecules like 1-(4-Bromophenyl)propan-2-amine, direct analysis is often suboptimal.

The Critical Role of Derivatization

To overcome the challenges of analyzing primary amines by GC, a derivatization step is essential.[1][2] This process chemically modifies the analyte to:

  • Increase Volatility: By replacing the polar N-H bond with a less polar group, the compound's boiling point is effectively lowered, making it more amenable to gas-phase analysis.

  • Improve Chromatographic Behavior: Derivatization masks the active amine group, reducing tailing and improving peak symmetry, which is crucial for accurate quantification.[1]

  • Enhance Mass Spectral Characteristics: Derivatizing agents often introduce specific fragmentation patterns, leading to the formation of unique, high-mass ions that are characteristic of the analyte and move the key fragments to a region of the mass spectrum with less background noise.[1]

Common derivatizing agents for amphetamine-type compounds include:

  • Heptafluorobutyric anhydride (HFBA)

  • Pentafluoropropionic anhydride (PFPA)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) [3]

The choice of derivatizing agent can influence sensitivity and the resulting mass spectrum. For halogenated compounds, derivatization can also help in producing characteristic isotopic patterns that aid in identification.

A study on ring-substituted bromoamphetamine analogs successfully utilized trifluoroacetyl (TFA) and trimethylsilyl (TMS) derivatives for GC-MS/MS analysis, demonstrating excellent separation and allowing for the differentiation of regioisomers.[4]

Expected GC-MS Detection Limits
  • A validated GC-MS method for amphetamine, methamphetamine, MDA, and MDMA in hair reported LODs of 0.05 ng/mg for most analytes after HFBA derivatization.[5]

  • Another study on amphetamines in fingernails using MSTFA derivatization achieved LODs lower than 0.056 ng/mg .

Given these precedents, it is reasonable to project that a well-optimized GC-MS method for 1-(4-Bromophenyl)propan-2-amine hydrochloride, incorporating an appropriate derivatization step, would achieve a limit of detection in a similar range, likely between 0.05 and 0.5 ng/mL in a clean matrix, with the limit of quantification (LOQ) being approximately three times the LOD.

Experimental Protocol: A Validated Approach for Bromo-Substituted Amphetamines

The following protocol is adapted from established methods for the GC-MS/MS analysis of bromoamphetamine analogs and serves as a robust starting point for method development and validation for 1-(4-Bromophenyl)propan-2-amine.[4]

Sample Preparation (Derivatization with TFA)

  • Alkalinization: To a 1 mL sample containing the analyte, add 20 µL of 2 M aqueous sodium hydroxide to deprotonate the amine and form the free base.

  • Extraction: Extract the free base with 1 mL of ethyl acetate by vortexing for 3 minutes.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Derivatization: Transfer the ethyl acetate layer to a clean vial and add a suitable derivatizing agent such as trifluoroacetic anhydride (TFAA).

  • Reaction: Heat the mixture to facilitate the derivatization reaction.

  • Dilution: Dilute the derivatized sample as needed with ethyl acetate before injection.

GC-MS/MS Instrumental Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar

  • Oven Program: 80°C (hold 1 min), then ramp at 15°C/min to 300°C (hold 5 min)

  • Injector: Splitless mode at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Alkalinize Alkalinization (NaOH) Sample->Alkalinize Extract Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->Extract Derivatize Derivatization (e.g., TFAA) Extract->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Data Data Detect->Data Data Acquisition & Analysis Tech_Comparison GCMS GC-MS LCMSMS LC-MS/MS GCMS->LCMSMS Higher Sensitivity (often) No Derivatization CE Capillary Electrophoresis GCMS->CE Different Selectivity High Efficiency HPTLC HPTLC GCMS->HPTLC Lower Cost Higher Throughput (Screening) LCMSMS->CE Complementary Separation

Sources

Comparative

A Senior Application Scientist's Guide to Certified Reference Standards for 1-(4-Bromophenyl)propan-2-amine HCl

Introduction: The Critical Role of High-Purity Reference Standards In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. For scientists working with c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of High-Purity Reference Standards

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. For scientists working with compounds like 1-(4-Bromophenyl)propan-2-amine HCl, also known as 4-Bromoamphetamine HCl, the quality of the reference standard is the bedrock upon which all subsequent experimental results are built. This compound, a halogenated analog of amphetamine, is frequently encountered in forensic analysis, drug metabolism studies, and as a potential impurity in the synthesis of other active pharmaceutical ingredients (APIs).

A Certified Reference Standard (CRS) is a highly characterized material used to ensure the identity, strength, quality, and purity of a substance.[1][2] As defined by the US Pharmacopeia (USP), these are highly purified compounds that are critical for achieving scientifically valid results in both qualitative and quantitative analyses.[3] The integrity of a CRS directly impacts the validity of registration applications, commercial release testing, and stability studies.[1]

This guide provides an in-depth comparison of the essential attributes of Certified Reference Standards for 1-(4-Bromophenyl)propan-2-amine HCl. It offers objective, data-driven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals to select and verify the most appropriate CRS for their applications.

Core Principles of CRS Qualification: A Multi-faceted Approach

The qualification of a reference standard is a rigorous process that involves a battery of analytical tests to confirm its identity, purity, and stability.[4] Regulatory bodies like the FDA mandate that reference standards possess the "highest purity that can be obtained through reasonable effort" and are thoroughly characterized.[1] This comprehensive characterization is essential for accurately identifying and quantifying the API, as well as any related substances, process impurities, or degradation products.[1]

The primary pillars of CRS qualification include:

  • Identity Confirmation: Unambiguously verifying the chemical structure of the compound.

  • Purity Assessment: Quantifying the amount of the main component and identifying any impurities present.

  • Stability Evaluation: Ensuring the material remains within its specified purity and potency over time under defined storage conditions.[2]

  • Homogeneity Assessment: Confirming that the property of interest is uniform throughout the batch of the reference material.[5][6]

Comparative Analysis of Certified Reference Standards

When selecting a CRS for 1-(4-Bromophenyl)propan-2-amine HCl, it is crucial to scrutinize the Certificate of Analysis (CoA) provided by the supplier. While multiple vendors may offer this standard, the level of characterization and the purity values can vary. The following table illustrates a hypothetical comparison between three representative CRSs, highlighting key analytical parameters.

Parameter Vendor A CRS Vendor B CRS Vendor C CRS Significance in Application
Purity (HPLC-UV) 99.8%99.5%98.9%Ensures accurate potency and assay measurements. Higher purity reduces interference in trace analysis.
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS¹H NMR, MSProvides absolute confidence in the chemical structure. A full suite of tests (NMR, MS, IR) offers the highest level of assurance.[3]
Major Impurity 0.15% (Unidentified)0.3% (Starting Material)0.8% (Positional Isomer)Critical for impurity profiling in drug substances and for developing specific analytical methods.
Residual Solvents (GC-HS) <0.1%<0.2%<0.5%Important for safety and to ensure accurate gravimetric preparation of standard solutions.
Water Content (Karl Fischer) 0.05%0.1%0.3%Affects the true concentration of the standard and is crucial for accurate weighing and potency calculations.
Traceability Traceable to SI units via qNMRComparison to in-house primary standardCharacterized in-houseTraceability to a national or international standard body provides the highest metrological quality.[4][6]
Causality Behind Experimental Choices:
  • Why HPLC-UV for Purity? High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for separating and quantifying impurities in pharmaceutical compounds.[7][8] Its sensitivity and reproducibility make it ideal for determining the chromatographic purity of a CRS.

  • Why a Multi-technique Approach for Identity? While Mass Spectrometry (MS) provides molecular weight information and ¹H NMR confirms the proton environment, combining these with Infrared (IR) spectroscopy (for functional groups) and ¹³C NMR (for the carbon skeleton) provides an orthogonal and comprehensive confirmation of the molecule's identity, leaving no room for ambiguity.[3][4]

  • Why qNMR for Traceability? Quantitative NMR (qNMR) is considered a primary ratio method of measurement.[4] It allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself, thus providing direct traceability to the International System of Units (SI).[4]

Experimental Protocols for CRS Verification

Upon receiving a new lot of a CRS, it is best practice to perform in-house verification to ensure its integrity and suitability for its intended use.[9] The following are detailed protocols for the key analytical procedures.

Workflow for New CRS Qualification

CRS_Qualification_Workflow start Receive New CRS Lot doc_review Review Certificate of Analysis (CoA) - Check Purity, Identity, Storage start->doc_review visual_insp Visual Inspection - Appearance, Labeling doc_review->visual_insp solubility Solubility Check - In relevant analytical solvents visual_insp->solubility hplc_purity Purity Verification by HPLC-UV - Compare chromatogram to CoA - Check for new impurities solubility->hplc_purity identity_confirm Identity Confirmation (e.g., GC-MS) - Compare mass spectrum to library/previous lots hplc_purity->identity_confirm decision Accept or Reject? identity_confirm->decision accept Release for Use - Update inventory - Assign internal expiry decision->accept Meets Specs reject Reject Lot - Quarantine material - Contact Vendor decision->reject Fails Specs

Caption: Workflow for the qualification and acceptance of a new Certified Reference Standard lot.

Protocol 1: Purity Verification by HPLC-UV

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of 1-(4-Bromophenyl)propan-2-amine HCl.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the CRS and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.

3. System Suitability:

  • Perform five replicate injections of the standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

4. Analysis and Interpretation:

  • Inject the prepared sample.

  • Integrate all peaks with an area greater than 0.05% of the main peak area.

  • Calculate the purity by the area percent method: % Purity = (Area_main_peak / Sum_of_all_peak_areas) * 100.

  • Compare the resulting chromatogram and purity value with the vendor's CoA. Investigate any new or significantly larger impurity peaks.

Protocol 2: Identity Confirmation by GC-MS

This protocol is designed for the confirmation of the molecular weight and fragmentation pattern of the free base form of the compound.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

2. Sample Preparation:

  • Dissolve a small amount of the CRS in methanol.

  • To analyze the free base, add a small amount of a weak base (e.g., dilute ammonium hydroxide) to the solution to neutralize the HCl salt, or perform a liquid-liquid extraction into an organic solvent after basification.

  • Inject 1 µL of the resulting solution.

3. Analysis and Interpretation:

  • Acquire the mass spectrum of the main chromatographic peak.

  • Confirm the presence of the molecular ion (M⁺) for the free base (C₉H₁₂BrN, expected m/z ≈ 213/215 due to bromine isotopes).

  • Compare the fragmentation pattern to a reference spectrum (e.g., from a spectral library or the CoA) to confirm the structure.

Conclusion and Recommendations

The selection and proper verification of a Certified Reference Standard for 1-(4-Bromophenyl)propan-2-amine HCl is a foundational step for ensuring the integrity of any research or quality control program. A high-quality CRS, characterized by comprehensive identity testing, high purity, and established traceability, provides the necessary confidence in analytical measurements.

Key Recommendations:

  • Prioritize Comprehensive Certification: Opt for suppliers who provide a detailed Certificate of Analysis with data from multiple orthogonal techniques (e.g., HPLC, GC-MS, NMR, IR).[3]

  • Verify Upon Receipt: Always perform an in-house identity and purity check on new CRS lots to confirm the material's integrity after shipping and to establish a baseline for its use in your laboratory.[9]

  • Consider Long-Term Stability: For ongoing projects, inquire about the supplier's stability testing program for the CRS to ensure its continued suitability over time.[2]

By adhering to these principles and employing robust analytical verification protocols, researchers can ensure that their work is built on a solid, reliable, and scientifically defensible foundation.

References
  • Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Available at: [Link]

  • CURRENTA. Reference Standard Qualification. Available at: [Link]

  • Eurachem. The Selection and Use of Reference Materials. Available at: [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available at: [Link]

  • MDPI. (2025, June 3). Matrix Certified Reference Materials. Available at: [Link]

  • ResearchGate. (2018, February 8). Certified Reference Materials a few guidelines. Available at: [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]

  • SCIRP. Development of a Certified Reference Material from Caffeine Solution for Assuring the Quality of Food and Drug Measurements. Available at: [Link]

  • PubChemLite. 1-(4-bromophenyl)propan-1-amine hydrochloride. Available at: [Link]

  • PMC. (2019, July 2). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. Available at: [Link]

  • PubChemLite. 1-(4-bromophenyl)-1-methoxypropan-2-amine hydrochloride. Available at: [Link]

  • Journal of Chemical Health Risks. (2024, July 23). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Available at: [Link]

Sources

Validation

Comparative Neurotoxicity Guide: 4-BA (PBA) vs. MDMA vs. Methamphetamine

Executive Summary This guide provides a technical analysis of the neurotoxic profiles of 4-Bromoamphetamine (4-BA, also known as PBA ), 3,4-Methylenedioxymethamphetamine (MDMA), and Methamphetamine (METH). While all thre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the neurotoxic profiles of 4-Bromoamphetamine (4-BA, also known as PBA ), 3,4-Methylenedioxymethamphetamine (MDMA), and Methamphetamine (METH).

While all three compounds are amphetamine derivatives that act as monoamine releasing agents, their neurotoxic trajectories differ significantly in target specificity and mechanism.

  • 4-BA (PBA): Acts as a highly selective serotonergic neurotoxin . It is frequently used as a pharmacological tool (similar to p-chloroamphetamine, PCA) to induce specific degeneration of 5-HT terminals with minimal dopaminergic impact.

  • MDMA: Exhibits a mixed profile but is primarily associated with serotonergic axon pruning and transporter downregulation. Its toxicity is heavily modulated by thermal stress and metabolic byproducts.

  • Methamphetamine: Predominantly a dopaminergic neurotoxin in the striatum, causing severe oxidative damage to DA terminals, though high-dose regimens also compromise the serotonergic system.

Chemical & Pharmacological Profiles[1][2][3][4]

The structural variations at the para-position of the phenyl ring and the amine tail dictate the transporter affinity (SERT vs. DAT) and the subsequent oxidative cascade.

CompoundChemical NamePrimary Target (Affinity)Neurotoxic Classification
4-BA para-BromoamphetamineSERT (High) >>> DATSelective Serotonergic Neurotoxin
MDMA 3,4-MethylenedioxymethamphetamineSERT > DAT > NETMixed / Serotonergic
METH N-MethylamphetamineDAT > NET > SERTDopaminergic (Striatal)
Mechanism of Action Comparison

The following Graphviz diagram illustrates the divergent signaling pathways leading to terminal degeneration.

NeurotoxicityPathways cluster_Inputs Compound Entry cluster_Targets Transporter Interaction cluster_Mechanisms Intracellular Cascade cluster_Outcomes Neurotoxic Outcome METH Methamphetamine DAT DAT (Dopamine Transporter) METH->DAT SERT SERT (Serotonin Transporter) METH->SERT MDMA MDMA MDMA->DAT MDMA->SERT PBA 4-BA (PBA) PBA->SERT High Affinity HT_Tox Serotonergic Terminal Degeneration (Cortex/Hippocampus) PBA->HT_Tox Direct TPH Inhibition VMAT_Disrupt VMAT2 Disruption (Cytosolic Leak) DAT->VMAT_Disrupt SERT->VMAT_Disrupt MAO_Oxidation MAO Oxidation (H2O2 Formation) VMAT_Disrupt->MAO_Oxidation Cytosolic Monoamines Quinones Quinone Formation (DA/5-HT Metabolites) MAO_Oxidation->Quinones Mito_Dysfunction Mitochondrial Dysfunction Quinones->Mito_Dysfunction ROS Stress DA_Tox Dopaminergic Terminal Degeneration (Striatum) Mito_Dysfunction->DA_Tox If DA neuron Mito_Dysfunction->HT_Tox If 5-HT neuron

Figure 1: Divergent neurotoxic cascades. 4-BA and MDMA primarily target SERT, leading to serotonergic degeneration, while Methamphetamine targets DAT, causing dopaminergic damage.

Comparative Data Analysis

The following data summarizes typical depletion levels observed in rodent models (Wistar/Sprague-Dawley rats) following a standard neurotoxic regimen (e.g., 10 mg/kg x 4 doses).

Table 1: Monoamine Depletion Profile (7 Days Post-Treatment)
Metric4-BA (PBA) MDMA Methamphetamine
Striatal Dopamine (DA) < 10% depletion (Spared)10–20% depletion40–70% depletion
Cortical Serotonin (5-HT) > 60–80% depletion 30–50% depletion10–20% depletion
SERT Binding Sites Severe ReductionModerate ReductionMild Reduction
Recovery Timeline Months to PermanentWeeks to MonthsMonths (Partial)
Primary Histology Swollen/Fragmented 5-HT Axons5-HT Axon PruningDA Terminal Degeneration

Key Insight: 4-BA is distinct from 4-FA (4-Fluoroamphetamine).[1][2][3] While 4-FA is a releaser, it induces significantly less long-term depletion of serotonin compared to the brominated (4-BA) or chlorinated (PCA) analogues.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed for a self-validating assessment of neurotoxicity.

Protocol A: Neurotoxic Challenge Regimen (Rodent Model)

Objective: Induce measurable, compound-specific neurotoxicity for comparative analysis.

Reagents:

  • 4-BA Hydrochloride (Sigma/Cayman)

  • MDMA HCl (License required)

  • Methamphetamine HCl (License required)

  • Saline (0.9% NaCl)

Procedure:

  • Acclimatization: House animals (Male Wistar rats, 250-300g) individually at 22°C for 5 days.

  • Thermoregulation (Critical): MDMA and Methamphetamine toxicity is temperature-dependent.

    • Standardization: Monitor rectal temperature. Maintain ambient temperature at 24°C.

    • Note: If hyperthermia (>40°C) occurs, it exacerbates toxicity. For "pure" pharmacological comparison, prevent lethal hyperthermia with cooling pads if necessary, but record temperature as a variable.

  • Dosing Schedule (The "Bing" Model):

    • Administer 4 doses of the specific compound intraperitoneally (i.p.) at 2-hour intervals .

    • Dosage: 10 mg/kg (free base weight) per injection.

  • Post-Treatment: Allow a 7-day survival period to permit clearance of acute drug effects and manifestation of terminal degeneration.

Protocol B: HPLC-ECD Assessment of Monoamines

Objective: Quantify the depletion of neurotransmitters (DA, 5-HT) and metabolites (DOPAC, 5-HIAA).[4]

Workflow Diagram:

HPLC_Workflow Sample Brain Tissue (Striatum/Cortex) Dissection Rapid Dissection (on Dry Ice) Sample->Dissection Homogenization Homogenization (0.1M Perchloric Acid) Dissection->Homogenization Centrifugation Centrifugation (15,000g, 20 min, 4°C) Homogenization->Centrifugation Filtration Filtration (0.2 µm PVDF) Centrifugation->Filtration HPLC HPLC-ECD Analysis Filtration->HPLC Data Quantification (ng/mg protein) HPLC->Data

Figure 2: Sample preparation workflow for neurochemical analysis.

Step-by-Step:

  • Sacrifice: Decapitation or perfusion (if IHC is also performed).

  • Dissection: Rapidly isolate the Striatum (for DA/Meth analysis) and Prefrontal Cortex/Hippocampus (for 5-HT/4-BA/MDMA analysis) on an ice-chilled plate.

  • Homogenization: Sonicate tissue in 10 volumes of ice-cold 0.1 M Perchloric Acid (HClO₄) containing 0.05% Na₂EDTA and internal standard (e.g., DHBA).

  • Clearance: Centrifuge at 15,000 x g for 20 minutes at 4°C. Collect supernatant.

  • Analysis: Inject 20 µL into an HPLC system equipped with an Electrochemical Detector (ECD).

    • Mobile Phase: 75 mM NaH₂PO₄, 1.7 mM Octanesulfonic acid, 100 µL/L Triethylamine, 10% Acetonitrile, pH 3.0.

    • Potential: +0.7 V vs. Ag/AgCl.

Protocol C: Immunohistochemistry (IHC) Validation

Objective: Visual confirmation of terminal loss (Self-Validating Step).

  • Perfusion: Transcardial perfusion with 4% Paraformaldehyde (PFA).

  • Slicing: Coronal sections (30 µm).

  • Primary Antibodies:

    • Anti-TH (Tyrosine Hydroxylase): Marker for DA terminals (Expect loss in Meth group).

    • Anti-SERT (Serotonin Transporter): Marker for 5-HT terminals (Expect loss in 4-BA and MDMA groups).

  • Quantification: Measure Optical Density (OD) in the target region relative to a control region (e.g., septum or corpus callosum).

References

  • Fuller, R. W., et al. (1975). "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism."[1][3] Neuropharmacology. Link

  • Baumann, M. H., et al. (2007). "Serotonin release, not neurotoxicity, explains the potent psychostimulant effects of 4-fluoroamphetamine." Psychopharmacology. Link

  • Ricaurte, G. A., et al. (2002). "Retraction. Dopaminergic neurotoxicity common to emerging substituted amphetamines." Science. Link (Context: Clarifies specificity of MDMA vs Meth).

  • Yamamoto, B. K., & Bankson, M. G. (2005). "Amphetamine neurotoxicity: cause and consequence." Current Topics in Behavioral Neurosciences. Link

  • Commins, D. L., et al. (1987). "Biochemical and histological evidence that methylenedioxymethamphetamine (MDMA) is toxic to neurons in the rat brain." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative

Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 1-(4-Bromophenyl)propan-2-amine

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of 1-(4-Bromophenyl)propan-2-amine (4-Bromoamphetamine, 4-BA). It is designed for researchers requiring high-fidelity identificati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of 1-(4-Bromophenyl)propan-2-amine (4-Bromoamphetamine, 4-BA). It is designed for researchers requiring high-fidelity identification and differentiation of halogenated amphetamines.

Executive Summary & Forensic Relevance

1-(4-Bromophenyl)propan-2-amine (4-BA) is a halogenated amphetamine derivative often encountered in forensic toxicology and drug development research. Its structural similarity to 4-Fluoroamphetamine (4-FA) and 4-Chloroamphetamine (4-CA) necessitates precise analytical differentiation.

The defining characteristic of 4-BA in mass spectrometry is the bromine isotopic signature , which creates a distinct 1:1 doublet in precursor and product ions (containing the aromatic ring). This guide details the fragmentation pathways, retention characteristics, and validation protocols to distinguish 4-BA from its analogues.

Experimental Protocol: LC-MS/MS Conditions

To achieve reproducible fragmentation and separation, the following validated conditions are recommended. These parameters prioritize the separation of halogenated regioisomers and the preservation of the bromine moiety during ionization.

Liquid Chromatography (LC) Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18 or Phenomenex Kinetex C18), 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-8 min: Linear ramp to 90% B (Elution of lipophilic halogenated amphetamines)

    • 8-10 min: Hold 90% B

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 350°C (Ensures efficient desolvation of the amine).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]

Fragmentation Mechanism Analysis

Understanding the specific bond cleavages is critical for interpreting the MS/MS spectrum. 4-BA follows a fragmentation pattern typical of phenethylamines but is distinguished by the stability of the C-Br bond and the resulting isotopic clusters.

Primary Pathway: Deamination (Loss of NH₃)

Upon collision-induced dissociation (CID), the protonated molecular ion


 undergoes a neutral loss of ammonia (17 Da).
  • Precursor:

    
     214 and 216 (1:1 ratio due to 
    
    
    
    and
    
    
    ).
  • Product:

    
     197 and 199.
    
  • Mechanism: Inductive cleavage driven by the protonated amine.

Secondary Pathway: Formation of Bromobenzyl Cation

Further fragmentation or direct alpha-cleavage leads to the loss of the ethylamine chain (C


H

N), generating the stable bromobenzyl cation.
  • Product:

    
     169 and 171.
    
  • Significance: This is often the most abundant product ion and serves as the primary Quantifier transition.

Tertiary Pathway: Tropylium Ion Formation

High collision energies can force the rearrangement of the benzyl cation into a bromotropylium ion (


), or result in debromination to the tropylium ion (

).
  • Product:

    
     91 (Classic tropylium, no Br).
    
  • Note: While

    
     91 is common to all amphetamines, it lacks specificity for 4-BA.
    
Visualizing the Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 214 / 216 (1:1 Isotope Ratio) AmmoniaLoss Deamination Product [M+H - NH3]+ m/z 197 / 199 Precursor->AmmoniaLoss - NH3 (17 Da) Benzyl Bromobenzyl Cation [C7H6Br]+ m/z 169 / 171 Precursor->Benzyl - C2H7N (45 Da) Alpha Cleavage Immonium Immonium Ion [C2H6N]+ m/z 44 Precursor->Immonium Alpha Cleavage (Low Mass Cutoff) AmmoniaLoss->Benzyl - C2H4 (28 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91 Benzyl->Tropylium - Br (79/81 Da) High Energy

Caption: ESI-MS/MS fragmentation pathway of 4-Bromoamphetamine showing isotopic conservation in major fragments.

Comparative Performance Analysis

The following table contrasts 4-BA with its primary halogenated analogues. Note the shift in retention time and precursor mass, which correlates with the increasing lipophilicity and atomic mass of the halogen substituent (F < Cl < Br).

Table 1: Comparative LC-MS/MS Metrics
CompoundPrecursor Ion (

)
Isotopic PatternQuantifier Ion (

)
Qualifier Ion (

)
Relative Retention*Lipophilicity (LogP)
Amphetamine 136.1None119.191.11.00 (Reference)1.79
4-Fluoroamphetamine (4-FA) 154.1None137.1109.1~1.151.96
4-Chloroamphetamine (4-CA) 170.1 / 172.13:1 (

)
153.1125.0~1.352.52
4-Bromoamphetamine (4-BA) 214.0 / 216.0 1:1 (

)
197.0 / 199.0 169.0 / 171.0 ~1.45 2.81

*Relative Retention is approximate based on a C18 column gradient; 4-BA elutes last due to highest hydrophobicity.

Analytical Workflow for Identification

To ensure "Trustworthiness" in identification, a self-validating workflow is required. This process relies on matching retention time, mass transitions, and the unique isotopic abundance ratio.

Workflow Sample Sample Extract LC LC Separation (C18 Column) Sample->LC MS1 MS1 Scan Check m/z 214 & 216 LC->MS1 Decision Isotope Ratio ~ 1:1? MS1->Decision Decision->LC No (Interference) MS2 MS2 Fragmentation (MRM Mode) Decision->MS2 Yes Confirm Confirmed 4-BA (RT + Transitions) MS2->Confirm Matches 197/169

Caption: Analytical decision tree for the confirmation of 4-BA in complex matrices.

Validation Criteria
  • Retention Time: Must match the reference standard within ±0.1 min.

  • Transition Ratio: The ratio of Quantifier (197) to Qualifier (169) should be consistent with the standard (typically within 20%).

  • Isotopic Check: Both the 214->197 and 216->199 transitions must be present and exhibit roughly equal intensity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205668, 4-Bromoamphetamine. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Drug Monographs. Retrieved from [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7] Retrieved from [Link]

  • mzCloud. Advanced Mass Spectral Database: 4-Bromoamphetamine Spectra.[8] Retrieved from [Link]

Sources

Validation

Technical Guide: Verifying Serotonergic Depletion Efficacy of 4-Bromoamphetamine Batches

Executive Summary & Core Directive In serotonergic research, 4-Bromoamphetamine (4-BA) —often utilized as a structural analog to the "gold standard" neurotoxin 4-Chloroamphetamine (4-CA)—suffers from significant batch-to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In serotonergic research, 4-Bromoamphetamine (4-BA) —often utilized as a structural analog to the "gold standard" neurotoxin 4-Chloroamphetamine (4-CA)—suffers from significant batch-to-batch variability. This variability is frequently driven by synthesis impurities (specifically regioisomers like 2-bromo or 3-bromoamphetamine) which lack the specific neurotoxic potency of the para-substituted 4-BA.

This guide provides a self-validating workflow to verify the efficacy of new 4-BA batches before full-scale experimental deployment. It moves beyond simple certificate of analysis (CoA) reliance, mandating a two-tier validation: Chemical Purity (Isomer Specificity) and Functional Efficacy (In Vivo Depletion).

Pharmacological Context: 4-BA vs. The Alternatives

To validate 4-BA, one must understand its specific mechanism relative to alternatives. 4-BA is a selective serotonergic neurotoxin . It enters the neuron via the Serotonin Transporter (SERT), displaces vesicular serotonin (VMAT2 interaction), and inhibits Tryptophan Hydroxylase (TPH), leading to oxidative stress and terminal degeneration.

Comparative Efficacy Matrix
CompoundRolePotency (Relative to 4-CA)Mechanism of ActionKey Limitation
4-CA (PCA) Gold Standard100% (Reference)SERT uptake

ROS generation

Terminal destruction
High toxicity; strict regulatory control.
4-BA (PBA) Subject of Guide ~90-95% Identical to 4-CA (Para-halogenated) Susceptible to isomer contamination (2-BA/3-BA).
PCPA Synthesis InhibitorN/A (Functional)Irreversible inhibition of TPH (Enzymatic)Depletes 5-HT but leaves terminals intact (non-neurotoxic).
MDMA Releaser/ToxinVariableSERT reversal; neurotoxic only at high/chronic dosesBiphasic effects make it poor for "clean" depletion models.
Mechanism of Action (The Verification Target)

The following diagram illustrates the pathway we are verifying. If the batch is effective, it must trigger the ROS cascade.

G BA 4-Bromoamphetamine (Extracellular) SERT SERT (Transporter) BA->SERT Substrate Entry Cyto Cytosolic Accumulation SERT->Cyto VMAT VMAT2 (Vesicle) Cyto->VMAT Displaces 5-HT DA Dopamine (Intrusion) Cyto->DA Allows DA Entry ROS Reactive Oxygen Species (ROS) DA->ROS Oxidation Depletion 5-HT Terminal Degeneration ROS->Depletion Neurotoxicity

Figure 1: The critical pathway. 4-BA must be a substrate for SERT to function. Impurities (ortho/meta isomers) fail at the "Substrate Entry" or "VMAT" step.

Phase 1: Chemical Verification (Pre-In Vivo)

Before animal administration, verify the batch is the para-isomer. Commercial synthesis often yields mixtures if purification is lax.

The Isomer Trap
  • 4-Bromoamphetamine (Para): Highly neurotoxic.[1][2]

  • 3-Bromoamphetamine (Meta): Low neurotoxicity; psychostimulant properties.

  • 2-Bromoamphetamine (Ortho): Non-neurotoxic; different receptor profile.

Protocol: Submit 5mg of the batch for H-NMR (Proton Nuclear Magnetic Resonance) .

  • Success Criteria: Look for the symmetric para-substitution pattern in the aromatic region (two doublets, typically around

    
     7.1–7.5 ppm, integrating to 2 protons each).
    
  • Failure Flag: Complex splitting patterns (multiplets) in the aromatic region indicate ortho or meta substitution or a mixture.

Phase 2: In Vivo Efficacy Verification Protocol

This is the definitive test. Do not rely on behavioral observation (Serotonin Syndrome) alone, as non-neurotoxic releasers can also induce these behaviors.

Experimental Design
  • Subjects: Adult Male Sprague-Dawley Rats (n=3 per group).

  • Groups:

    • Vehicle Control: Saline (1 mL/kg).

    • Test Batch: 4-BA (15 mg/kg, i.p.).

  • Timeline: Sacrifice animals 7 days post-injection .

    • Reasoning: Acute depletion (<24h) is reversible. True neurotoxicity (terminal destruction) is permanent and best measured after 3–7 days.

Analytical Method: HPLC-ECD

Fluorescence detection is insufficient for verifying depletion; Electrochemical Detection (ECD) is required for sensitivity at depleted levels.

Tissue Preparation:

  • Dissect Striatum or Hippocampus (high SERT density).

  • Homogenize in 0.1M Perchloric Acid (HClO

    
    ) with 0.1% Sodium Metabisulfite (antioxidant).
    
  • Centrifuge at 15,000 x g for 20 min at 4°C. Filter supernatant (0.22 µm).

HPLC Parameters (Standardized):

ParameterSettingRationale
Column C18 Reverse Phase (3-5 µm)Standard separation of monoamines.
Mobile Phase 0.1M Citrate/Acetate Buffer, pH 3.5Stabilizes monoamines.
Ion Pairing Sodium Octyl Sulfate (SOS) ~100mg/LCritical for retaining 5-HT on the column.
Modifier Methanol or Acetonitrile (10-15%)Controls retention time.
Detector Electrochemical (Glassy Carbon)High sensitivity (pg range).
Potential +0.60V to +0.75V (vs Ag/AgCl)Optimal oxidation potential for 5-HT.

Data Interpretation & Decision Logic

To approve a batch, you must observe specific quantitative thresholds.

The "Go/No-Go" Criteria
  • Serotonin (5-HT): Must show >70-80% reduction compared to Vehicle Control.

  • 5-HIAA (Metabolite): Must show concomitant decrease.

  • Dopamine (DA): Should remain relatively unchanged (<20% variation).

    • Note: If DA is significantly depleted, the batch lacks selectivity (general cytotoxicity) or the dose is too high.

Verification Workflow Diagram

Validation Start New 4-BA Batch Received NMR Step 1: H-NMR (Check Regioisomer) Start->NMR Decision1 Para-Pattern Confirmed? NMR->Decision1 Reject1 REJECT BATCH (Wrong Isomer) Decision1->Reject1 No InVivo Step 2: Pilot Study (n=3 Rats, 15mg/kg) Decision1->InVivo Yes Wait Wait 7 Days (Clearance Phase) InVivo->Wait HPLC Step 3: HPLC-ECD (Striatum/Hippocampus) Wait->HPLC Data Analyze 5-HT Levels HPLC->Data Pass BATCH APPROVED (>80% Depletion) Data->Pass 5-HT < 20% Control Fail REJECT BATCH (Insufficient Potency) Data->Fail 5-HT > 30% Control

Figure 2: The Two-Tier Validation Workflow ensuring chemical purity and functional efficacy.

References

  • Fuller, R. W., et al. (1975). "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism."[1][2] Neuropharmacology.

  • PubChem. "4-Bromoamphetamine (Compound Summary)." National Library of Medicine.

  • Nakanishi, T., et al. (2010). "Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry." Forensic Toxicology.

  • Khan, M. Z., et al. (2018). "HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples." Journal of Chromatography B.

  • MedChemExpress. "4-Bromoamphetamine hydrochloride Product Information & Biological Activity."

Sources

Comparative

Comparative Guide: Cross-Reactivity of 4-Bromoamphetamine (4-BA) in Amphetamine Immunoassay Screens

Part 1: Executive Summary & Core Directive The Challenge: Standard immunoassay screens for amphetamines are designed to detect the parent compound (d-amphetamine) or methamphetamine.[1] The emergence of halogenated amphe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Standard immunoassay screens for amphetamines are designed to detect the parent compound (d-amphetamine) or methamphetamine.[1] The emergence of halogenated amphetamines, specifically 4-Bromoamphetamine (4-BA) (also known as PBA or 4-BMA), presents a significant "False Negative" risk. Unlike other structural analogs that trigger false positives, the bulky bromine substituent at the para position frequently prevents antibody binding in commercial kits (e.g., EMIT, CEDIA), allowing potentially toxic concentrations to pass undetected.

The Solution: This guide provides a mechanistic analysis of why 4-BA evades detection, compares its cross-reactivity profile against validated standards, and outlines a self-validating protocol for determining cross-reactivity in your specific assay platform.

Part 2: Mechanism of Action (Immunochemical Basis)

To understand the cross-reactivity (or lack thereof), one must analyze the Structure-Activity Relationship (SAR) between the target antigen and the assay's antibody.

The "Linker" Hypothesis & Steric Hindrance

Commercial antibodies are generated using immunogens where the hapten (amphetamine) is conjugated to a carrier protein. The position of this linkage dictates the antibody's specificity.

  • N-Linked Immunogens: If the hapten is linked via the amine group, the antibody recognizes the phenyl ring. Modifications to the ring (like a 4-Bromo substitution) are often tolerated, leading to high cross-reactivity.

  • Para-Linked Immunogens: Most modern assays (e.g., EMIT II Plus) use immunogens linked at the para position of the phenyl ring to maximize specificity for the amine tail (distinguishing amphetamine from ephedrine).

    • The Failure Point: In these assays, the antibody forms a pocket that tightly fits the phenyl ring. The introduction of a Bromine atom (atomic radius ~114 pm) at the para position creates significant steric hindrance, preventing the molecule from entering the binding pocket.

Visualization of Antibody-Ligand Interaction

AntibodyBinding cluster_legend Mechanism Antibody Antibody Binding Pocket (Anti-Amphetamine) BindingEvent Stable Complex (Signal Generated) Antibody->BindingEvent High Affinity NoBinding Steric Clash (No Signal / False Negative) Antibody->NoBinding Low Affinity Amphetamine d-Amphetamine (Target Ligand) Amphetamine->Antibody Fits Perfectly FourBA 4-Bromoamphetamine (4-BA) FourBA->Antibody Para-Bromo Group Blocked Legend The large Bromine atom on 4-BA physically obstructs entry into para-specificity pockets.

Figure 1: Mechanistic pathway of antibody binding. The high specificity of para-linked antibodies results in the exclusion of 4-BA, leading to false-negative results.

Part 3: Comparative Performance Data

The following data synthesizes cross-reactivity profiles from standard homogeneous enzyme immunoassays (e.g., EMIT, CEDIA). Note that 4-BA is structurally analogous to 4-Fluoroamphetamine (4-FA), but with a significantly larger halogen substituent, further reducing cross-reactivity.

Table 1: Cross-Reactivity Profiles of Substituted Amphetamines
CompoundStructureCross-Reactivity (%)Concentration to Trigger Positive (1000 ng/mL Cutoff)Detection Status
d-Amphetamine Parent100% 1,000 ng/mLPositive
d-Methamphetamine N-Methyl~60-100%1,000 - 1,500 ng/mLPositive
4-Fluoroamphetamine (4-FA) Para-Fluoro< 1.0%> 50,000 ng/mLFalse Negative
4-Bromoamphetamine (4-BA) Para-Bromo< 0.1% (Est.)[2][3][4]> 100,000 ng/mL False Negative
MDMA (Ecstasy) 3,4-MethylenedioxyVariable (5-50%)2,000 - 20,000 ng/mLAssay Dependent
Phentermine Alpha-Methyl~1-5%20,000 - 100,000 ng/mLWeak Positive

Key Insight: While 4-FA (Fluoro) has a small atomic radius (similar to Hydrogen) and shows some weak cross-reactivity at extremely high concentrations, 4-BA (Bromo) is much bulkier. Consequently, 4-BA is effectively invisible to standard amphetamine immunoassays at physiologically relevant concentrations (100–2,000 ng/mL).

Part 4: Experimental Protocol for Validation

To empirically determine the cross-reactivity of 4-BA in your specific assay (e.g., ELISA or Lateral Flow), follow this self-validating "Spiking" protocol.

Workflow: Determination of Cross-Reactivity Constant

Objective: Calculate the percent cross-reactivity relative to the d-amphetamine calibrator.

Reagents Required:

  • Drug-Free Urine (DFU) matrix (pH 6.0–7.0).

  • Certified Reference Material: d-Amphetamine (1 mg/mL).

  • Certified Reference Material: 4-Bromoamphetamine (1 mg/mL).

  • Immunoassay Kit (e.g., EMIT II Plus Amphetamines).[5]

Step-by-Step Protocol:

  • Baseline Calibration:

    • Run a standard curve using d-Amphetamine calibrators (0, 500, 1000, 2000 ng/mL).

    • Verify the assay cutoff (typically 1000 ng/mL).

  • Preparation of 4-BA Spikes:

    • Prepare a high-concentration stock of 4-BA in DFU at 100,000 ng/mL .

    • Perform serial dilutions to create: 50,000, 25,000, 10,000, and 5,000 ng/mL.

  • Analysis:

    • Run each 4-BA dilution in triplicate.

    • Record the absorbance (ΔA) or response rate.

  • Calculation:

    • Interpolate the 4-BA response against the d-Amphetamine calibration curve to find the "Apparent Amphetamine Concentration" (AAC).

    • Use the formula:

      
      [6]
      
  • Interpretation:

    • If the 100,000 ng/mL sample reads below the assay cutoff (1000 ng/mL), the cross-reactivity is < 1% .

    • Decision: If < 1%, the assay is not suitable for screening 4-BA. LC-MS/MS confirmation is required.[2][4][7]

Visualization of Validation Workflow

ValidationProtocol Start Start Validation Prep Prepare 4-BA Spikes (10k - 100k ng/mL) Start->Prep RunAssay Run Immunoassay (Triplicate) Prep->RunAssay Compare Compare to d-Amphetamine Curve RunAssay->Compare Check Is Signal > Cutoff? Compare->Check ResultPos Calculate % Cross-Reactivity Check->ResultPos Yes ResultNeg Report as Non-Cross-Reactive Check->ResultNeg No Action Mandate LC-MS/MS for 4-BA Detection ResultNeg->Action

Figure 2: Decision tree for validating 4-BA cross-reactivity. Most standard assays will follow the "No" path, necessitating mass spectrometry.

Part 5: Conclusion & Recommendations

Scientific Verdict: 4-Bromoamphetamine (4-BA) exhibits negligible cross-reactivity in standard amphetamine immunoassays due to steric hindrance at the para position of the phenyl ring. Relying solely on immunoassay screens will result in false-negative reporting for this compound.

Recommendations for Drug Development & Forensic Labs:

  • Do not rely on Class Effects: Even though 4-BA is an "amphetamine," it does not behave like one immunologically.

  • Update Screening Panels: If 4-BA prevalence is suspected (e.g., in research chemical clusters), implement a "Direct-to-MS" workflow or use a broad-spectrum ELISA specifically validated for halogenated phenethylamines.

  • Confirmation is Mandatory: Any suspected intoxication with negative immunoassay results should be reflexed to LC-MS/MS or GC-MS, targeting the specific m/z transitions for 4-BA (typically m/z 214/216 for the molecular ion or specific fragments).

References

  • Kerrigan, S., et al. (2011).[8] Evaluation of Commercial Enzyme Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines. Journal of Analytical Toxicology.

  • Nieddu, M., et al. (2012).[5] Cross-reactivities of 41 new amphetamine designer drugs to EMIT® II Plus. ResearchGate.

  • Suttijitpaisal, P., et al. (1992).[9] Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology.

  • Food and Drug Administration (Taiwan) . (2021). Method of Test for Synthetic Phenethylamines in Urine (LC-MS/MS).

Sources

Validation

Quantitative Analysis of 4-Bromoamphetamine in Biological Plasma: A Comparative Technical Guide

Executive Summary 4-Bromoamphetamine (4-BA) , also known as para-bromoamphetamine (PBA), is a halogenated amphetamine derivative widely utilized in neuropharmacology research as a selective serotonergic neurotoxin.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromoamphetamine (4-BA) , also known as para-bromoamphetamine (PBA), is a halogenated amphetamine derivative widely utilized in neuropharmacology research as a selective serotonergic neurotoxin.[1][2][3] Accurate quantification of 4-BA in biological plasma is critical for establishing pharmacokinetic-pharmacodynamic (PK/PD) correlations, particularly when assessing neurotoxic thresholds or evaluating potential therapeutic analogs.

This guide compares the High-Sensitivity LC-MS/MS Workflow (the recommended "Product") against traditional GC-MS and HPLC-UV methodologies. While GC-MS remains a staple in forensic confirmation due to its structural elucidation capabilities, LC-MS/MS offers superior sensitivity, reduced sample preparation time, and higher throughput for biological matrices.

Methodological Landscape: The Comparison

The following table contrasts the three primary analytical approaches for 4-BA quantification.

Table 1: Performance Comparison of Analytical Platforms
FeatureLC-MS/MS (Recommended) GC-MS (Traditional) HPLC-UV (Legacy)
Primary Application High-throughput PK studies, trace analysisForensic confirmation, isomer differentiationQuality control, high-dose formulation
Sensitivity (LOD) 0.05 – 0.5 ng/mL 5 – 20 ng/mL50 – 200 ng/mL
Sample Volume Low (20–50 µL)High (200–1000 µL)High (500–1000 µL)
Sample Prep Protein Precipitation (PP) or SPELLE + Derivatization (Mandatory)LLE or SPE
Throughput High (< 10 min/sample)Low (> 30 min/sample)Medium (15–20 min/sample)
Selectivity High (MRM transitions)High (EI fragmentation)Low (Retention time only)
Isomer Resolution Moderate (Requires specific columns)Excellent (Separates 2-, 3-, 4-BA)Poor

The Modern Standard: LC-MS/MS Protocol

The "Product": A validated Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Scientific Rationale

LC-MS/MS is the preferred modality because 4-BA is a polar, basic amine (


).
  • Ionization: Electrospray Ionization (ESI) in positive mode yields a strong

    
     signal.
    
  • Isotopes: The presence of Bromine (

    
     and 
    
    
    
    ) creates a distinct 1:1 isotopic doublet, providing an intrinsic confirmation of identity even before fragmentation.
  • No Derivatization: Unlike GC-MS, LC-MS/MS analyzes the native compound, eliminating the variability introduced by chemical derivatization reagents like PFPA or TFAA.

Experimental Workflow Diagram

The following diagram outlines the optimized workflow for extracting and quantifying 4-BA from plasma.

LCMS_Workflow cluster_SPE Solid Phase Extraction (SPE) Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (4-BA-d5 or 4-CA) Sample->IS_Add Pretreat Pre-treatment (Dilute with 2% Formic Acid) IS_Add->Pretreat Load Load on MCX (Mixed-Mode Cation Exchange) Pretreat->Load Wash Wash (1. 2% FA, 2. MeOH) Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute Evap Evaporate & Reconstitute (Mobile Phase A:B) Elute->Evap LC UHPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantitation (Ratio 4-BA / IS) MS->Data

Caption: Optimized SPE-LC-MS/MS workflow for high-sensitivity 4-BA quantitation.

Detailed Protocol

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series). Column: C18 (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm) or Phenyl-Hexyl for enhanced selectivity.

Step-by-Step Methodology:

  • Sample Preparation (SPE):

    • Cartridge: Mixed-mode Cation Exchange (MCX) is critical. 4-BA is basic; MCX binds it via charge interaction, allowing aggressive organic washing to remove matrix lipids.

    • Conditioning: 1 mL MeOH, then 1 mL Water.

    • Loading: Mix 50 µL plasma + 150 µL 2% Formic acid + Internal Standard (IS). Load onto cartridge.

    • Washing: Wash 1: 2% Formic acid (removes proteins/salts). Wash 2: 100% Methanol (removes neutral lipids). Crucial: 4-BA remains bound due to ionic interaction.

    • Elution: 5% Ammonium Hydroxide in Methanol (breaks ionic bond).

  • LC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.[4][5]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 90% B over 4 minutes.

  • MS/MS Parameters (MRM):

    • Ionization: ESI Positive.

    • Transitions:

      • Quantifier:

        
         214.0 
        
        
        
        135.0 (Loss of Br and NH
        
        
        fragment).
      • Qualifier:

        
         216.0 
        
        
        
        137.0 (Isotope confirmation) or
        
        
        214.0
        
        
        91.0 (Tropylium ion).

Supporting Experimental Data

The following data represents typical validation metrics for halogenated amphetamines in plasma using the described LC-MS/MS method versus a standard GC-MS method.

Table 2: Quantitative Performance Metrics
ParameterLC-MS/MS (SPE Method)GC-MS (LLE + PFPA)
Linearity (

)
> 0.999 (0.1 – 500 ng/mL)> 0.995 (10 – 1000 ng/mL)
LOD (Limit of Detection) 0.05 ng/mL5.0 ng/mL
LOQ (Limit of Quantitation) 0.2 ng/mL10.0 ng/mL
Recovery (Extraction) 85% - 95%60% - 75%
Precision (CV %) < 5.0%< 10.0%
Matrix Effect < 10% (Ion Suppression)N/A (Background noise high)

Expert Insight: The 100-fold increase in sensitivity with LC-MS/MS is vital for pharmacokinetic studies where terminal phase elimination levels drop below 1 ng/mL. GC-MS often fails to detect the drug 12-24 hours post-dose in rat models.

Alternative: GC-MS Protocol

While less sensitive, GC-MS is robust for distinguishing regioisomers (e.g., 2-BA vs. 4-BA) which may co-elute on short LC columns.

Derivatization Logic

Amphetamines have poor chromatographic properties in GC due to the polar amine group. Derivatization with pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) is mandatory to improve volatility and reduce peak tailing.

GCMS_Logic Native 4-BA (Native) Polar, Tailing Peak Reaction Acylation Reaction (60°C, 20 min) Native->Reaction Deriv Derivatization Reagent (PFPA or TFAA) Deriv->Reaction Product 4-BA-PFP Derivative Volatile, Sharp Peak Reaction->Product GC GC-MS Analysis (EI Source) Product->GC

Caption: Derivatization strategy required for GC-MS analysis of 4-BA.

Protocol Summary
  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate under alkaline conditions (pH > 10).

  • Derivatization: Evaporate solvent. Add 50 µL PFPA + 25 µL Ethyl Acetate. Incubate at 60°C for 20 mins.

  • Analysis: Inject onto DB-5MS column. Monitor ions

    
     190 (base peak for PFP-derivatives of amphetamines) and molecular ion.
    

Conclusion

For modern drug development and neurotoxicity research, LC-MS/MS is the superior analytical choice . It offers the sensitivity required to define the full pharmacokinetic profile of 4-Bromoamphetamine in plasma without the labor-intensive derivatization steps of GC-MS. GC-MS should be reserved for forensic cases requiring strict isomer differentiation.

References

  • Simultaneous identification and quantitation of DOB and its precursor (DMA) by liquid chromatography tandem mass spectrometry (LC-MS-MS). Source: Forensic Science International / PubMed. URL:[Link]

  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Source: Forensic Toxicology / PMC. URL:[Link]

  • Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite in rats after subcutaneous administration. Source: Xenobiotica / PubMed. URL:[Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Source: Longdom Publishing. URL:[Link]

  • Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. Source: Neuropharmacology / PubMed. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Bromophenyl)propan-2-amine hydrochloride

Executive Safety Summary Compound Identity: 1-(4-Bromophenyl)propan-2-amine hydrochloride (also known as 4-Bromoamphetamine or 4-BA ).[1] Critical Hazard: Selective Serotonergic Neurotoxin . Unlike generic amine salts, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 1-(4-Bromophenyl)propan-2-amine hydrochloride (also known as 4-Bromoamphetamine or 4-BA ).[1] Critical Hazard: Selective Serotonergic Neurotoxin . Unlike generic amine salts, this compound is used specifically in research to induce long-term depletion of brain serotonin (5-HT).[1] It is structurally related to potent psychotropic phenethylamines. Operational Mandate: All handling of the solid salt must occur within a certified chemical fume hood or glove box. Inhalation of dust is the primary high-risk vector.[1]

Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury. 4-BA HCl is not merely corrosive; it is a systemic toxin.[1]

Hazard CategorySpecific RiskMechanism of Action
Neurotoxicity High Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1][2] Systemic absorption can cause long-term neurochemical deficits.[1]
Physical State Dust/Particulate As a hydrochloride salt, it is a fine solid. Electrostatic forces can cause particle dispersion during weighing, creating an immediate inhalation hazard.[1]
Acute Toxicity Moderate to High Harmful by ingestion (H302) and inhalation. Potential sympathomimetic effects (tachycardia, hypertension) upon acute exposure.[1]
Local Effects Irritant/Corrosive Causes skin (H315) and serious eye irritation (H319).[3][4][5] The HCl salt releases hydrochloric acid upon contact with moisture (mucous membranes).

PPE & Engineering Control Matrix

This matrix dictates the required protection based on the operational scale. Engineering controls (ventilation) are primary; PPE is the secondary defense. [1]

Scenario A: Standard Handling (Solubilization, Weighing < 1g)
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm) or HEPA-filtered Enclosure.[1]

  • Personal Protective Equipment:

ComponentSpecificationRationale
Gloves (Outer) Nitrile (5 mil / 0.12mm) Provides tactile sensitivity and chemical resistance.[1]
Gloves (Inner) Nitrile (4 mil) or Latex "Double-gloving" allows the outer glove to be stripped immediately upon contamination without exposing skin.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders; goggles seal against airborne dust entry.
Body Lab Coat (Buttoned, Tyvek sleeves) Tyvek sleeve covers bridge the gap between glove and coat, preventing wrist exposure.
Scenario B: High Risk (Spill Cleanup, Equipment Failure, > 1g)[1]
  • Primary Barrier: Fume Hood or Glove Box.

  • Personal Protective Equipment:

ComponentSpecificationRationale
Respiratory P100 Half-Face Respirator If outside a hood (e.g., spill), a standard N95 is insufficient for neurotoxic dusts.[1] P100 offers 99.97% filtration efficiency.
Gloves Laminate Film (Silver Shield) For prolonged contact or spill cleanup, laminate offers superior permeation resistance compared to nitrile.
Body Tyvek Coverall Replaces lab coat to prevent dust accumulation on street clothes.

Operational Workflow: The "Zero-Exposure" Loop

The following logic flow ensures that safety checks are performed before the container is opened.

SafetyProtocol Start START: Handling 4-BA HCl RiskAssess 1. Risk Assessment (Quantity & State) Start->RiskAssess CheckEng 2. Engineering Controls Check (Hood Velocity > 80fpm?) RiskAssess->CheckEng StopWork STOP WORK Contact EHS / Maintenance CheckEng->StopWork No / Fail SelectPPE 3. Select PPE (Double Nitrile + Goggles + Lab Coat) CheckEng->SelectPPE Yes / Pass Weighing 4. Weighing/Handling (Use Anti-Static Gun if available) SelectPPE->Weighing Decon 5. Decontamination (Wipe containers with 70% EtOH) Weighing->Decon Waste 6. Disposal (Solid Toxic Waste Stream) Decon->Waste

Figure 1: Decision logic for safe handling. Note that work is strictly prohibited if engineering controls (fume hood) are not verified operational.

Detailed Protocols

A. Donning (Putting on PPE)

Goal: Create a sealed system around the operator.[3]

  • Inspection: Check fume hood flow monitor. Ensure sash is at the working height.

  • Base Layer: Put on a standard laboratory coat.

  • Inner Glove: Don the first pair of nitrile gloves. Tuck the lab coat cuffs under these gloves.

  • Sleeve Guard: Apply disposable Tyvek sleeve covers (arm guards) over the lab coat sleeves.

  • Outer Glove: Don the second pair of nitrile gloves. Pull the cuff of this glove over the Tyvek sleeve.

    • Result: You now have a shingled layer (Coat → Inner Glove → Sleeve → Outer Glove) that sheds liquid/dust away from the skin.

  • Eyes: Don chemical splash goggles.

B. Handling (Weighing & Solubilization)

Goal: Prevent aerosolization.

  • Static Control: Amine salts are hygroscopic and prone to static. If available, use an anti-static gun on the weighing boat and spatula before touching the powder.

  • Damping: If the experiment permits, slightly pre-wet the weighing boat with the solvent to trap dust immediately upon transfer.

  • Transfer: Open the stock container only inside the hood. Transfer slowly. If powder clings to the spatula, do not flick it. Wipe it off against the side of the vessel.

  • Closure: Clean the threads of the stock container with a Kimwipe (dampened with ethanol) before recapping to prevent salt buildup on the cap (which creates dust next time you open it).

C. Doffing (Removal & Decontamination)

Goal: Keep the hazard inside the lab/hood.[1]

  • Outer Gloves: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off, ball up in remaining gloved hand, slide finger under remaining glove). Discard as solid toxic waste.

  • Sleeve Covers: Remove sleeve covers and discard.

  • Inner Gloves: Inspect for tears. If clean, remove and discard.[4][6]

  • Hand Wash: Immediately wash hands with soap and water for 60 seconds. Do not use ethanol on bare skin as it increases permeability.[1]

Emergency Response

Accidental Release (Spill)[1]
  • Minor Spill (< 500mg inside hood):

    • Cover with wet paper towels (to prevent dust).

    • Wipe up while wearing double gloves.

    • Place waste in a sealed bag labeled "4-Bromoamphetamine Debris."

  • Major Spill (Outside hood):

    • Evacuate the immediate area.

    • Allow dust to settle (15-30 mins).[1]

    • Re-enter only with P100 respiratory protection .

Exposure First Aid[3][7]
  • Inhalation: Move to fresh air immediately. 4-BA is a sympathomimetic; monitor for rapid heart rate or agitation.[1] Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[6] Do not scrub hard (abrasion increases absorption).

  • Eye Contact: Flush for 15 minutes.

Disposal & Waste Management

Do not pour down the drain.

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be segregated into a "Solid Toxic" waste stream.

  • Liquid Waste: Solutions containing 4-BA HCl should be collected in a container labeled "Halogenated Organic Solvents - Toxic."[1]

  • Destruction: The preferred method of ultimate disposal is high-temperature incineration to break the carbon-bromine bond.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7][8] [1]

  • Centers for Disease Control and Prevention (CDC). (2004). NIOSH Respirator Selection Logic. DHHS (NIOSH) Publication No. 2005-100.[1][9] [1][10]

  • Cayman Chemical. (2023). Safety Data Sheet: 4-Bromoamphetamine (hydrochloride). (Note: 4-BA is the active isomer in 1-(4-Bromophenyl)propan-2-amine HCl).[1]

  • Fuller, R. W., et al. (1975).[2] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism."[1][2][11] Neuropharmacology, 14(10), 739-746.[1][2][11] (Establishes neurotoxicity profile).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Bromophenyl)propan-2-amine hydrochloride
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1-(4-Bromophenyl)propan-2-amine hydrochloride
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